molecular formula C6H15NO B1265713 2-(Dimethylamino)-2-methylpropan-1-ol CAS No. 7005-47-2

2-(Dimethylamino)-2-methylpropan-1-ol

Cat. No.: B1265713
CAS No.: 7005-47-2
M. Wt: 117.19 g/mol
InChI Key: XRIBIDPMFSLGFS-UHFFFAOYSA-N
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Description

2-Dimethylamino-2-methylpropanol solution (DMAMP-80™ ) is a propanol amine derivative. It is applicable as synthetic intermediate, emulsifying amine and vapor phase corrosion inhibitor. It shows low volatility and higher catalytic activity which makes it a viable alternative to DMEA (dimethylethanolamine) owing in the foam formulation process. It is a non-lachrymator, shows low toxicity profile and has been approved by FDA for indirect food contact. 2-Dimethylamino-2-methyl-1-propanol (DMAMP) has been reported to show good antimicrobial properties against a mixed flora of fungi and bacteria in cutting fluids. The photocatalytic degradation of DMAMP in the presence of TiO2 particles and UV-A (λ  = 365nm) radiation has been investigated.>

Properties

IUPAC Name

2-(dimethylamino)-2-methylpropan-1-ol
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InChI

InChI=1S/C6H15NO/c1-6(2,5-8)7(3)4/h8H,5H2,1-4H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XRIBIDPMFSLGFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(C)(CO)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H15NO
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Related CAS

10026-98-9 (hydrochloride), 67874-85-5 (maleate)
Record name 2-(N,N-Dimethylamino)-2-methyl-1-propanol
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DSSTOX Substance ID

DTXSID6044721
Record name 2-(Dimethylamino)-2-methylpropan-1-ol
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Molecular Weight

117.19 g/mol
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CAS No.

7005-47-2
Record name 2-(Dimethylamino)-2-methyl-1-propanol
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Record name 2-(N,N-Dimethylamino)-2-methyl-1-propanol
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Record name 1-Propanol, 2-(dimethylamino)-2-methyl-
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Record name 2-(Dimethylamino)-2-methylpropan-1-ol
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Record name 2-(dimethylamino)-2-methylpropan-1-ol
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Record name 2-(DIMETHYLAMINO)-2-METHYLPROPANOL
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Foundational & Exploratory

2-(Dimethylamino)-2-methylpropan-1-ol chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of 2-(Dimethylamino)-2-methylpropan-1-ol

Authored by a Senior Application Scientist

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 2-(Dimethylamino)-2-methylpropan-1-ol (DMAMPO), a versatile amino alcohol. With its unique sterically hindered primary alcohol and tertiary amine functionalities, DMAMPO serves as a valuable building block in organic synthesis and holds relevance in various industrial and pharmaceutical contexts. This document delves into its physicochemical characteristics, provides detailed experimental protocols for its synthesis and analysis, explores its chemical reactivity with mechanistic insights, and discusses its role in the development of pharmaceutically relevant molecules. The guide is intended to be a practical resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Introduction and Molecular Overview

2-(Dimethylamino)-2-methylpropan-1-ol, also known by synonyms such as DMAMP and 2-(N,N-Dimethylamino)isobutanol, is an organic compound with the molecular formula C₆H₁₅NO[1]. It belongs to the class of amino alcohols, containing both a tertiary amine and a primary alcohol functional group. The presence of two methyl groups on the carbon adjacent to the hydroxyl-bearing carbon (a neopentyl-like structure) introduces significant steric hindrance, which profoundly influences its chemical reactivity. This structural feature, combined with the basicity of the tertiary amine, makes DMAMPO a subject of interest for a variety of chemical transformations and applications.

This guide will provide an in-depth exploration of the chemical landscape of DMAMPO, moving beyond a simple datasheet to offer practical insights into its synthesis, handling, and utilization in a research and development setting.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. DMAMPO is a colorless to light yellow liquid or low-melting solid with a characteristic amine-like odor[1]. Its polarity, imparted by the hydroxyl and dimethylamino groups, renders it soluble in water and other polar organic solvents[1][2].

Tabulated Physical and Chemical Data

The key physicochemical properties of 2-(Dimethylamino)-2-methylpropan-1-ol are summarized in the table below for quick reference.

PropertyValueSource(s)
IUPAC Name 2-(dimethylamino)-2-methylpropan-1-ol[1]
CAS Number 7005-47-2[1]
Molecular Formula C₆H₁₅NO[1]
Molecular Weight 117.19 g/mol [1]
Appearance White or Colorless to Light yellow powder to lump to clear liquid[1]
Melting Point 19 °C[1]
Boiling Point 163 °C (at 760 mmHg); 61 °C (at 20 mmHg)[1]
Density 0.95 g/mL at 20 °C[1]
Water Solubility 1000 g/L at 20 °C[1]
pKa 15.86 ± 0.10 (Predicted)[1]
Flash Point 63 °C (145 °F)[1]
Refractive Index n20/D 1.447[1]

Synthesis of 2-(Dimethylamino)-2-methylpropan-1-ol

The synthesis of DMAMPO can be approached through several routes. Two common methods are detailed below: the reductive amination of a nitro alcohol precursor and the direct methylation of a primary amino alcohol.

Synthesis from 2-Nitro-2-methyl-1-propanol (NMP)

This industrial method involves the catalytic hydrogenation of 2-nitro-2-methyl-1-propanol in the presence of formaldehyde. The reaction proceeds through the in-situ formation of 2-amino-2-methyl-1-propanol (AMP), which is then methylated by formaldehyde[3].

Experimental Protocol: Synthesis of DMAMPO from NMP

Causality: This one-pot, two-step process is efficient as it avoids the isolation of the intermediate primary amine. The excess formaldehyde serves as the methylating agent in a reductive amination process, driven by the hydrogen pressure.

Materials:

  • 2-Nitro-2-methyl-1-propanol (NMP)

  • Formaldehyde (37% aqueous solution or as paraformaldehyde)

  • Palladium on carbon (5% Pd/C) catalyst

  • Methanol (solvent)

  • High-pressure autoclave reactor equipped with a stirrer, gas inlet, and temperature/pressure controls

Procedure:

  • Catalyst Loading: In a high-pressure autoclave, add 5% Pd/C catalyst (typically 1-2 mol% relative to NMP).

  • Solvent and Reagent Addition: Add methanol as the solvent, followed by 2-nitro-2-methyl-1-propanol. Then, add an excess of formaldehyde (at least 2 molar equivalents).

  • Hydrogenation and Reductive Amination: Seal the autoclave and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 500-1000 psi).

  • Reaction Conditions: Heat the mixture to a temperature of 80-100 °C with vigorous stirring. The reaction progress can be monitored by the uptake of hydrogen.

  • Reaction Completion and Work-up: Once hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purification: Filter the reaction mixture to remove the Pd/C catalyst. The methanol and excess formaldehyde can be removed by distillation. The resulting crude DMAMPO can be further purified by vacuum distillation.

Synthesis via Eschweiler-Clarke Methylation of 2-Amino-2-methyl-1-propanol

The Eschweiler-Clarke reaction is a classic method for the methylation of primary and secondary amines to their corresponding tertiary amines using formic acid and formaldehyde[4]. This method is particularly useful as it avoids the formation of quaternary ammonium salts.

Experimental Protocol: Eschweiler-Clarke Synthesis of DMAMPO

Causality: This protocol leverages the well-established Eschweiler-Clarke reaction, where formaldehyde forms an iminium ion intermediate with the primary amine, which is then reduced by formic acid (acting as a hydride donor). The reaction is driven to completion by the formation of carbon dioxide gas.

Materials:

  • 2-Amino-2-methyl-1-propanol (AMP)

  • Formic acid (90%)

  • Formaldehyde (37% aqueous solution)

  • Sodium hydroxide (for neutralization)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-2-methyl-1-propanol.

  • Reagent Addition: Slowly add formic acid, followed by the dropwise addition of formaldehyde solution. The addition is exothermic and should be controlled.

  • Reflux: Heat the reaction mixture to reflux (around 100 °C) for 12-18 hours. The reaction can be monitored by TLC or GC-MS to confirm the disappearance of the starting material.

  • Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess formic acid by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 11).

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain crude DMAMPO.

  • Purification: Purify the crude product by vacuum distillation.

Eschweiler_Clarke AMP 2-Amino-2-methyl-1-propanol Iminium Iminium Ion Intermediate AMP->Iminium + Formaldehyde, -H₂O Formaldehyde Formaldehyde DMAMPO 2-(Dimethylamino)-2-methylpropan-1-ol Iminium->DMAMPO + Formic Acid, -CO₂ CO2 CO₂ Iminium->CO2 Formic_Acid Formic Acid Formic_Acid->Iminium

Caption: Eschweiler-Clarke synthesis of DMAMPO.

Chemical Reactivity and Mechanistic Considerations

DMAMPO possesses two reactive centers: the nucleophilic and basic tertiary amine, and the primary alcohol. The reactivity of the alcohol is significantly modulated by the steric bulk of the adjacent quaternary carbon.

Reactions of the Tertiary Amine

The lone pair of electrons on the nitrogen atom makes the dimethylamino group a good nucleophile and a Brønsted-Lowry base.

  • Acid-Base Reactions: DMAMPO readily reacts with acids to form the corresponding ammonium salts. For example, with hydrochloric acid, it forms 2-(dimethylamino)-2-methylpropan-1-ol hydrochloride. This is a common strategy to improve the water solubility and crystallinity of amine-containing compounds.

  • Quaternization: The tertiary amine can react with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

Reactions of the Sterically Hindered Primary Alcohol

The primary alcohol in DMAMPO is a neopentyl-type alcohol. This structure is known to be sterically hindered, which slows down reactions at the hydroxyl group and can favor rearrangement reactions under certain conditions[3].

  • Esterification: Esterification of DMAMPO with acid chlorides or anhydrides is possible, though it may require more forcing conditions (e.g., elevated temperatures, use of a catalyst) compared to less hindered primary alcohols. This reaction is particularly relevant in the synthesis of local anesthetic analogs (see Section 6.2).

  • Oxidation: The oxidation of the primary alcohol to an aldehyde or carboxylic acid is challenging due to steric hindrance. Strong oxidizing agents like potassium permanganate may lead to degradation of the molecule. Milder, more selective oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane might be employed for the synthesis of the corresponding aldehyde, although reaction rates are expected to be slow[5].

  • Reaction with Thionyl Chloride: The conversion of the primary alcohol to the corresponding alkyl chloride using thionyl chloride (SOCl₂) is expected to proceed, but due to the neopentyl-like structure, it may be prone to rearrangement via a carbocation intermediate, similar to the reaction of neopentyl alcohol with HBr[3].

Reactivity cluster_amine Amine Reactivity cluster_alcohol Alcohol Reactivity (Sterically Hindered) DMAMPO_amine DMAMPO Ammonium_Salt Ammonium Salt DMAMPO_amine->Ammonium_Salt + Acid (e.g., HCl) Quaternary_Salt Quaternary Ammonium Salt DMAMPO_amine->Quaternary_Salt + Alkyl Halide (e.g., CH₃I) DMAMPO_alcohol DMAMPO Ester Ester DMAMPO_alcohol->Ester + Acid Chloride Alkyl_Chloride Alkyl Chloride (potential rearrangement) DMAMPO_alcohol->Alkyl_Chloride + SOCl₂ Aldehyde Aldehyde (slow reaction) DMAMPO_alcohol->Aldehyde + Mild Oxidant (e.g., PCC)

Caption: Key reactions of DMAMPO's functional groups.

Analytical Methodologies

The characterization and quantification of DMAMPO require appropriate analytical techniques. Due to its polarity and volatility, both gas and liquid chromatography methods can be employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of DMAMPO by GC can be challenging due to its polarity, which can lead to poor peak shape and column adsorption. Derivatization is often necessary to improve its chromatographic properties[6].

Experimental Protocol: GC-MS Analysis of DMAMPO (with Silylation)

Causality: Silylation replaces the active hydrogen of the hydroxyl group with a nonpolar trimethylsilyl (TMS) group, increasing volatility and reducing polarity for improved GC performance.

Materials:

  • Sample containing DMAMPO

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (reaction solvent)

  • GC-MS system with a nonpolar capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation: Accurately weigh a sample containing DMAMPO into a vial. If in a complex matrix, perform a suitable extraction (e.g., liquid-liquid extraction into an organic solvent after basification). Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization: Add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS to the dried sample. Cap the vial tightly and heat at 70 °C for 30 minutes.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the derivatized sample into the GC-MS.

    • GC Conditions:

      • Inlet Temperature: 250 °C

      • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent.

      • Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Conditions:

      • Ion Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

      • Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-400.

  • Data Analysis: Identify the TMS-derivatized DMAMPO by its characteristic mass spectrum and retention time. Quantification can be performed using a suitable internal standard.

High-Performance Liquid Chromatography (HPLC)

HPLC offers an alternative for the analysis of DMAMPO without the need for derivatization. Reversed-phase chromatography is a suitable mode for separation.

Experimental Protocol: HPLC Analysis of DMAMPO

Causality: This reversed-phase HPLC method separates DMAMPO based on its polarity. The use of a charged aerosol detector (CAD) or a mass spectrometer (MS) is recommended for detection as DMAMPO lacks a strong UV chromophore.

Materials:

  • Sample containing DMAMPO

  • Acetonitrile (HPLC grade)

  • Formic acid

  • HPLC system with a C18 column and a suitable detector (CAD or MS)

Procedure:

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Filter through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 4 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: Charged Aerosol Detector (CAD) or Mass Spectrometer with electrospray ionization (ESI) in positive ion mode, monitoring for the [M+H]⁺ ion (m/z 118.1).

  • Data Analysis: Identify DMAMPO by its retention time and/or mass-to-charge ratio. Quantification is achieved by comparison to a calibration curve of known standards.

Applications in Research and Development

DMAMPO's bifunctional nature and specific steric properties make it a useful molecule in several areas.

Industrial Applications

DMAMPO is utilized as an emulsifying agent, a corrosion inhibitor, and a catalyst in the production of polyurethane foams[1]. Its antimicrobial properties have also led to its use in cutting fluids[1].

Role in Drug Development: A Case Study in Local Anesthetic Synthesis

Amino alcohols are crucial structural motifs in many pharmaceutical compounds, including local anesthetics of the "caine" family (e.g., procaine, lidocaine). These drugs typically consist of a lipophilic aromatic group, an intermediate ester or amide linkage, and a hydrophilic tertiary amine group. DMAMPO can serve as the amino alcohol portion in the synthesis of novel local anesthetic candidates.

The synthesis of a procaine analog from DMAMPO would involve the esterification of its hydroxyl group with a derivative of p-aminobenzoic acid.

Procaine_Analog_Synthesis PABA_Cl p-Nitrobenzoyl chloride Ester_Intermediate Ester Intermediate (Nitro) PABA_Cl->Ester_Intermediate + DMAMPO, Pyridine DMAMPO 2-(Dimethylamino)-2-methylpropan-1-ol Procaine_Analog Procaine Analog Ester_Intermediate->Procaine_Analog Reduction (e.g., H₂/Pd-C)

Caption: Synthesis of a procaine analog from DMAMPO.

This synthetic route highlights the utility of DMAMPO as a scaffold for introducing a sterically hindered, yet basic, amino alcohol moiety into a potential drug candidate. The steric hindrance may influence the drug's pharmacokinetic properties, such as its rate of hydrolysis by esterases, potentially leading to a longer duration of action. The basicity of the tertiary amine is crucial for the mechanism of action of local anesthetics, as the protonated form is the active species that blocks sodium ion channels.

Safety and Handling

2-(Dimethylamino)-2-methylpropan-1-ol is classified as a flammable liquid and is harmful if swallowed. It can cause severe skin burns and serious eye damage[1]. Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

2-(Dimethylamino)-2-methylpropan-1-ol is a valuable and versatile chemical building block with a unique combination of a sterically hindered primary alcohol and a tertiary amine. Its well-defined physicochemical properties and established synthetic routes make it an accessible starting material for a range of applications, from industrial formulations to the synthesis of complex organic molecules for drug discovery. A thorough understanding of its reactivity, particularly the influence of steric hindrance, is crucial for its effective utilization in the laboratory. This guide has provided a detailed overview of its chemical properties, along with practical protocols for its synthesis and analysis, to serve as a comprehensive resource for the scientific community.

References

  • PubChem. (n.d.). 2-(Dimethylamino)-2-methylpropanol. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved January 25, 2026, from [Link]

  • Pearson. (n.d.). Neopentyl alcohol, (CH3)3CCH2OH, reacts with concentrated HBr to.... Retrieved January 25, 2026, from [Link]

  • Patents Google. (n.d.). RU2480000C2 - Method of producing 2-dimethylamino-1,3-bis(phenylthiosulphonyl)propane.
  • ACS Publications. (2018). Aerobic Oxidation of Diverse Primary Alcohols to Carboxylic Acids with a Heterogeneous Pd–Bi–Te/C (PBT/C) Catalyst. Organic Letters. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (2016). Please, I need a method for amino acids analysis by Gas chromatography–mass spectrometry CG/MS ?. Retrieved January 25, 2026, from [Link]

  • SIELC Technologies. (2018). 2-methyl-2-(methylamino)propan-1-ol. Retrieved January 25, 2026, from [Link]

  • PubMed. (2009). Dimethylamino acid esters as biodegradable and reversible transdermal permeation enhancers: effects of linking chain length, chirality and polyfluorination. Pharmaceutical Research. Retrieved January 25, 2026, from [Link]

  • YouTube. (2022). Oxidations - DMP, PCC & Swern. Retrieved January 25, 2026, from [Link]...

  • ResearchGate. (2019). Synthesis of Procaine. Retrieved January 25, 2026, from [Link]

Sources

2-(Dimethylamino)-2-methylpropan-1-ol structural formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(Dimethylamino)-2-methylpropan-1-ol

Authored by: A Senior Application Scientist

Abstract

2-(Dimethylamino)-2-methylpropan-1-ol, commonly referred to by the acronym DMAMP, is a sterically hindered amino alcohol with a unique molecular architecture that imparts a versatile range of chemical functionalities. This guide provides a comprehensive technical overview of its structural formula, physicochemical properties, spectroscopic characterization, synthesis pathways, and significant industrial and research applications. We will delve into the mechanistic basis for its utility as a corrosion inhibitor, emulsifier, catalyst, and synthetic building block, offering field-proven insights for researchers, scientists, and professionals in drug development and chemical manufacturing. All protocols and claims are substantiated by authoritative references to ensure scientific integrity.

Molecular Identity and Physicochemical Properties

2-(Dimethylamino)-2-methylpropan-1-ol (CAS RN: 7005-47-2) is a substituted amino alcohol. Its structure features a tertiary amine and a primary alcohol functional group, both connected to a quaternary carbon center. This steric hindrance around the nitrogen atom and the hydroxyl group is fundamental to its chemical behavior and reactivity.

The formal IUPAC name for this compound is 2-(dimethylamino)-2-methylpropan-1-ol.[1][2] It is also known by synonyms such as DMAMP, Dimethylamino methylpropanol, and 2-(N,N-Dimethylamino)isobutanol.[1][3] The molecule's structure combines both hydrophilic (hydroxyl and amino groups) and lipophilic (gem-dimethyl and N-dimethyl groups) characteristics, rendering it an effective amphiphilic substance. This dual nature underpins its excellent solubility in water and its utility in bridging aqueous and organic phases.[4]

Structural Formula

The structural formula of 2-(Dimethylamino)-2-methylpropan-1-ol is depicted below.

Figure 1: 2D Structure of 2-(Dimethylamino)-2-methylpropan-1-ol.
Key Physicochemical Data

The quantitative properties of DMAMP are critical for its application in various formulations and syntheses. These are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₁₅NO[1][3]
Molecular Weight 117.19 g/mol [1]
CAS Registry Number 7005-47-2[1][3]
Appearance White or Colorless to Light yellow powder, lump, or clear liquid[3][5]
Melting Point 19 °C[3]
Boiling Point 163 °C (at 760 mm Hg); 61 °C (at 20 mm Hg)[3][5]
Density 0.95 g/mL at 20 °C[3]
Flash Point ~63 °C (145 °F)[3][6]
Water Solubility 1000 g/L at 20 °C (Miscible)[3]
pKa 15.86 ± 0.10 (Predicted)[3]
logP 0.09 at 20 °C[3]

Spectroscopic Characterization for Structural Verification

The identity and purity of 2-(Dimethylamino)-2-methylpropan-1-ol are unequivocally confirmed through a combination of modern spectroscopic techniques. Each method provides a unique fingerprint of the molecule's structure.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides precise information about the proton environment. For DMAMP in CDCl₃, the following characteristic signals are observed:

  • A singlet corresponding to the six protons of the two equivalent methyl groups attached to the quaternary carbon (C(CH₃)₂).[7]

  • A singlet for the six protons of the N-dimethyl group (N(CH₃)₂).[7]

  • A singlet for the two protons of the methylene group (-CH₂OH).[7]

  • A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.[7][8]

The integration of these peaks will correspond to a 6:6:2:1 proton ratio, confirming the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The IR spectrum of DMAMP exhibits characteristic absorption bands:

  • ~3400-3200 cm⁻¹ (broad): O-H stretching vibration, characteristic of the alcohol group. The broadness indicates hydrogen bonding.[9]

  • ~2950-2850 cm⁻¹ (strong): C-H stretching vibrations from the methyl and methylene groups.[9]

  • ~1260-1000 cm⁻¹ (strong): C-N and C-O stretching vibrations.[9][10]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound is observed at m/z 117.[7]

  • Base Peak: The most abundant fragment ion appears at m/z 86. This fragment is logically formed by the alpha-cleavage loss of the -CH₂OH radical (mass 31) from the molecular ion (117 - 31 = 86), resulting in the stable [C(CH₃)₂(N(CH₃)₂)]⁺ cation.[7] This fragmentation is a classic pathway for amino alcohols and strongly supports the assigned structure.

Synthesis Pathways and Methodologies

DMAMP is typically synthesized via the reductive methylation of an appropriate amino alcohol precursor. The choice of starting material and reaction conditions is critical for achieving high yield and purity.

Primary Synthesis Route: Reductive Amination

A prevalent industrial method involves the reductive amination of 2-Amino-2-methyl-1-propanol (AMP).[11] This process, a variation of the Eschweiler-Clarke reaction, uses formaldehyde as the methylating agent and a reducing agent to form the tertiary amine.

G AMP 2-Amino-2-methyl-1-propanol (AMP) Reagents Formaldehyde (CH₂O) + Formic Acid (HCOOH) or H₂/Catalyst AMP->Reagents Methylation & Reduction DMAMP 2-(Dimethylamino)-2-methylpropan-1-ol (DMAMP) Reagents->DMAMP

Figure 2: Synthesis workflow for DMAMP via reductive amination.
3.1.1. Experimental Protocol: Synthesis from AMP
  • Reactor Setup: To a stirred pressure reactor, charge 2-Amino-2-methyl-1-propanol (AMP) and a suitable hydrogenation catalyst (e.g., Raney nickel or Palladium on carbon).

  • Initial Reaction: Seal the reactor and add an aqueous solution of formaldehyde. The molar ratio of formaldehyde to AMP should be at least 2:1 to ensure complete dimethylation.

  • Hydrogenation: Pressurize the reactor with hydrogen gas. The reaction is exothermic and should be maintained at a controlled temperature to prevent side reactions.[12]

  • Reaction Completion: The reaction is monitored by the cessation of hydrogen uptake. The mixture is then held at temperature for an additional period to ensure complete methylation.[12]

  • Work-up and Purification: After cooling and venting, the catalyst is removed by filtration. The resulting aqueous solution of DMAMP can be purified by distillation under reduced pressure to yield the final product.

Causality: The use of formaldehyde provides the carbon source for the methyl groups. The hydrogenation step reduces the intermediate iminium ions formed between the primary amine of AMP and formaldehyde. Performing the reaction under pressure and with a catalyst ensures efficient conversion and high yields.[11][12]

Core Applications and Mechanisms of Action

The unique structural attributes of DMAMP make it a highly effective multifunctional additive in a wide array of industrial applications.

Corrosion Inhibition and Emulsification

DMAMP is widely used as a corrosion inhibitor in metalworking fluids and as an emulsifying amine.[3]

  • Mechanism of Action: As an amino alcohol, DMAMP can be protonated in aqueous systems to form a cationic species. This cation adsorbs onto negatively charged metal surfaces, forming a protective molecular film. The hydrocarbon portion of the molecule orients away from the surface, creating a hydrophobic barrier that prevents corrosive agents like water and oxygen from reaching the metal. Its amphiphilic nature also allows it to act as an effective emulsifier, stabilizing oil-in-water emulsions commonly found in cutting fluids.[3]

Catalysis in Polyurethane Foams

In the formulation of polyurethane foams, DMAMP serves as a highly active catalyst. It is often considered a viable, low-volatility alternative to dimethylethanolamine (DMEA).[3]

  • Mechanism of Action: The tertiary amine functionality of DMAMP catalyzes the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water). The sterically hindered nature of the amine influences its catalytic selectivity. Its lower volatility compared to other amine catalysts is advantageous for reducing workplace emissions and improving the final foam properties.[3]

Synthetic Intermediate

DMAMP is a valuable building block in organic synthesis.[4][13]

  • Utility: The primary hydroxyl group can be readily functionalized through esterification, etherification, or conversion to a leaving group for nucleophilic substitution. The tertiary amine can act as a base or a nucleophile. This dual functionality allows for the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals.[4] For example, related amino alcohols are used as active ingredients in pharmaceutical formulations.[13]

Antimicrobial Properties

DMAMP has demonstrated good antimicrobial efficacy against mixed flora of bacteria and fungi, particularly in industrial applications like cutting fluids.[3] Its ability to disrupt microbial cell membranes, a common mechanism for cationic surfactants, contributes to the stability and longevity of these fluids.[3]

Safety, Handling, and Regulatory Information

As a chemically active substance, proper handling of DMAMP is imperative to ensure laboratory and industrial safety.

GHS Hazard Classification

According to the Globally Harmonized System (GHS), 2-(Dimethylamino)-2-methylpropan-1-ol is classified with the following hazards:

  • Flammable liquid and vapor (H226/H227)[1]

  • Harmful if swallowed (H302)[1]

  • Causes severe skin burns and eye damage (H314)[1]

  • Causes serious eye damage (H318)[1]

  • Corrosive to the respiratory tract

Handling and Personal Protective Equipment (PPE)
  • Ventilation: Handle only in a well-ventilated area or under a chemical fume hood.

  • Personal Protection: Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield. A lab coat or chemical-resistant apron is also required.[14]

  • Storage: Store in a cool, dry, well-ventilated area away from heat and ignition sources. Keep containers tightly closed.[5][15] The compound is hygroscopic and should be stored under an inert atmosphere.[5]

  • Spills: In case of a spill, absorb with an inert material and dispose of it according to local regulations.

Notably, DMAMP has been approved by the FDA for indirect food contact, highlighting its favorable low toxicity profile in specific, regulated applications.[3]

Conclusion

2-(Dimethylamino)-2-methylpropan-1-ol is a multifunctional compound whose value is derived directly from its sterically hindered amino alcohol structure. Its utility as a corrosion inhibitor, emulsifier, catalyst, and synthetic precursor is well-established and scientifically understood. A thorough knowledge of its chemical properties, spectroscopic signatures, and safety protocols, as detailed in this guide, is essential for its effective and safe application in research and industry. Future research may continue to explore its potential in novel catalytic systems and as a scaffold for the development of new pharmaceutical agents.

References

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  • ECHA. (n.d.). 2-(dimethylamino)-2-methylpropan-1-ol - Registration Dossier. Retrieved from [Link]

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  • The Good Scents Company. (n.d.). dimethyl aminomethyl propanol, 7005-47-2. Retrieved from [Link]

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2-(Dimethylamino)-2-methylpropan-1-ol CAS number 7005-47-2

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(Dimethylamino)-2-methylpropan-1-ol (CAS 7005-47-2)

Executive Summary

This document provides a comprehensive technical overview of 2-(Dimethylamino)-2-methylpropan-1-ol (DMAMP), CAS number 7005-47-2. DMAMP is a versatile amino alcohol with a growing profile in diverse industrial and research applications. This guide synthesizes critical data on its physicochemical properties, established synthesis protocols, key applications, and analytical methodologies. We delve into the causality behind its functional roles as a catalyst, corrosion inhibitor, and synthetic building block. The narrative is grounded in authoritative sources to ensure scientific integrity, providing researchers and developers with a reliable and in-depth resource for leveraging this compound in their work.

Introduction: A Profile of a Multifunctional Amino Alcohol

2-(Dimethylamino)-2-methylpropan-1-ol, often abbreviated as DMAMP, is a tertiary amino alcohol characterized by a neopentyl backbone. This structure imparts unique properties, including low volatility and high catalytic activity, making it a compound of significant interest.[1] Unlike many volatile amines, it is a non-lachrymator with a favorable low toxicity profile, which has led to its approval by the FDA for indirect food contact applications.[1]

Its utility spans multiple domains:

  • Polymer Chemistry: It serves as a highly effective catalyst in the formulation of polyurethane foams, offering a viable alternative to more volatile amines like dimethylethanolamine (DMEA).[1]

  • Material Protection: It is employed as a vapor phase corrosion inhibitor and an anticorrosive agent in cosmetics.[1]

  • Biocidal Applications: DMAMP has demonstrated notable antimicrobial properties against mixed flora of fungi and bacteria, particularly in industrial settings like cutting fluids.[1]

  • Synthetic Chemistry: As a functionalized building block, it holds potential for the synthesis of more complex molecules, including pharmaceutical intermediates.[2]

This guide will explore these facets in detail, providing the technical foundation necessary for its application and further development.

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of DMAMP are fundamental to its handling, application, and analysis. The data presented below is compiled from various chemical data repositories.

PropertyValueSource(s)
CAS Number 7005-47-2[1][3]
Molecular Formula C₆H₁₅NO[1]
Molecular Weight 117.19 g/mol [3]
Appearance White or Colorless to Light yellow powder, lump, or clear liquid[1]
Melting Point 19 °C[1]
Boiling Point 163 °C (at 760 mmHg); 61 °C (at 20 mmHg)[1]
Density 0.95 g/mL at 20 °C; 0.91 g/mL at 25 °C[1][4]
Flash Point 67 °C (152.6 °F)[4]
Water Solubility 1000 g/L at 20 °C (Miscible)[1]
Refractive Index (n20/D) 1.447[1]
pKa 10.47 (amine group) at 25 °C[5]
LogP 0.09 at 20 °C[1]
Vapor Pressure 7.21 hPa at 25 °C[1]

Synthesis and Manufacturing

The primary industrial synthesis of DMAMP involves the N-methylation of a precursor amino alcohol. The most common route is the reductive amination of 2-Amino-2-methyl-1-propanol (AMP).

Synthetic Pathway: Reductive Amination

Historically, the synthesis of N,N-dimethylamino alcohols was achieved by hydrogenating the corresponding amino alcohol in the presence of formaldehyde and a Raney nickel catalyst, or by refluxing with formic acid (Leuckart-Wallach reaction).[6] A more contemporary and efficient method involves a stepwise reduction of 2-methyl-2-nitro-1-propanol (NMP) to form the intermediate AMP, which is not isolated but reacted in situ with formaldehyde.[7] The reaction proceeds through several intermediates, including monooxazolidines and monomethylated species, before the final methylation is completed.[7]

The overall transformation from the readily available 2-Amino-2-methyl-1-propanol (AMP) is illustrated below:

DMAMP_Synthesis AMP 2-Amino-2-methyl-1-propanol (AMP) Intermediate Schiff Base / Oxazolidine Intermediate AMP->Intermediate + 2 eq. HCHO HCHO Formaldehyde (HCHO) HCHO->Intermediate ReducingAgent Reducing Agent (e.g., H₂/Catalyst or HCOOH) DMAMP 2-(Dimethylamino)-2-methylpropan-1-ol (DMAMP) ReducingAgent->DMAMP Reduction Intermediate->DMAMP PU_Catalysis cluster_0 Catalytic Cycle DMAMP DMAMP (Tertiary Amine) Complex Activated Complex [DMAMP---R-NCO] DMAMP->Complex Nucleophilic Attack Isocyanate Isocyanate (R-NCO) Isocyanate->Complex Urethane Urethane Linkage Complex->Urethane Polyol Polyol (R'-OH) Polyol->Urethane Reacts with Activated Complex Urethane->DMAMP Catalyst Regenerated

Caption: Catalytic role of DMAMP in urethane formation.

Corrosion Inhibition

DMAMP is utilized as a vapor phase corrosion inhibitor. [1]Such inhibitors function by adsorbing onto a metal surface to form a protective film.

  • Mechanism: The DMAMP molecule possesses both a hydrophilic polar head (the amino alcohol group) and a hydrophobic tail (the hydrocarbon backbone). The nitrogen and oxygen atoms, with their lone pairs of electrons, can coordinate with the metal surface, forming a durable, monomolecular film. This film acts as a barrier, isolating the metal from corrosive agents like water and oxygen.

Antimicrobial Agent

The compound has reported efficacy against bacteria and fungi in industrial fluids. [1]Many cationic or polar amphiphilic molecules exhibit antimicrobial activity.

  • Proposed Mechanism: While specific studies on DMAMP's mechanism are scarce, a plausible explanation involves disruption of the microbial cell membrane. The positively charged (protonated) amine group can interact with the negatively charged components of the microbial cell wall and membrane (e.g., phospholipids, teichoic acids). The hydrocarbon portion of the molecule can then intercalate into the lipid bilayer, disrupting its integrity, leading to leakage of cellular contents and cell death.

Synthetic Building Block in Drug Development

While DMAMP itself is not a widely cited active pharmaceutical ingredient (API), its structural motif—the dimethylamino alcohol group—is a common pharmacophore found in numerous FDA-approved drugs, particularly those targeting the central nervous system. [8]For instance, the antidepressant Desvenlafaxine contains a related structural element. [8]The potential for DMAMP lies in its use as a chiral building block or a starting scaffold for creating libraries of new chemical entities. Its primary alcohol can be readily oxidized or converted to other functional groups, while the tertiary amine provides a basic handle and potential coordination site.

Analytical and Quality Control Methodologies

Ensuring the purity and identity of DMAMP is critical for its application. Standard chromatographic and spectroscopic methods are employed.

Chromatographic Analysis

Gas Chromatography (GC) is a preferred method for purity assessment and quantification due to the compound's volatility.

Recommended GC Protocol (adapted from NIOSH 2561): [9]* System: Gas Chromatograph with a Flame Ionization Detector (FID).

  • Column: Fused silica capillary column (30 m x 0.25 mm ID, 1.0-µm film) like a DB-1 (dimethylpolysiloxane) or equivalent. [9]* Carrier Gas: Helium.

  • Temperatures:

    • Injector: 250 °C

    • Detector: 300 °C

    • Oven Program: 70 °C for 6 min, then ramp at 15 °C/min to 200 °C, hold for 4 min. [9]* Sample Preparation: Prepare a standard solution of DMAMP in methanol. Dilute samples accurately in methanol.

  • Injection: 1 µL injection volume.

  • Quantification: Use an external or internal standard method for accurate quantification.

For non-volatile impurities or analysis in complex matrices, Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) can be used, although it may require a derivatization step for UV detection or the use of mass spectrometry (LC-MS). [10]

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Expected signals would include a singlet for the two N-methyl groups, a singlet for the two C-methyl groups, a singlet for the methylene (-CH₂-) protons adjacent to the alcohol, and a broad singlet for the hydroxyl (-OH) proton.

    • ¹³C NMR: Six distinct carbon signals are expected, corresponding to the N-methyls, C-methyls, the methylene carbon, the quaternary carbon, and the alcohol carbon.

  • Mass Spectrometry (MS): Electron Impact (EI) or Chemical Ionization (CI) would reveal the molecular ion peak (m/z 117) and characteristic fragmentation patterns.

  • Infrared (IR) Spectroscopy: Key absorbances would include a broad O-H stretch (~3300-3400 cm⁻¹), C-H stretches (~2800-3000 cm⁻¹), and a C-N stretch (~1000-1200 cm⁻¹).

Safety, Handling, and Regulatory Profile

GHS Classification and Hazards

DMAMP is classified as a hazardous substance. Users must consult the latest Safety Data Sheet (SDS) before handling.

Hazard ClassGHS CodeDescriptionSource(s)
Flammable LiquidH226 / H227Flammable liquid and vapor / Combustible liquid[3][11]
Acute Toxicity, OralH302Harmful if swallowed[3]
Skin Corrosion/IrritationH314Causes severe skin burns and eye damage[3][11]
Serious Eye DamageH318Causes serious eye damage[3]
Safe Handling and Storage Protocol
  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield. Use a lab coat or chemical-resistant apron. [11][12]* Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. [12]* Handling: Keep away from heat, sparks, and open flames. [11]Ground and bond containers when transferring material to prevent static discharge. [12]Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials (e.g., strong oxidizing agents, acids). The compound can be hygroscopic. * Spill Response: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. Ensure adequate ventilation.

Regulatory Status

DMAMP is listed on major chemical inventories, including:

  • TSCA (USA): Listed. [3]* EINECS (Europe): EC Number 230-279-6. [3][5]* AICIS (Australia): Listed. [3] As mentioned, it has been approved by the FDA for use in indirect food contact substances, highlighting its favorable toxicological profile in specific, controlled applications. [1]

Conclusion and Future Outlook

2-(Dimethylamino)-2-methylpropan-1-ol is a specialty chemical whose value is defined by the strategic placement of its functional groups on a sterically hindered backbone. Its proven efficacy as a low-odor, high-activity catalyst and corrosion inhibitor secures its place in industrial applications. For researchers, its potential as a synthetic intermediate for novel molecules, particularly in the agrochemical and pharmaceutical fields, remains an area ripe for exploration. Future research could focus on quantifying its antimicrobial mechanism, exploring its use as a chiral ligand or auxiliary in asymmetric synthesis, and developing new derivatives that leverage its unique structural and chemical properties.

References

  • PubChem. (n.d.). 2-(Dimethylamino)-2-methylpropanol | C6H15NO | CID 23435. National Center for Biotechnology Information. Retrieved from [Link]

  • Jeremiah, P. M. (1968). U.S. Patent No. US3402203A. Google Patents.
  • Sciencemadness Discussion Board. (2019). Possible 2-(dimethylamino)propan-1-ol synthesis via DMAE. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethylaminoisopropanol. Retrieved from [Link]

  • Kumar, A., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. PubMed Central. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-methylpropan-1-ol. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). 2-(dimethylamino)-2-methylpropan-1-ol - Registration Dossier. Retrieved from [Link]

  • SIELC Technologies. (2018). 2-methyl-2-(methylamino)propan-1-ol. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Diethylamino)-2-methylpropan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • NIOSH. (2003). 2-(Dimethylamino)ethanol and 1-Dimethylamino-2-propanol (Method 2561). Wikisource. Retrieved from [Link]

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An In-depth Technical Guide to the Synthesis of 2-(Dimethylamino)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 2-(dimethylamino)-2-methylpropan-1-ol, a tertiary amino alcohol with significant applications as a corrosion inhibitor, emulsifying agent, and synthetic intermediate. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing. It delves into the primary synthetic methodologies, offering detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis of the prevalent synthetic strategies. The guide emphasizes the chemical principles that underpin the selection of reagents and reaction conditions, ensuring a thorough understanding of the synthesis process.

Introduction and Physicochemical Profile

2-(Dimethylamino)-2-methylpropan-1-ol, also known by synonyms such as DMAMP, is a valuable chemical intermediate. Its utility stems from its unique combination of a sterically hindered tertiary amine and a primary alcohol functionality. This structure imparts properties such as low volatility and high catalytic activity, making it a superior alternative to other amino alcohols like dimethylethanolamine (DMEA) in certain applications.

Physicochemical Data

A summary of the key physical and chemical properties of 2-(dimethylamino)-2-methylpropan-1-ol is presented in the table below.

PropertyValue
Molecular FormulaC₆H₁₅NO
Molecular Weight117.19 g/mol
CAS Number7005-47-2
AppearanceWhite or colorless to light yellow liquid or solid
Melting Point19 °C
Boiling Point163 °C (at atmospheric pressure); 61 °C (at 20 mm Hg)
Density0.95 g/mL at 20 °C
Water Solubility1000 g/L at 20 °C
Flash Point53 °C (127.4 °F)
Safety and Handling

2-(Dimethylamino)-2-methylpropan-1-ol is classified as a flammable liquid and vapor. It is harmful if swallowed and can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area, and sources of ignition should be avoided. The compound is hygroscopic and should be stored under an inert atmosphere, preferably refrigerated.

Synthetic Strategies: An Overview

The synthesis of 2-(dimethylamino)-2-methylpropan-1-ol can be broadly approached via two primary strategies, which are distinguished by their starting materials and the sequence of bond formations. This guide will focus on the two most prominent and industrially relevant routes.

Synthesis_Overview cluster_main_synthesis Main Synthetic Routes Isobutylene Isobutylene AMP 2-Amino-2-methyl-1-propanol Isobutylene->AMP Multi-step 2-Nitropropane 2-Nitropropane Nitro_Intermediate 2-Nitro-2-methyl-1-propanol 2-Nitropropane->Nitro_Intermediate Formylation Target 2-(Dimethylamino)-2-methylpropan-1-ol AMP->Target Reductive Amination (Eschweiler-Clarke) Nitro_Intermediate->AMP Reduction Nitro_Intermediate->Target Reductive Amination (One-pot)

Figure 1: High-level overview of the primary synthetic pathways to 2-(dimethylamino)-2-methylpropan-1-ol.

Route 1: Reductive Amination of 2-Amino-2-methyl-1-propanol (AMP)

This is arguably the most common and industrially scalable method for the synthesis of 2-(dimethylamino)-2-methylpropan-1-ol. The core of this process is the reductive N-methylation of the primary amine, 2-amino-2-methyl-1-propanol (AMP), using formaldehyde as the methyl source.

Synthesis of the Precursor: 2-Amino-2-methyl-1-propanol (AMP)

The commercial viability of Route 1 is heavily dependent on the availability and cost of AMP. There are several established methods for the industrial production of AMP.

A prevalent method involves the catalytic hydrogenation of 2-nitro-2-methyl-1-propanol. This nitro alcohol is typically prepared by the formylation of 2-nitropropane with formaldehyde in an alkaline medium.

AMP_from_Nitro 2-Nitropropane 2-Nitropropane 2-Nitro-2-methyl-1-propanol 2-Nitro-2-methyl-1-propanol 2-Nitropropane->2-Nitro-2-methyl-1-propanol Formaldehyde, Base 2-Amino-2-methyl-1-propanol 2-Amino-2-methyl-1-propanol 2-Nitro-2-methyl-1-propanol->2-Amino-2-methyl-1-propanol H₂, Catalyst (e.g., Ni)

Figure 2: Synthesis of AMP from 2-nitropropane.

An alternative industrial route utilizes readily available isobutylene as a starting material. This process involves a multi-step sequence, including a reaction with chlorine and acetonitrile, followed by hydrolysis to yield AMP. While this method uses inexpensive starting materials, it involves multiple steps and the handling of corrosive reagents.

Reductive N-Methylation of AMP: The Eschweiler-Clarke Reaction

The conversion of AMP to 2-(dimethylamino)-2-methylpropan-1-ol is a classic example of the Eschweiler-Clarke reaction. This reaction utilizes an excess of formaldehyde and formic acid to achieve exhaustive methylation of the primary amine to the tertiary amine, crucially avoiding the formation of a quaternary ammonium salt.

The reaction proceeds through a well-defined mechanism:

  • Iminium Ion Formation: The primary amine of AMP first reacts with formaldehyde to form a hemiaminal intermediate, which then dehydrates to form an iminium ion.

  • Hydride Transfer: Formic acid then acts as a hydride donor, reducing the iminium ion to a secondary amine (N-methyl-2-amino-2-methyl-1-propanol). This step is irreversible due to the formation of carbon dioxide.

  • Second Methylation: The process repeats with the newly formed secondary amine, which reacts with another molecule of formaldehyde to form an iminium ion. A subsequent hydride transfer from formic acid yields the final tertiary amine product, 2-(dimethylamino)-2-methylpropan-1-ol.

The reaction stops at the tertiary amine stage because the tertiary amine cannot form an iminium ion with formaldehyde.

Eschweiler_Clarke_Mechanism AMP 2-Amino-2-methyl-1-propanol Hemiaminal1 Hemiaminal Intermediate AMP->Hemiaminal1 + Formaldehyde Formaldehyde1 Formaldehyde Iminium1 Iminium Ion Hemiaminal1->Iminium1 - H₂O Secondary_Amine N-methyl-2-amino-2-methyl-1-propanol Iminium1->Secondary_Amine + Formic Acid Formic_Acid1 Formic Acid CO2_1 CO₂ Iminium2 Iminium Ion Secondary_Amine->Iminium2 + Formaldehyde - H₂O Formaldehyde2 Formaldehyde Target_Product 2-(Dimethylamino)-2-methylpropan-1-ol Iminium2->Target_Product + Formic Acid Formic_Acid2 Formic Acid CO2_2 CO₂

Figure 3: Simplified mechanism of the Eschweiler-Clarke reaction for the synthesis of 2-(dimethylamino)-2-methylpropan-1-ol.

The following protocol is a representative laboratory-scale procedure for the synthesis of 2-(dimethylamino)-2-methylpropan-1-ol from AMP.

Reagents and Equipment:

  • 2-Amino-2-methyl-1-propanol (AMP)

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Sodium hydroxide (for neutralization)

  • Dichloromethane or other suitable extraction solvent

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-2-methyl-1-propanol.

  • With stirring, add an excess of formic acid, followed by the slow addition of an excess of formaldehyde solution. The molar ratio of AMP:formaldehyde:formic acid should be approximately 1:2.5:2.5.

  • Heat the reaction mixture to reflux (typically around 100-110 °C) and maintain this temperature for several hours (e.g., 4-8 hours), monitoring the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the excess formic acid by the slow addition of a concentrated sodium hydroxide solution while cooling the flask in an ice bath. The pH should be adjusted to >10.

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane) multiple times.

  • Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and remove the solvent using a rotary evaporator.

  • The crude product is then purified by vacuum distillation to yield pure 2-(dimethylamino)-2-methylpropan-1-ol. The fraction boiling at approximately 61 °C at 20 mm Hg should be collected.

Route 2: One-Pot Synthesis from 2-Nitro-2-methyl-1-propanol

An alternative and more convergent approach involves the direct conversion of 2-nitro-2-methyl-1-propanol to 2-(dimethylamino)-2-methylpropan-1-ol in a one-pot process. This method combines the reduction of the nitro group and the reductive amination into a single synthetic operation.

Mechanistic Considerations

This one-pot synthesis proceeds via a stepwise reduction and in-situ methylation.

  • Nitro Group Reduction: The nitro group of 2-nitro-2-methyl-1-propanol is first reduced to a primary amine (AMP) using hydrogen gas in the presence of a catalyst (e.g., Raney nickel).

  • In-situ Reductive Amination: The newly formed AMP is not isolated but reacts in the same pot with excess formaldehyde, which is present from the start or added sequentially. The subsequent methylation to the tertiary amine follows the Eschweiler-Clarke mechanism as described previously, with hydrogen gas and the catalyst facilitating the reduction of the iminium intermediates.

One_Pot_Synthesis Nitro_Intermediate 2-Nitro-2-methyl-1-propanol AMP_in_situ 2-Amino-2-methyl-1-propanol (in situ) Nitro_Intermediate->AMP_in_situ H₂, Catalyst Target_Product 2-(Dimethylamino)-2-methylpropan-1-ol AMP_in_situ->Target_Product Formaldehyde, H₂, Catalyst

Figure 4: One-pot synthesis of 2-(dimethylamino)-2-methylpropan-1-ol from its nitro precursor.

Industrial-Scale Protocol Insights

This one-pot method is particularly well-suited for industrial-scale production in a high-pressure reactor (autoclave). Key process parameters include:

  • Catalyst: Raney nickel is a commonly employed catalyst for this transformation.

  • Temperature and Pressure: The reaction is typically carried out at elevated temperatures (e.g., 100 °C) and hydrogen pressures.

  • Reaction Monitoring: The progress of the reaction can be monitored by GC-MS to observe the disappearance of the starting material and the formation of intermediates and the final product.

  • Work-up and Purification: After the reaction, the catalyst is filtered off, and the product is purified by distillation.

Comparative Analysis of Synthetic Routes

The choice between the two primary synthetic routes depends on several factors, including the scale of production, cost of raw materials, and available equipment.

FeatureRoute 1: From AMPRoute 2: One-Pot from Nitro-alcohol
Starting Materials 2-Amino-2-methyl-1-propanol, formaldehyde, formic acid2-Nitro-2-methyl-1-propanol, formaldehyde, H₂
Number of Steps Fewer steps if AMP is commercially availablePotentially fewer isolation steps (one-pot)
Reagents and Safety Uses corrosive formic acid.Involves handling of potentially hazardous 2-nitropropane (precursor to the starting material) and high-pressure hydrogen gas.
Scalability Readily scalable.Well-suited for industrial-scale production in specialized equipment (autoclaves).
Yield Generally high yields are reported.Good to high yields (88-97%) are achievable with process optimization.
Purification Standard work-up and vacuum distillation.Catalyst filtration followed by distillation.

Product Validation and Characterization

The identity and purity of the synthesized 2-(dimethylamino)-2-methylpropan-1-ol should be confirmed by standard analytical techniques.

Spectroscopic Data
  • ¹H NMR (300 MHz, CDCl₃): The proton NMR spectrum is expected to show signals corresponding to the dimethylamino group, the two methyl groups at the C2 position, and the methylene protons of the hydroxymethyl group.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments in the molecule.

  • FTIR: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the alcohol (broad peak around 3400 cm⁻¹) and C-N stretching vibrations.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) at m/z 117 or 118, respectively.

Conclusion

The synthesis of 2-(dimethylamino)-2-methylpropan-1-ol is a well-established process with multiple viable routes. The reductive amination of 2-amino-2-methyl-1-propanol via the Eschweiler-Clarke reaction is a robust and scalable method, particularly for laboratory and smaller-scale industrial production where the starting amine is readily available. For large-scale industrial manufacturing, the one-pot synthesis from 2-nitro-2-methyl-1-propanol offers a convergent and efficient alternative, albeit with the need for specialized high-pressure equipment and stringent safety protocols for handling hydrogen gas and nitro compounds. The selection of the optimal synthetic route will ultimately be guided by economic considerations, available infrastructure, and the desired scale of production.

References

An In-Depth Technical Guide to the Physical Properties of 2-(Dimethylamino)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Molecule of Versatility

In the landscape of pharmaceutical development and fine chemical synthesis, certain molecules distinguish themselves not by overt complexity, but by their foundational utility. 2-(Dimethylamino)-2-methylpropan-1-ol, hereafter referred to as DMAMP, is one such unassuming yet pivotal entity. Its unique structural amalgamation of a sterically hindered tertiary amine and a primary alcohol group imparts a profile of physical and chemical properties that render it an invaluable tool for the discerning researcher. This guide aims to provide an in-depth exploration of these properties, moving beyond mere data tabulation to offer insights into their experimental determination and practical implications in research and drug development.

Core Physicochemical & Spectroscopic Identity

A comprehensive understanding of a molecule's physical and spectral characteristics is the bedrock of its application. The following sections delineate the key properties of DMAMP, offering both quantitative data and an expert interpretation of its spectral signatures.

Fundamental Properties

The fundamental physical properties of DMAMP are summarized in the table below. These values are critical for a range of applications, from reaction solvent selection to formulation development.

PropertyValueSource(s)
Molecular Formula C₆H₁₅NO[1][2]
Molecular Weight 117.19 g/mol [1][2]
CAS Number 7005-47-2[1][2]
Appearance White or Colorless to Light yellow, powder to lump to clear liquid[2]
Melting Point 19 °C[2]
Boiling Point 163 °C (at 760 mmHg); 61 °C (at 20 mmHg)[2]
Density 0.95 g/mL at 20 °C[2]
Flash Point 145 °F (62.8 °C)[2]
Water Solubility 1000 g/L at 20 °C (Miscible)[2]
pKa 15.86 ± 0.10 (Predicted)[2]
Viscosity 33.8 mm²/s[2]
Refractive Index (n²⁰/D) 1.447[2]
Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic analysis is indispensable for the unambiguous identification and structural elucidation of a molecule. Here, we delve into the key spectral features of DMAMP.

The ¹H NMR spectrum of DMAMP provides a clear map of its proton environments. The expected signals are as follows:

  • -OH (Alcohol Proton): A broad singlet, the chemical shift of which is concentration and solvent dependent. This broadness is a consequence of proton exchange.

  • -N(CH₃)₂ (Dimethylamino Protons): A sharp singlet, integrating to 6 protons. The equivalence of these protons is due to the free rotation around the C-N bond.

  • -CH₂- (Methylene Protons): A singlet integrating to 2 protons. The absence of coupling is due to the adjacent quaternary carbon.

  • -C(CH₃)₂- (Gem-dimethyl Protons): A singlet integrating to 6 protons. These two methyl groups are chemically equivalent.

The ¹³C NMR spectrum further confirms the carbon framework of DMAMP, with expected signals for the quaternary carbon, the methylene carbon, the dimethylamino carbons, and the gem-dimethyl carbons.

The IR spectrum of DMAMP displays characteristic absorption bands that confirm the presence of its key functional groups:

  • O-H Stretch: A broad and strong absorption band in the region of 3600-3200 cm⁻¹, characteristic of the hydroxyl group and broadened by hydrogen bonding.

  • C-H Stretch: Sharp absorption bands in the 3000-2850 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds in the methyl and methylene groups.

  • C-O Stretch: A strong absorption band in the 1050-1150 cm⁻¹ region, indicative of the C-O single bond of the primary alcohol.

The mass spectrum of DMAMP will show a molecular ion peak (M⁺) at m/z = 117. The fragmentation pattern is informative, with a prominent peak often observed at m/z = 58, corresponding to the stable [CH₂=N(CH₃)₂]⁺ fragment formed by alpha-cleavage, a characteristic fragmentation pathway for amines.

Experimental Determination of Key Physical Properties: A Methodological Deep Dive

The reliability of physical property data hinges on the appropriate selection and meticulous execution of experimental methods. As a senior application scientist, the rationale behind the choice of a particular technique is as crucial as the result itself.

Determination of pKa via Potentiometric Titration

The pKa of the tertiary amine in DMAMP is a critical parameter, influencing its behavior as a base or a buffer in chemical reactions and pharmaceutical formulations. Potentiometric titration is the gold standard for its determination due to its accuracy and direct measurement of the acid-base equilibrium.

Causality Behind Experimental Choice: Potentiometric titration is preferred over spectrophotometric methods for a simple, non-chromophoric molecule like DMAMP. The method relies on the change in pH upon the addition of a titrant, which is directly related to the protonation state of the amine. This provides a precise measure of the pKa.

Potentiometric_Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration Procedure cluster_analysis Data Analysis prep_sample 1. Prepare a standard solution of DMAMP (e.g., 0.1 M) in deionized water. prep_titrant 2. Standardize a strong acid titrant (e.g., 0.1 M HCl). calibrate 3. Calibrate the pH meter with standard buffers. prep_titrant->calibrate titrate 4. Titrate the DMAMP solution with the standardized HCl, recording pH after each addition. calibrate->titrate plot 5. Plot pH vs. volume of HCl added to generate a titration curve. titrate->plot determine_ep 6. Determine the equivalence point (point of maximum slope). plot->determine_ep determine_pka 7. The pKa is the pH at the half-equivalence point. determine_ep->determine_pka

Workflow for pKa determination of DMAMP via potentiometric titration.
Viscosity Measurement using an Ostwald Viscometer

The viscosity of DMAMP is an important parameter in applications where it is used as a solvent or a component in a liquid formulation, as it affects fluid handling and mixing. The Ostwald viscometer, a type of capillary viscometer, is a simple and reliable method for determining the kinematic viscosity of Newtonian fluids like DMAMP.

Causality Behind Experimental Choice: For a Newtonian fluid at a controlled temperature, the flow rate through a capillary is directly proportional to the dynamic viscosity. The Ostwald viscometer provides a straightforward way to measure this flow time relative to a reference liquid of known viscosity (typically water), making it an accessible and accurate method for routine laboratory measurements.

Viscosity_Measurement_Workflow cluster_setup Setup & Calibration cluster_measurement Sample Measurement cluster_calculation Calculation clean_viscometer 1. Thoroughly clean and dry the Ostwald viscometer. calibrate 2. Determine the viscometer constant (K) using a liquid of known viscosity (e.g., deionized water) at a constant temperature. clean_viscometer->calibrate load_sample 3. Introduce a known volume of DMAMP into the viscometer. calibrate->load_sample equilibrate 4. Equilibrate the viscometer in a constant temperature water bath. load_sample->equilibrate measure_time 5. Measure the efflux time (t) for the DMAMP to flow between the two marked points. equilibrate->measure_time calc_kinematic 6. Calculate the kinematic viscosity (ν) using the formula: ν = K * t. measure_time->calc_kinematic calc_dynamic 7. Calculate the dynamic viscosity (η) using the formula: η = ν * ρ, where ρ is the density of DMAMP. calc_kinematic->calc_dynamic

Workflow for viscosity measurement of DMAMP using an Ostwald viscometer.
Refractive Index Measurement with an Abbe Refractometer

The refractive index is a fundamental physical property that is useful for the identification and purity assessment of liquid samples. The Abbe refractometer is a classic and widely used instrument for this purpose, offering a good balance of accuracy and ease of use.

Causality Behind Experimental Choice: The Abbe refractometer operates on the principle of measuring the critical angle of total internal reflection, which is a direct function of the refractive index of the sample. This method requires only a small sample volume and provides rapid, precise measurements, making it ideal for routine quality control and characterization in a research setting.

Refractive_Index_Workflow cluster_setup Instrument Setup cluster_measurement Sample Measurement clean_prism 1. Clean the prisms of the Abbe refractometer with a suitable solvent (e.g., ethanol). calibrate 2. Calibrate the instrument using a standard with a known refractive index (e.g., distilled water). clean_prism->calibrate apply_sample 3. Apply a few drops of DMAMP to the lower prism. calibrate->apply_sample close_prisms 4. Close the prisms to spread the sample into a thin film. apply_sample->close_prisms adjust_view 5. Adjust the instrument to bring the borderline between the light and dark fields into focus. close_prisms->adjust_view read_value 6. Read the refractive index from the instrument's scale. adjust_view->read_value

Workflow for refractive index measurement of DMAMP.

Relevance in Drug Development and Research

The physical properties of DMAMP are not merely academic; they have profound implications for its utility in drug development and chemical research.

A Versatile Building Block in Synthesis

DMAMP serves as a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). For instance, its structural motif is found in the synthetic pathways of various pharmaceuticals. Its bifunctionality (amine and alcohol) allows for a wide range of chemical transformations.

Role as a pH Modifier and Buffer

With a pKa in the basic range, DMAMP can be employed as a pH modifier or as a component of a buffer system in pharmaceutical formulations.[3] Maintaining the pH of a formulation is often critical for the stability and solubility of the API.[3] The high water solubility of DMAMP makes it particularly suitable for aqueous formulations.

Application in Asymmetric Synthesis

Amino alcohols are well-established as chiral ligands and catalysts in asymmetric synthesis. While DMAMP itself is achiral, it serves as a precursor for the synthesis of chiral amino alcohols that are used to induce stereoselectivity in chemical reactions, a critical aspect of modern drug synthesis.

Safety, Handling, and Storage

A thorough understanding of a chemical's hazards is paramount for safe laboratory practice. DMAMP is classified as a flammable liquid and vapor, is harmful if swallowed, and can cause severe skin burns and eye damage.[1]

  • Handling: Always handle DMAMP in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion: An Essential Component in the Chemist's Toolkit

2-(Dimethylamino)-2-methylpropan-1-ol is a molecule whose utility far outweighs its structural complexity. Its well-defined physical properties, from its basicity and high water solubility to its viscosity and refractive index, make it a predictable and reliable component in a multitude of applications. For researchers and professionals in drug development, a comprehensive grasp of these properties, and the methodologies used to determine them, is essential for leveraging the full potential of this versatile chemical building block.

References

  • PubChem. 2-(Dimethylamino)-2-methylpropanol. [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • Fagron Academy. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. [Link]

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An In-depth Technical Guide to the Solubility Profile of 2-(Dimethylamino)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Understanding the Criticality of Solubility in Application

For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility is paramount. It is a foundational parameter that dictates formulation strategies, bioavailability, and ultimately, the efficacy and safety of a final product. This guide provides an in-depth technical exploration of the solubility profile of 2-(Dimethylamino)-2-methylpropan-1-ol (DMAMP), a versatile amino alcohol with significant applications as a synthetic intermediate, emulsifying agent, and corrosion inhibitor.[1] By delving into the core principles governing its solubility, the influence of environmental factors, and robust methodologies for its determination, this document aims to equip the scientific community with the expertise to effectively harness the properties of this compound.

Physicochemical Properties of 2-(Dimethylamino)-2-methylpropan-1-ol

A thorough understanding of the inherent physicochemical properties of 2-(Dimethylamino)-2-methylpropan-1-ol is the cornerstone for interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C6H15NOPubChem[2]
Molecular Weight 117.19 g/mol PubChem[2]
Appearance Colorless to light yellow liquid or powder to lumpChemicalBook[3], Solubility of Things[4]
Melting Point 19 °CChemicalBook[3]
Boiling Point 161 °C at 760 mmHgChemicalBook[3]
Density 0.95 g/mL at 20 °CChemicalBook[3]
pKa 15.86 ± 0.10 (Predicted)ChemicalBook[3]
LogP 0.09 at 20°CChemicalBook[3]

Aqueous and Organic Solvent Solubility

The solubility of 2-(Dimethylamino)-2-methylpropan-1-ol is largely dictated by its molecular structure, which features both a polar hydroxyl group and a tertiary amine, alongside a short alkyl chain.

Aqueous Solubility

2-(Dimethylamino)-2-methylpropan-1-ol exhibits excellent solubility in water. This is primarily due to the ability of its polar hydroxyl (-OH) and dimethylamino (-N(CH₃)₂) groups to form hydrogen bonds with water molecules.[4]

SolventSolubility at 20°C
Water1000 g/L

This high water solubility makes it particularly suitable for aqueous formulations.

Solubility in Organic Solvents

Reflecting the principle of "like dissolves like," 2-(Dimethylamino)-2-methylpropan-1-ol is also soluble in a range of polar organic solvents.[4] Its miscibility with alcohols is a key characteristic.[4] While specific quantitative data across a wide range of organic solvents is not extensively documented in publicly available literature, its structure suggests good solubility in solvents such as:

  • Ethanol

  • Methanol

  • Isopropanol

  • Other polar protic and aprotic solvents

The alkyl portion of the molecule contributes to some lipophilic character, allowing for a degree of solubility in less polar environments.

The Influence of pH on Aqueous Solubility: A Mechanistic Perspective

The presence of the tertiary amine group makes the aqueous solubility of 2-(Dimethylamino)-2-methylpropan-1-ol highly dependent on the pH of the solution. The amine group can be protonated in acidic conditions, forming a cationic species that is significantly more polar and, therefore, more water-soluble.

The equilibrium between the un-ionized and ionized forms is governed by the compound's pKa. The predicted pKa of approximately 15.86 suggests that it is a weak base.[3] In aqueous solutions, the tertiary amine will exist in equilibrium with its protonated form. At a pH below the pKa of the conjugate acid, the protonated, more soluble form will predominate. Conversely, at a pH above the pKa, the un-ionized, less polar form will be the major species.

This pH-dependent solubility is a critical consideration in formulation development, as the pH of the final product will directly impact the concentration of 2-(Dimethylamino)-2-methylpropan-1-ol that can be maintained in solution. For amino acids, a related class of compounds, solubility typically increases significantly at pH values above and below their isoelectric point.[5]

pH_Influence cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Protonated_DMAMP R-N(CH₃)₂H⁺ (Cationic, High Polarity) High_Solubility Increased Aqueous Solubility Protonated_DMAMP->High_Solubility Dominant Species Unionized_DMAMP R-N(CH₃)₂ (Neutral, Lower Polarity) Unionized_DMAMP->Protonated_DMAMP Equilibrium dependent on pKa Lower_Solubility Decreased Aqueous Solubility Unionized_DMAMP->Lower_Solubility Dominant Species pH_Scale pH of Solution Equilibrium H⁺

Caption: Influence of pH on the ionization state and aqueous solubility of 2-(Dimethylamino)-2-methylpropan-1-ol.

The Impact of Temperature on Solubility

For most solid solutes dissolving in a liquid solvent, solubility tends to increase with temperature. While 2-(Dimethylamino)-2-methylpropan-1-ol is a liquid at room temperature, the principle generally holds for liquid-liquid miscibility as well, although the effect can be more complex.

However, it is crucial to experimentally verify the temperature-solubility profile for specific applications, as some organic compounds can exhibit retrograde solubility (decreasing solubility with increasing temperature) in water.

Experimental Determination of Solubility: A Step-by-Step Guide

Accurate determination of a compound's solubility is essential for research and development. The "shake-flask" method is a widely recognized and reliable technique for determining thermodynamic (equilibrium) solubility.[7][8]

Principle of the Shake-Flask Method

The shake-flask method involves adding an excess amount of the solute to a known volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is determined.[7][8]

Detailed Protocol for Thermodynamic Solubility Determination

Materials and Equipment:

  • 2-(Dimethylamino)-2-methylpropan-1-ol

  • Solvent of interest (e.g., purified water, buffers of varying pH, organic solvents)

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • Analytical balance

  • Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or a calibrated UV-Vis spectrophotometer)

Procedure:

  • Preparation of Solvent: Prepare the desired solvent system. For aqueous solubility, use purified water or buffered solutions of known pH.

  • Addition of Solute: Accurately weigh an excess amount of 2-(Dimethylamino)-2-methylpropan-1-ol and add it to a known volume of the solvent in a sealed container. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Place the sealed containers in a temperature-controlled orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the samples to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.

  • Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining undissolved microparticles. This step is critical to prevent overestimation of solubility.

  • Quantification: Analyze the concentration of 2-(Dimethylamino)-2-methylpropan-1-ol in the filtered supernatant using a validated analytical method.

  • Data Analysis: Calculate the solubility in the desired units (e.g., mg/mL, mol/L).

Shake_Flask_Workflow cluster_workflow Shake-Flask Solubility Determination Workflow A 1. Add excess DMAMP to a known volume of solvent B 2. Equilibrate in a temperature- controlled shaker (24-48h) A->B C 3. Centrifuge to separate solid and liquid phases B->C D 4. Withdraw and filter the supernatant C->D E 5. Quantify DMAMP concentration in the filtrate (e.g., HPLC) D->E F 6. Calculate solubility E->F

Caption: A streamlined workflow for the experimental determination of thermodynamic solubility using the shake-flask method.

Kinetic vs. Thermodynamic Solubility

It is important to distinguish between thermodynamic and kinetic solubility.[9][10]

  • Thermodynamic Solubility: The true equilibrium solubility, determined when the system has reached a state of minimum free energy. The shake-flask method, with sufficient equilibration time, measures thermodynamic solubility.[8]

  • Kinetic Solubility: Often measured in high-throughput screening, this refers to the concentration at which a compound, dissolved in a non-aqueous solvent like DMSO and then diluted into an aqueous buffer, begins to precipitate.[8] This value can be higher than the thermodynamic solubility as it can represent a supersaturated state.[9][10]

For formulation and drug development, thermodynamic solubility is the more relevant and reliable parameter.

Conclusion: A Comprehensive Profile for Informed Application

The solubility of 2-(Dimethylamino)-2-methylpropan-1-ol is a multifaceted property governed by its molecular structure and the surrounding chemical environment. Its high aqueous solubility, miscibility with polar organic solvents, and pH-dependent behavior make it a versatile compound for a wide array of applications. A thorough understanding of these characteristics, coupled with the ability to perform accurate experimental solubility determinations, is essential for scientists and researchers to optimize formulations, predict behavior in various systems, and ultimately, leverage the full potential of this important chemical.

References

  • Solubility of Things. 2-(Dimethylamino)-2-methyl-1-propanol. [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Lund University Publications. (2010). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • PubChem. 2-(Dimethylamino)-2-methylpropanol. [Link]

  • Journal of Chemical & Engineering Data. Solubility and Thermodynamics of Clonazepam in (1-Propanol/2-Propanol) and Water Binary Solvent Mixtures at (293.15 to 313.15) K. [Link]

  • ResearchGate. Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]

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An In-depth Technical Guide to the Catalytic Mechanism of 2-(Dimethylamino)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanism of action of 2-(Dimethylamino)-2-methylpropan-1-ol. While this compound is not primarily a therapeutic agent, its mechanism as a potent tertiary amine catalyst is of significant interest in various fields of chemical synthesis, including the development of biomaterials where polyurethane chemistry is relevant. This document will delve into its catalytic role in polyurethane foam production, providing a foundational understanding for researchers exploring its potential applications.

Introduction to 2-(Dimethylamino)-2-methylpropan-1-ol

2-(Dimethylamino)-2-methylpropan-1-ol, also known as DMAMP, is an amino alcohol with the chemical formula C6H15NO.[1][2] It is a versatile organic compound primarily utilized as a catalyst and synthetic intermediate in various industrial processes.[2] Its molecular structure, featuring a sterically hindered tertiary amine and a primary hydroxyl group, dictates its chemical reactivity and catalytic properties.

Chemical and Physical Properties:

PropertyValue
Molecular FormulaC6H15NO
Molecular Weight117.19 g/mol
CAS Number7005-47-2
Boiling Point163 °C
Flash Point53 °C
AppearanceWhite or Colorless to Light yellow liquid or solid

Source: TCI Chemicals, PubChem[1]

While DMAMP has been investigated for its antimicrobial properties, its most prominent role is as a catalyst in the production of polyurethane foams.[2] In this context, it serves as a crucial component in controlling the reaction kinetics and ultimate properties of the foam.

The Fundamentals of Polyurethane Chemistry

Polyurethane foams are produced through the exothermic reaction of polyols (compounds with multiple hydroxyl groups) and isocyanates (compounds with one or more -N=C=O groups).[3][4] The formation of polyurethane involves two primary simultaneous reactions: the gelling reaction and the blowing reaction . A delicate balance between these two reactions is essential for producing a stable foam with the desired cell structure and physical properties.[4]

  • Gelling Reaction: This reaction involves the addition of a polyol to an isocyanate, forming a urethane linkage. This process builds the polymer network and is responsible for the solidification of the foam.

  • Blowing Reaction: This reaction occurs between an isocyanate and water. It produces an unstable carbamic acid, which then decomposes into an amine and carbon dioxide gas. The released CO2 acts as the blowing agent, creating the cellular structure of the foam.[4]

Tertiary amine catalysts, such as 2-(Dimethylamino)-2-methylpropan-1-ol, are critical for controlling the rates of these two reactions.[5]

Mechanism of Action: Catalytic Activity in Polyurethane Formation

The "mechanism of action" of 2-(Dimethylamino)-2-methylpropan-1-ol lies in its function as a tertiary amine catalyst. Tertiary amines catalyze polyurethane formation by activating the reactants. The lone pair of electrons on the nitrogen atom of the tertiary amine plays a central role in this process.

Catalysis of the Gelling Reaction

In the gelling reaction, the tertiary amine catalyst activates the hydroxyl group of the polyol, making it a more potent nucleophile. This activation facilitates the attack of the hydroxyl group on the electrophilic carbon of the isocyanate group.

Gelling_Reaction Polyol_OH Polyol-OH Activated_Complex [Polyol-O⁻ H⁺---N(R)₃] Polyol_OH->Activated_Complex Forms Complex Isocyanate_NCO R-N=C=O Urethane Urethane Linkage Isocyanate_NCO->Urethane DMAMP 2-(Dimethylamino)- 2-methylpropan-1-ol DMAMP->Activated_Complex Activates Activated_Complex->Urethane Reacts with Isocyanate Urethane->DMAMP Catalyst Regenerated

Figure 1: Catalytic cycle of the gelling reaction mediated by a tertiary amine catalyst.

Catalysis of the Blowing Reaction

Similarly, in the blowing reaction, the tertiary amine catalyst activates the water molecule, enhancing its nucleophilicity. This allows for a more rapid reaction with the isocyanate to form the unstable carbamic acid, which subsequently decomposes to release carbon dioxide.

Blowing_Reaction Water H₂O Activated_Water [H₂O---N(R)₃] Water->Activated_Water Forms Complex Isocyanate_NCO R-N=C=O Carbamic_Acid Carbamic Acid (Unstable) Isocyanate_NCO->Carbamic_Acid DMAMP 2-(Dimethylamino)- 2-methylpropan-1-ol DMAMP->Activated_Water Activates Activated_Water->Carbamic_Acid Reacts with Isocyanate Carbamic_Acid->DMAMP Catalyst Regenerated Amine_CO2 Amine + CO₂ Carbamic_Acid->Amine_CO2 Decomposes

Figure 2: Catalytic cycle of the blowing reaction mediated by a tertiary amine catalyst.

The structure of 2-(Dimethylamino)-2-methylpropan-1-ol, with its tertiary amine functionality, allows it to effectively catalyze both reactions. The presence of the hydroxyl group in its structure also allows it to react with isocyanates, incorporating it into the polymer matrix. This can be advantageous in applications where catalyst migration is a concern.[5]

Experimental Protocols for Studying Catalytic Activity

The catalytic efficiency of 2-(Dimethylamino)-2-methylpropan-1-ol can be evaluated through various experimental techniques. A common method involves monitoring the progress of the polyurethane-forming reactions in a controlled environment.

In-situ Fourier Transform Infrared (FTIR) Spectroscopy

This technique allows for the real-time monitoring of the concentrations of key functional groups.

Protocol:

  • Sample Preparation: A mixture of the polyol, water, and 2-(Dimethylamino)-2-methylpropan-1-ol is prepared in a reaction vessel. The vessel is equipped with an in-situ FTIR probe.

  • Initiation of Reaction: A stoichiometric amount of isocyanate is added to the mixture with vigorous stirring to ensure homogeneity.

  • Data Acquisition: FTIR spectra are recorded at regular intervals.

  • Analysis: The disappearance of the isocyanate peak (around 2270 cm⁻¹) and the appearance of the urethane and urea peaks are monitored to determine the reaction rates.

Rheological Analysis

Rheological measurements can track the change in viscosity of the reacting mixture, which corresponds to the build-up of the polymer network.

Protocol:

  • Sample Loading: The premixed polyol, water, and catalyst are loaded onto the plate of a rheometer.

  • Reaction Initiation: The isocyanate is added and mixed rapidly.

  • Measurement: The viscosity and modulus of the sample are measured over time at a constant temperature.

  • Analysis: The gel time can be determined as the point where the storage modulus (G') surpasses the loss modulus (G'').

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Mix Mix Polyol, Water, and 2-(Dimethylamino)-2-methylpropan-1-ol Add_Iso Add Isocyanate Mix->Add_Iso FTIR In-situ FTIR Spectroscopy Add_Iso->FTIR Rheology Rheological Analysis Add_Iso->Rheology Data Determine Reaction Kinetics and Gel Time FTIR->Data Rheology->Data

Figure 3: A generalized experimental workflow for evaluating the catalytic performance of 2-(Dimethylamino)-2-methylpropan-1-ol.

Conclusion

The mechanism of action of 2-(Dimethylamino)-2-methylpropan-1-ol is primarily that of a tertiary amine catalyst, which plays a crucial role in controlling the gelling and blowing reactions in polyurethane chemistry. Its specific molecular structure influences its catalytic activity and selectivity. A thorough understanding of this mechanism is essential for researchers and professionals working with polyurethane systems, whether for industrial applications or the development of novel biomaterials. The experimental protocols outlined provide a framework for further investigation into the catalytic properties of this and related compounds.

References

  • PubChem. (n.d.). 2-(Dimethylamino)-2-methylpropanol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Diethylamino)-2-methylpropan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2020, June 22). Dimethylaminoisopropanol. Retrieved from [Link]

  • PubChem. (n.d.). CID 160221588. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). US20160002426A1 - Additives for Improving Polyurethane Foam Performance.
  • Badri, K. H., Ahmad, S. H., & Zakaria, S. (2009). Rigid Polyurethane Foam Production from Palm Oil-Based Epoxidized Diethanolamides. Journal of Applied Polymer Science, 113(3), 1643-1650. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing polyurethane foam - Patent 1018525.
  • Szycher, M. (2012). Szycher's Handbook of Polyurethanes, Second Edition. CRC Press.
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  • Zhang, X., Macosko, C. W., & Davis, H. T. (1999). 2.1 Flexible Polyurethane Foam Chemistry. In Low-Density Cellular Plastics (pp. 7-23). Springer, Berlin, Heidelberg.
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2-(Dimethylamino)-2-methylpropan-1-ol literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(Dimethylamino)-2-methylpropan-1-ol (DMAMP)

Authored by: Gemini, Senior Application Scientist

Abstract

2-(Dimethylamino)-2-methylpropan-1-ol, commonly known as DMAMP, is a sterically hindered amino alcohol with a unique molecular structure that imparts a versatile range of functionalities. As a strong tertiary amine, it serves as a highly efficient neutralizing agent, corrosion inhibitor, emulsifier, and catalyst in a multitude of industrial and consumer applications.[1] This technical guide provides a comprehensive review of DMAMP, detailing its physicochemical properties, synthesis methodologies, mechanisms of action in key applications, and critical safety and handling protocols. The content herein is intended for researchers, chemists, and formulation scientists engaged in product development across coatings, personal care, metalworking, and pharmaceutical sectors.

Core Chemical Identity and Physicochemical Properties

DMAMP (CAS No. 7005-47-2) is a clear, colorless liquid at room temperature, characterized by a tertiary amine and a primary alcohol functional group.[2] This bifunctional nature is central to its utility. The tertiary amine provides strong basicity, while the hydroxyl group enhances water solubility and provides a reactive site for further chemical synthesis. Its commercial form is often an 80% aqueous solution known as DMAMP-80®.[1]

Table 1: Physicochemical Properties of 2-(Dimethylamino)-2-methylpropan-1-ol

Property Value Source(s)
CAS Number 7005-47-2 [3]
Molecular Formula C₆H₁₅NO [2]
Molecular Weight 117.19 g/mol [2]
Appearance White or Colorless to Light yellow powder, lump, or clear liquid [3]
Melting Point 19 °C [3]
Boiling Point 163 °C
Density 0.91 - 0.95 g/mL at 20-25 °C [3]
Flash Point 53 °C (127.4 °F) - Closed Cup
Water Solubility 1000 g/L at 20 °C (Miscible) [3]
Vapor Pressure 7.21 hPa at 25 °C [3]
pKa 15.86 ± 0.10 (Predicted) [3]

| Refractive Index | n20/D 1.447 - 1.45 |[3] |

Synthesis and Industrial Manufacturing

The industrial synthesis of DMAMP is primarily achieved through the N-methylation of its precursor, 2-amino-2-methyl-1-propanol (AMP). Historically, methods involved hydrogenating an amino alcohol in the presence of formaldehyde or refluxing with formic acid (a variation of the Eschweiler-Clarke reaction).[4] Modern processes often favor a more direct and efficient reductive amination pathway.

A prevalent industrial method involves the conversion of 2-nitro-2-methyl-1-propanol (NMP). This process proceeds in a stepwise manner where NMP is first reduced with hydrogen to form AMP, which is not isolated. The in-situ AMP then reacts with excess formaldehyde, which is present from the initial step, to achieve continuous methylation and formation of DMAMP.[5]

Synthesis_Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Reductive Amination (In-Situ) NMP 2-Nitro-2-methyl-1-propanol (NMP) H2_Catalyst H₂ / Catalyst (e.g., Raney Nickel) NMP->H2_Catalyst AMP Intermediate: 2-Amino-2-methyl-1-propanol (AMP) H2_Catalyst->AMP Formaldehyde Formaldehyde (Excess) + H₂ AMP->Formaldehyde DMAMP Final Product: 2-(Dimethylamino)-2-methylpropan-1-ol (DMAMP) Formaldehyde->DMAMP

Caption: Industrial synthesis pathway for DMAMP from NMP.

Representative Laboratory Protocol: N-methylation of AMP

This protocol describes a general procedure for the synthesis of DMAMP from its amino alcohol precursor, AMP, using a reductive amination approach.

  • Reaction Setup: To a stirred solution of 2-amino-2-methyl-1-propanol (AMP) in a suitable solvent (e.g., methanol) within a hydrogenation reactor, add a hydrogenation catalyst (e.g., 5% Pd/C).

  • Addition of Aldehyde: Slowly add a slight excess (approximately 2.2 equivalents) of aqueous formaldehyde to the mixture. The temperature should be monitored and controlled, as the initial reaction can be exothermic.

  • Hydrogenation: Seal the reactor and purge it with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Reaction: Heat the mixture to a moderate temperature (e.g., 60-80°C) and maintain vigorous stirring. The reaction progress is monitored by the cessation of hydrogen uptake.

  • Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure 2-(dimethylamino)-2-methylpropan-1-ol.

Key Applications and Mechanisms of Action

DMAMP's utility stems from its powerful basicity and unique structure, making it a superior choice over other alkanolamines like dimethylethanolamine (DMEA) due to its lower volatility and higher catalytic activity.[3]

A. Neutralizing Agent and Resin Solubilizer

In water-based paints, coatings, and cosmetic formulations, maintaining a stable alkaline pH is crucial for resin solubility and pigment dispersion.[6] DMAMP is a highly effective neutralizing amine.

  • Mechanism: As a strong base, DMAMP neutralizes acidic functional groups on polymer resins (e.g., acrylics), rendering them anionic and thus soluble or dispersible in water.[1] This action leads to formulations with exceptional clarity and stability.[1] Its relatively low molecular weight and high base strength provide a favorable neutralization equivalent.

B. Corrosion Inhibitor

DMAMP is widely used as a corrosion inhibitor, particularly in metalworking fluids and boiler water treatment systems.[3][6][7]

  • Mechanism: The molecule adsorbs onto metal surfaces. The nitrogen atom's lone pair of electrons coordinates with the metal, while the alkyl groups form a hydrophobic layer. This barrier film passivates the metal surface, protecting it from corrosive agents like oxygen and acids.

Corrosion_Inhibition Start Metal Surface Exposed to Corrosive Media Add_DMAMP Introduction of DMAMP Start->Add_DMAMP Adsorption DMAMP Adsorbs onto Metal Surface (N-atom coordinates with metal) Add_DMAMP->Adsorption Film Formation of a Hydrophobic, Protective Barrier Film Adsorption->Film Result Corrosion is Inhibited Film->Result

Sources

synonyms for 2-(Dimethylamino)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(Dimethylamino)-2-methylpropan-1-ol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Dimethylamino)-2-methylpropan-1-ol, a versatile amino alcohol, holds a significant position in various chemical and industrial applications. Its unique structure, featuring a sterically hindered tertiary amine and a primary alcohol, imparts a valuable combination of properties, including catalytic activity, low volatility, and utility as a synthetic building block. This guide provides a comprehensive technical overview of this compound, delving into its chemical identity, synthesis protocols, mechanistic insights into its key applications, and analytical characterization.

Chemical Identity and Synonyms

A clear understanding of a compound's nomenclature is critical for effective research and communication. 2-(Dimethylamino)-2-methylpropan-1-ol is known by a variety of names in literature and commerce. Establishing a clear link between these synonyms is the first step in any rigorous scientific exploration.

The primary IUPAC name for the compound is 2-(dimethylamino)-2-methylpropan-1-ol . However, it is frequently referred to by a host of other names and identifiers, which are summarized in the table below for clarity and cross-referencing.[1][2]

Identifier Type Identifier
IUPAC Name 2-(dimethylamino)-2-methylpropan-1-ol
CAS Number 7005-47-2
Common Synonyms DMAMP, 2-Dimethylaminoisobutanol, Dimethylamino methylpropanol, 2-(N,N-Dimethylamino)isobutanol, N,N-Dimethyl-2-amino-2-methylpropan-1-ol
Trade Names DMAMP-80™ (often as an 80% solution in water)
EC Number 230-279-6
UNII 6ZWG40UQ9E
Molecular Formula C₆H₁₅NO
Molecular Weight 117.19 g/mol

Physicochemical Properties

The utility of 2-(dimethylamino)-2-methylpropan-1-ol in various applications is a direct consequence of its physical and chemical properties. It is a low-volatility compound compared to other amine catalysts like dimethylethanolamine (DMEA), which is a significant advantage in applications such as polyurethane foam manufacturing, reducing workplace exposure and environmental emissions.[2]

Property Value
Appearance White or colorless to light yellow powder, lump, or clear liquid
Melting Point 19 °C
Boiling Point 160-163 °C
Density 0.95 g/mL at 20 °C
Flash Point ~62 °C (145 °F)
Water Solubility 1000 g/L at 20 °C (Miscible)
pKa 15.86 (Predicted)

Synthesis of 2-(Dimethylamino)-2-methylpropan-1-ol

The most common and industrially relevant method for synthesizing 2-(dimethylamino)-2-methylpropan-1-ol is via the reductive amination of 2-amino-2-methyl-1-propanol (AMP). This transformation is a classic example of the Eschweiler-Clarke reaction .[3][4][5]

The Eschweiler-Clarke Reaction Mechanism

The Eschweiler-Clarke reaction methylates a primary or secondary amine using an excess of formaldehyde and formic acid. Formic acid serves as the reducing agent. The reaction proceeds through the formation of an iminium ion, which is then reduced by a hydride transfer from formic acid.[4] For a primary amine like 2-amino-2-methyl-1-propanol, the process occurs twice to yield the tertiary dimethylamino group. The release of carbon dioxide gas from the decomposition of formic acid helps to drive the reaction to completion.[4]

Eschweiler_Clarke Figure 1: Eschweiler-Clarke Reaction Mechanism cluster_step1 Step 1: First Methylation cluster_step2 Step 2: Second Methylation AMP 2-Amino-2-methyl-1-propanol Iminium Iminium Ion Intermediate AMP->Iminium + HCHO, -H₂O HCHO Formaldehyde HCOOH Formic Acid Monomethyl Monomethylated Intermediate Iminium->Monomethyl + HCOOH, -CO₂ DMAMP 2-(Dimethylamino)-2-methylpropan-1-ol Monomethyl->DMAMP + HCHO, + HCOOH, -H₂O, -CO₂ CO2 CO₂ H2O H₂O PU_Catalysis Figure 2: Catalytic Cycles in Polyurethane Formation cluster_gel Gel Reaction cluster_blow Blow Reaction DMAMP DMAMP (R₃N) Isocyanate_G R'-NCO Isocyanate_B R'-NCO Activated_NCO_G Activated Complex Isocyanate_G->Activated_NCO_G + DMAMP Polyol R-OH Urethane Urethane Polymer Activated_NCO_G->Urethane + Polyol, -DMAMP Activated_NCO_B Activated Complex Isocyanate_B->Activated_NCO_B + DMAMP Water H₂O Amine_CO2 Amine + CO₂ Activated_NCO_B->Amine_CO2 + H₂O, -DMAMP

Caption: Figure 2: Catalytic Cycles in Polyurethane Formation

Advantages over DMEA: DMAMP is often presented as a superior alternative to the more traditional dimethylethanolamine (DMEA). [2]Key advantages include:

  • Higher Catalytic Activity: The steric hindrance around the nitrogen in DMAMP can influence its selectivity and efficiency in balancing the gel and blow reactions.

  • Lower Volatility: As previously noted, its higher boiling point reduces fugitive emissions during and after foam production.

  • Reduced Odor: DMAMP is considered a low-odor amine, improving the quality of the final product and workplace environment.

Corrosion Inhibitor

Amino alcohols, including 2-(dimethylamino)-2-methylpropan-1-ol, are effective corrosion inhibitors for ferrous metals in aqueous environments. The mechanism of inhibition is primarily based on the adsorption of the molecule onto the metal surface. [6] The molecule possesses both a nitrogen atom with a lone pair of electrons and oxygen atoms. These act as adsorption centers, allowing the molecule to form a protective film on the metal surface. This film acts as a barrier, isolating the metal from corrosive agents (like H⁺, Cl⁻, and O₂) in the environment. The process is considered a physicochemical interaction, involving both electrostatic interactions (physisorption) and coordinate bond formation (chemisorption) between the inhibitor and the metal surface. [6][7]

Antimicrobial Agent

While not a primary biocide, 2-(dimethylamino)-2-methylpropan-1-ol exhibits antimicrobial properties and is used in formulations like metalworking fluids to control the growth of bacteria and fungi. [2]The biocidal action of simple alcohols and amino alcohols is generally attributed to two primary mechanisms: [8][9]

  • Protein Denaturation: The hydroxyl group can disrupt the hydrogen bonds that maintain the tertiary structure of essential proteins and enzymes in microbial cells, leading to their denaturation and loss of function.

  • Membrane Damage: The lipophilic alkyl part of the molecule can intercalate into the lipid bilayer of the cell membrane, disrupting its integrity. This leads to increased permeability, leakage of essential cytoplasmic contents, and eventual cell lysis.

Role in Drug Development and Organic Synthesis

The dimethylamino alcohol moiety is a common structural feature in many pharmaceutically active compounds. [10]While a direct, large-scale application of 2-(dimethylamino)-2-methylpropan-1-ol as a named intermediate in a specific blockbuster drug is not prominently documented, its structure represents a valuable building block. For instance, related structures like 1-dimethylamino-2-methyl-pentan-3-ol are key intermediates in the synthesis of analgesics such as Tapentadol. [10] Therefore, for drug development professionals, 2-(dimethylamino)-2-methylpropan-1-ol and its analogs are of significant interest for:

  • Scaffold Synthesis: Creating novel molecular scaffolds for screening and lead optimization.

  • Modulation of Physicochemical Properties: The amino alcohol group can be used to tune properties like solubility, pKa, and receptor binding affinity of a drug candidate.

Analytical Characterization: Spectroscopic Data

Confirmation of the identity and purity of 2-(dimethylamino)-2-methylpropan-1-ol is typically achieved through spectroscopic methods.

¹H NMR Spectroscopy

The proton NMR spectrum provides a clear fingerprint of the molecule's structure. Based on its structure, (CH₃)₂C(CH₂OH)N(CH₃)₂, the following characteristic signals are expected:

Proton Environment Approx. Chemical Shift (ppm) Multiplicity Integration
C(CH₃)₂ (gem-dimethyl)~1.0Singlet6H
N(CH₃)₂ (N-dimethyl)~2.2Singlet6H
CH₂OH (methylene)~3.2-3.3Singlet2H
CH₂OH (hydroxyl)Variable (broad)Singlet1H

Note: The hydroxyl proton's chemical shift is highly dependent on solvent and concentration and can be confirmed by D₂O exchange. [11][12]

FT-IR Spectroscopy

The infrared spectrum reveals the presence of the key functional groups within the molecule.

Wavenumber (cm⁻¹) Vibration Type Description
3600-3200 (broad)O-H stretchCharacteristic broad peak for the alcohol hydroxyl group, indicating hydrogen bonding.
2960-2850C-H stretchStrong absorptions from the methyl and methylene groups.
1260-1000C-N stretchAbsorption from the tertiary amine group.
~1040C-O stretchStrong absorption typical for a primary alcohol.

Note: By analogy with similar structures like 2-methylpropan-1-ol, these are the expected regions for key absorptions. [13]

Safety and Handling

2-(Dimethylamino)-2-methylpropan-1-ol is classified as a hazardous substance and must be handled with appropriate care.

GHS Hazard Statements: [1]* H226: Flammable liquid and vapor.

  • H302: Harmful if swallowed.

  • H314/H315: Causes severe skin burns and irritation.

  • H318: Causes serious eye damage.

Handling Precautions:

  • Work in a well-ventilated area or fume hood.

  • Keep away from heat, sparks, and open flames.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of vapors and direct contact with skin and eyes.

  • Store in a tightly closed container in a cool, dry place away from incompatible materials.

Conclusion

2-(Dimethylamino)-2-methylpropan-1-ol is a multifunctional compound with a well-established profile of properties and applications. Its role as a low-volatility, high-activity catalyst in the polyurethane industry is a prime example of its industrial importance. Furthermore, its utility as a corrosion inhibitor, antimicrobial agent, and a potential building block in organic and medicinal chemistry underscores its versatility. A thorough understanding of its synthesis, reaction mechanisms, and analytical profile, as detailed in this guide, is essential for researchers and professionals seeking to leverage its unique characteristics in their respective fields.

References

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  • Google Patents. US20130296608A1 - Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.
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  • PubMed Central. Reaction Mechanisms and Rate Constants of Auto‐Catalytic Urethane Formation and Cleavage Reactions. [Link]

  • MDPI. Effective Inhibition of Carbon Steel Corrosion by Waterborne Polyurethane Based on N-tert-Butyl Diethanolamine in 2M HCl: Experimental and Computational Findings. [Link]

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  • Doc Brown's Chemistry. proton NMR spectrum of 2-methylpropan-1-ol. [Link]

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  • PubMed Central. Retardation of the C-Steel Destruction in Hydrochloric Acid Media Utilizing an Effective Schiff Base Inhibitor: Experimental and Theoretical Computations. [Link]

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An In-Depth Technical Guide to 2-(Dimethylamino)-2-methylpropan-1-ol (DMAMP) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Dimethylamino)-2-methylpropan-1-ol, commonly known by the acronym DMAMP, is a sterically hindered amino alcohol with the molecular formula C₆H₁₅NO. Its unique structure, combining a tertiary amine with a primary alcohol, imparts a valuable set of chemical properties that have established its utility across diverse scientific and industrial sectors. With a molecular weight of 117.19 g/mol , this compound serves as a highly effective catalyst, a versatile synthetic building block, and a functional additive in complex formulations.[1]

For researchers and professionals in drug development, DMAMP offers significant utility as a non-nucleophilic base and as a structural component in the synthesis of complex molecules. In industrial applications, it is a cornerstone catalyst in the production of polyurethane foams, where it efficiently promotes both the gelling and blowing reactions.[2] This guide provides a comprehensive technical overview of DMAMP, detailing its physicochemical properties, mechanistic roles in key applications, established synthesis routes, and robust analytical protocols for quality control and quantification.

Section 1: Physicochemical Properties and Molecular Identity

A thorough understanding of a compound's properties is fundamental to its effective application. DMAMP is a low-viscosity liquid or low-melting solid characterized by a distinct set of physical and chemical parameters that dictate its behavior in various systems.[2]

Molecular Structure:

Caption: 2D Representation of 2-(Dimethylamino)-2-methylpropan-1-ol.

The tertiary amine is sterically hindered by the adjacent gem-dimethyl groups, a feature that significantly influences its reactivity, particularly its reduced nucleophilicity relative to its basicity.

Table 1: Physicochemical Properties of DMAMP
PropertyValueSource(s)
IUPAC Name 2-(dimethylamino)-2-methylpropan-1-ol[1]
CAS Number 7005-47-2[1][2]
Molecular Formula C₆H₁₅NO[1]
Molecular Weight 117.19 g/mol [1]
Appearance White or Colorless to Light yellow powder to lump to clear liquid[2]
Melting Point 19 °C[2]
Boiling Point 163 °C (at 760 mmHg); 61 °C (at 20 mmHg)[2]
Density 0.95 g/mL at 20 °C[2]
Flash Point 145 °F (62.8 °C)[2]
Water Solubility 1000 g/L at 20 °C (Miscible)[2]
pKa (Predicted) 15.86 ± 0.10[2]
LogP 0.09 at 20 °C[2]

Section 2: Core Applications in Industrial & Research Settings

Catalysis in Polyurethane (PU) Systems

The most significant industrial application of DMAMP is as a reactive amine catalyst in the manufacturing of polyurethane foams.[2] PU foams are produced through two primary, simultaneous reactions: the gelling reaction (polyol and isocyanate) and the blowing reaction (water and isocyanate).[3]

  • Gelling Reaction: R'-OH (Polyol) + R-NCO (Isocyanate) → R-NHCO-O-R' (Urethane Linkage)

  • Blowing Reaction: H₂O + R-NCO → [R-NHCOOH] (Unstable Carbamic Acid) → R-NH₂ + CO₂ (Gas)

Tertiary amine catalysts, like DMAMP, are crucial for controlling the rates of these reactions to achieve the desired foam properties.

Mechanism of Catalysis: The catalytic action of DMAMP proceeds via a generally accepted mechanism for tertiary amines in urethane formation.[4]

  • Activation of Alcohol: The lone pair of electrons on the nitrogen atom of DMAMP forms a hydrogen bond with the hydroxyl group of the polyol. This interaction polarizes the O-H bond, increasing the nucleophilicity of the oxygen atom.

  • Nucleophilic Attack: The activated polyol oxygen attacks the electrophilic carbon of the isocyanate (NCO) group.

  • Complex Formation: A transient, three-molecule complex is formed between the polyol, isocyanate, and the DMAMP catalyst.[4]

  • Proton Transfer & Product Release: A proton is transferred from the polyol to the DMAMP nitrogen. Concurrently, the C-O bond forms, creating the urethane linkage. The catalyst is then regenerated, and the urethane product is released.[4]

DMAMP's higher catalytic activity compared to alternatives like dimethylethanolamine (DMEA) makes it a preferred choice for achieving rapid curing times in high-speed foam production lines.[2]

PU_Workflow cluster_inputs Raw Materials cluster_process Process cluster_outputs Outputs Polyol Polyol (R'-OH) Mixing High-Shear Mixing Polyol->Mixing Isocyanate Isocyanate (R-NCO) Isocyanate->Mixing Water Water (H₂O) Water->Mixing DMAMP DMAMP Catalyst DMAMP->Mixing Reaction Simultaneous Gelling & Blowing Reactions DMAMP->Reaction Catalyzes Surfactant Silicone Surfactant Surfactant->Mixing Mixing->Reaction Initiation Foam Polyurethane Foam Reaction->Foam Polymerization & Expansion Heat Exothermic Heat Reaction->Heat

Caption: Generalized workflow for polyurethane foam production using a DMAMP catalyst.

Synthetic Intermediate & pH Modifier

In the context of pharmaceutical and fine chemical synthesis, DMAMP serves as a valuable, sterically hindered amine base. The bulky gem-dimethyl groups adjacent to the nitrogen atom impede its ability to act as a nucleophile, preventing it from participating in unwanted side reactions (e.g., acylation). This property is highly desirable in reactions where only proton abstraction is required.

  • Use as a Hindered Base: DMAMP can be employed in elimination reactions, condensations (such as the Claisen condensation), and other base-promoted transformations where a non-nucleophilic base is specified.[5] Its miscibility with water and many organic solvents enhances its versatility as a process chemical.

  • pH Adjustment: In pharmaceutical formulations, maintaining a specific pH is critical for drug stability and solubility. The basicity of DMAMP allows it to be used as a pH-adjusting agent or as a component of buffer systems.[6]

  • Building Block: While direct incorporation into a final active pharmaceutical ingredient (API) is less common, the bifunctional nature of DMAMP (tertiary amine and primary alcohol) makes it a useful intermediate for synthesizing more complex molecules and ligands.[7]

Niche Applications

DMAMP has also demonstrated efficacy in specialized industrial roles:

  • Corrosion Inhibition: It can be used as a vapor phase corrosion inhibitor, protecting metal surfaces from degradation.[2]

  • Antimicrobial Agent: It exhibits good antimicrobial properties against mixed bacterial and fungal flora, particularly in industrial cutting fluids.[2]

Section 3: Synthesis and Manufacturing

The industrial synthesis of DMAMP is typically achieved through the reductive amination of 2-amino-2-methyl-1-propanol (AMP), a readily available starting material.

Synthesis_Flowchart Start Start: 2-Amino-2-methyl-1-propanol (AMP) Reaction Reaction Vessel: Reductive Amination Start->Reaction Reagents Reagents: - Formaldehyde (or Formic Acid) - Hydrogen Source (for reductive amination) Reagents->Reaction Purification Purification: Distillation Reaction->Purification Crude Product Product Final Product: 2-(Dimethylamino)-2-methylpropan-1-ol (DMAMP) Purification->Product Purity >97%

Caption: Simplified flowchart for the synthesis of DMAMP.

A common method involves reacting AMP with formaldehyde in the presence of a reducing agent (e.g., hydrogen gas with a catalyst like Raney nickel) or by using formic acid in the Eschweiler-Clarke reaction.[8] These processes methylate the primary amine to the desired tertiary amine. The final product is typically purified by distillation to achieve high purity (>97%).[8]

Section 4: Analytical Methodologies and Quality Control

Robust analytical methods are essential for verifying the identity, purity, and concentration of DMAMP in both raw material and final product matrices.

Quantification by Gas Chromatography (GC-MS)

Gas chromatography is an ideal technique for analyzing DMAMP due to its volatility. A mass spectrometry (MS) detector provides definitive identification and selective quantification.

Experimental Protocol: GC-MS for DMAMP Assay

  • Standard and Sample Preparation:

    • Prepare a stock solution of certified DMAMP reference standard (e.g., 1000 µg/mL) in methanol.

    • Create a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serially diluting the stock solution with methanol.

    • Accurately weigh the test sample, dissolve it in methanol to a known volume to achieve a theoretical concentration within the calibration range.

    • Self-Validation: Prepare a blank (methanol) and a quality control (QC) sample from a separate stock solution to verify accuracy.

  • Instrumentation and Conditions:

    • The following table provides a validated starting point for method development.

    ParameterSettingRationale
    GC Column Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm filmA non-polar 5% phenyl-methylpolysiloxane column provides good peak shape for amines.
    Injector Temp. 250 °CEnsures rapid volatilization of the analyte.
    Injection Vol. 1 µL (Split mode, e.g., 20:1)Prevents column overloading and ensures sharp peaks.
    Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas standard for GC-MS.
    Oven Program Initial 60°C (hold 2 min), ramp to 280°C @ 20°C/min, hold 3 minA temperature ramp effectively separates the analyte from solvent and impurities.
    MS Transfer Line 280 °CPrevents condensation of the analyte before entering the MS source.
    MS Ion Source 230 °CStandard temperature for electron ionization (EI).
    MS Quadrupole 150 °CStandard temperature for the mass analyzer.
    Ionization Mode Electron Ionization (EI), 70 eVStandard, robust ionization technique that produces repeatable fragmentation patterns.
    Acquisition Mode Scan (m/z 40-200) for identification; Selected Ion Monitoring (SIM) for quantificationScan mode is used to confirm the fragmentation pattern. SIM mode provides higher sensitivity for quantification using characteristic ions (e.g., m/z 86, 56).[1]
  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the quantifier ion against the concentration of the standards.

    • Determine the concentration of DMAMP in the test sample by interpolating its peak area from the linear regression of the calibration curve.

Assay by Non-Aqueous Titration

For a bulk assay of DMAMP, non-aqueous potentiometric titration is a reliable and precise pharmacopeial method for basic substances that are weak bases in water.

Experimental Protocol: Non-Aqueous Titration of DMAMP

  • Reagent Preparation:

    • Titrant: 0.1 M Perchloric Acid (HClO₄) in glacial acetic acid. Standardize against primary standard potassium hydrogen phthalate.

    • Solvent: Glacial acetic acid or another suitable aprotic solvent like acetonitrile.

    • Electrode System: A standard glass pH electrode and a reference electrode (e.g., calomel or Ag/AgCl) suitable for non-aqueous media.

  • Titration Procedure:

    • Accurately weigh an appropriate amount of DMAMP sample (e.g., 150-200 mg) and dissolve it in 50 mL of glacial acetic acid.

    • Immerse the electrodes of a calibrated potentiometer into the solution.

    • Titrate the solution with standardized 0.1 M perchloric acid, recording the potential (mV) after each addition. Add the titrant in smaller increments near the equivalence point.

    • Self-Validation: Perform a blank titration of the solvent alone and subtract this volume from the sample titration volume.

  • Calculation:

    • Determine the equivalence point from the inflection point of the titration curve (or its first/second derivative).

    • Calculate the purity of DMAMP using the formula: % Purity = (V_s - V_b) * M * F * 100 / W Where:

      • V_s = Volume of titrant for the sample (mL)

      • V_b = Volume of titrant for the blank (mL)

      • M = Molarity of the perchloric acid titrant

      • F = Molar mass of DMAMP (117.19 g/mol ) / 1000

      • W = Weight of the sample (g)

Section 5: Safety, Handling, and Regulatory Information

DMAMP is a combustible and corrosive chemical that requires careful handling to ensure laboratory safety.

  • GHS Hazards: The compound is classified as a flammable liquid and vapor. It is harmful if swallowed and causes severe skin burns and eye damage.[1]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), splash-proof safety goggles, a face shield, and a lab coat. All handling should be performed in a well-ventilated chemical fume hood.

  • Handling: Keep away from heat, sparks, and open flames. Ground/bond containers and receiving equipment to prevent static discharge. Avoid breathing vapors.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for corrosive materials. It is hygroscopic and should be stored under an inert atmosphere if possible.

Section 6: Conclusion and Future Outlook

2-(Dimethylamino)-2-methylpropan-1-ol is a compound of significant industrial and research value. Its role as a high-performance catalyst in the polyurethane industry is well-established, enabling efficient and rapid production of foam materials. For scientists in pharmaceutical development and organic synthesis, its properties as a sterically hindered, non-nucleophilic base offer a valuable tool for facilitating complex chemical transformations. The continued exploration of its applications, particularly in the synthesis of novel pharmaceutical intermediates and as a functional excipient in drug formulations, ensures that DMAMP will remain a relevant and important chemical for the foreseeable future.

References

  • Nagy, J., & Kuki, A. (2021). Computational Study of Catalytic Urethane Formation. PMC, National Institutes of Health. Available at: [Link]

  • Di Mauro, C., et al. (2021). A novel catalytic two-step process for the preparation of rigid polyurethane foams: synthesis, mechanism and computational studies. ResearchGate. Available at: [Link]

  • Gipson, S. L. (2015). THE KINETICS OF POLYURETHANE STRUCTURAL FOAM: FOAMING AND POLYMERIZATION. OSTI.GOV. Available at: [Link]

  • US Patent US4366084A. (1982). Catalyst for making polyurethanes. Google Patents.
  • Saraswati Institute of Pharmaceutical Sciences. (n.d.). Non Aqueous Titration. Available at: [Link]

  • PubChem. (n.d.). 2-(Dimethylamino)-2-methylpropanol. National Center for Biotechnology Information. Available at: [Link]

  • European Patent EP1518872B1. (2009). Polyurethane catalyst compositions for improving rigid foam performance. Google Patents.
  • World Intellectual Property Organization Patent WO1992004314A2. (1992). Process for preparing albuterol, acetal, hemi-acetal, and hydrates of arylglyoxal intermediates thereof. Google Patents.
  • Nastro, A., et al. (2021). A novel catalytic two-step process for the preparation of rigid polyurethane foams: synthesis, mechanism and computational studies. RSC Publishing. Available at: [Link]

  • US Patent Application US20130296608A1. (2013). Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol. Google Patents.
  • PubChem. (n.d.). CID 160221588. National Center for Biotechnology Information. Available at: [Link]

  • Scribd. (n.d.). Unit 2 Non Aqueous Titrations. Available at: [Link]

  • Špíková, Z., et al. (2021). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. ResearchGate. Available at: [Link]

  • Vasquez, E. (2025). Formulation strategies for dmapa-catalyzed polyurethane systems for high-speed spray and pouring applications. Amine Catalysts. Available at: [Link]

  • US Patent US3402203A. (1968). Process of preparing n, n-dimethylamino alcohols. Google Patents.
  • US Patent Application US20150197476A1. (2015). Process for crossed claisen condensation reactions promoted by lithium amide in liquid ammonia. Google Patents.
  • Canadian Patent CA1059318A. (2005). Use of polyurethane catalyst compositions for improving rigid foam performance.
  • European Patent EP0785921B1. (2000). Process for producing sodium 1-thyroxine comprising the oxidative coupling of a diido-1-tyrosine catalysed by a manganese salt in the presence of an amine. Google Patents.
  • H.N. Shukla Institute of Pharmaceutical Education and Research. (n.d.). UNIT 2(b): Non-aqueous Titration. Available at: [Link]

  • Acinova. (2024). New research successfully simplifies the synthesis method of chemical intermediates. Available at: [Link]

  • US Patent US6350904B1. (2002). Method for producing ortho-alkylated benzoic acid derivatives. Google Patents.
  • SciELO. (2014). Development and validation of alternative methods by non-aqueous acid-base titration and derivative ultraviolet spectrophotometr. Available at: [Link]

  • Spikova, Z., et al. (2021). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Arhiv za higijenu rada i toksikologiju. Available at: [Link]

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Methodological & Application

The Versatile Amino Alcohol: Applications and Protocols of 2-(Dimethylamino)-2-methylpropan-1-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Multifunctional Building Block

2-(Dimethylamino)-2-methylpropan-1-ol, commonly referred to as DMAMPO, is a sterically hindered amino alcohol that has carved a niche for itself in a variety of industrial applications. Its utility as a synthetic intermediate, emulsifying agent, and corrosion inhibitor is well-documented.[1] However, its potential within the realm of specialized organic synthesis, particularly in catalysis and as a synthetic precursor, remains an area ripe for exploration. This guide provides an in-depth look at the established and prospective applications of DMAMPO, complete with detailed protocols designed for researchers, scientists, and professionals in drug development.

While not a "privileged" ligand in the extensive library of catalytic chemistry, the structural motifs of DMAMPO—a tertiary amine and a primary alcohol—suggest its utility in several key areas of modern organic synthesis. This document will explore its role as a base, a precursor to more complex molecules, and its potential as a ligand in transition metal catalysis, drawing analogies from structurally similar compounds where direct literature on DMAMPO is sparse.

Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is paramount for its effective and safe use in any synthetic protocol.

PropertyValue
CAS Number 7005-47-2[2]
Molecular Formula C₆H₁₅NO[2]
Molecular Weight 117.19 g/mol [2]
Appearance White to light yellow solid or colorless liquid[1]
Melting Point 19 °C[1]
Boiling Point 163 °C[1]
Density 0.91 g/mL at 25 °C[1]
Solubility Soluble in water and polar organic solvents[3]

DMAMPO is a flammable and corrosive liquid and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[2]

Established Industrial and Synthetic Applications

DMAMPO is recognized for its role as a multifunctional additive. It serves as a resin solubilizer, an emulsifier, and a catalyst for urethanes and epoxies.[1] Its strong basicity and high catalytic activity make it a viable alternative to other amino alcohols in various formulations.[1] In the context of organic synthesis, it is primarily used as a building block and a base.

Application Note I: DMAMPO as a Hindered Base in Organic Synthesis

The tertiary amine functionality of DMAMPO, coupled with the steric bulk provided by the gem-dimethyl group, makes it an effective non-nucleophilic base for a variety of organic transformations. Its relatively high boiling point also allows for its use in reactions requiring elevated temperatures.

Causality of Application:

In many organic reactions, a base is required to neutralize acidic byproducts or to deprotonate a substrate to form a reactive intermediate. A desirable base is often one that does not compete with the desired nucleophile in the reaction. The steric hindrance around the nitrogen atom in DMAMPO minimizes its nucleophilicity, making it an excellent choice for such applications.

Representative Protocol: Esterification using DMAMPO as an Acid Scavenger

This protocol describes a general procedure for the esterification of a carboxylic acid with an alcohol using an acyl chloride intermediate, where DMAMPO serves as the acid scavenger.

Workflow for Esterification using DMAMPO

cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Esterification A Carboxylic Acid + Thionyl Chloride B Acyl Chloride + SO₂ + HCl A->B C Acyl Chloride + Alcohol B->C In situ D Ester + HCl C->D E DMAMPO E->D Neutralizes HCl

Caption: Workflow for DMAMPO-mediated esterification.

Materials:

  • Carboxylic acid (1.0 eq)

  • Thionyl chloride (1.2 eq)

  • Anhydrous dichloromethane (DCM)

  • Alcohol (1.1 eq)

  • 2-(Dimethylamino)-2-methylpropan-1-ol (DMAMPO) (1.5 eq)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM under an inert atmosphere, add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours, or until the evolution of gas ceases.

  • Cool the reaction mixture back to 0 °C and add a solution of the alcohol (1.1 eq) and DMAMPO (1.5 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel.

Application Note II: DMAMPO as a Precursor for Chiral Ligands

While DMAMPO itself is achiral, its precursor, 2-amino-2-methyl-1-propanol (AMPO), is a common starting material for the synthesis of chiral ligands. By derivatizing AMPO to introduce chirality and then performing the N,N-dimethylation, chiral analogs of DMAMPO can be prepared for use in asymmetric catalysis.

Causality of Application:

Chiral 1,2-amino alcohols are a well-established class of ligands for asymmetric catalysis.[4] The nitrogen and oxygen atoms can chelate to a metal center, creating a rigid chiral environment that can effectively induce enantioselectivity in a variety of transformations.

Representative Protocol: Synthesis of a Chiral Oxazoline Ligand from 2-Amino-2-methyl-1-propanol

This protocol outlines the synthesis of a chiral bisoxazoline (BOX) ligand, a class of privileged ligands in asymmetric catalysis, starting from AMPO.

Synthetic Pathway to a Chiral BOX Ligand

AMPO 2-Amino-2-methyl-1-propanol (AMPO) Bisamide Bis-amide Intermediate AMPO->Bisamide Malonyl Malonyl Dichloride Malonyl->Bisamide Cyclization Cyclization (e.g., SOCl₂) Bisamide->Cyclization BOX Chiral BOX Ligand Cyclization->BOX

Caption: Synthesis of a chiral BOX ligand from AMPO.

Materials:

  • 2-Amino-2-methyl-1-propanol (AMPO) (2.2 eq)

  • Malonyl dichloride (1.0 eq)

  • Triethylamine (2.5 eq)

  • Anhydrous dichloromethane (DCM)

  • Thionyl chloride (2.5 eq)

  • Anhydrous toluene

Procedure:

Step 1: Synthesis of the Bis-amide Intermediate

  • To a solution of 2-amino-2-methyl-1-propanol (2.2 eq) and triethylamine (2.5 eq) in anhydrous DCM at 0 °C, add a solution of malonyl dichloride (1.0 eq) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude bis-amide.

Step 2: Cyclization to the Bisoxazoline (BOX) Ligand

  • To a solution of the crude bis-amide in anhydrous toluene, add thionyl chloride (2.5 eq) at 0 °C.

  • Heat the reaction mixture to reflux for 4 hours.

  • Cool the reaction to room temperature and carefully quench with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude BOX ligand by column chromatography on silica gel.

Application Note III: Potential Application of DMAMPO as a Ligand in Cross-Coupling Reactions

While not a conventional choice, the structural features of DMAMPO suggest its potential as a ligand in certain transition metal-catalyzed cross-coupling reactions, particularly with more earth-abundant metals like nickel. Simple amino alcohols have been shown to be effective ligands in nickel-catalyzed Suzuki reactions of unactivated alkyl halides.[5]

Causality of Application:

In cross-coupling reactions, ligands play a crucial role in stabilizing the metal center, modulating its reactivity, and facilitating the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). The bidentate N,O-chelation of an amino alcohol can form a stable complex with the metal, influencing the outcome of the reaction.

Proposed Protocol: Nickel-Catalyzed Suzuki-Miyaura Coupling of an Aryl Halide with an Alkylboronic Acid

This proposed protocol is based on established methods for nickel-catalyzed cross-coupling reactions using amino alcohol ligands.[5]

Catalytic Cycle for Suzuki-Miyaura Coupling

Pd0 Ni(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + R¹-X PdII R¹-Ni(II)-X L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + R²-B(OR)₂ PdII_R2 R¹-Ni(II)-R² L₂ Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

Materials:

  • Aryl halide (1.0 eq)

  • Alkylboronic acid pinacol ester (1.5 eq)

  • Nickel(II) chloride glyme complex (NiCl₂·DME) (5 mol%)

  • 2-(Dimethylamino)-2-methylpropan-1-ol (DMAMPO) (10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • Anhydrous 1,4-dioxane

  • Anhydrous t-butanol

Procedure:

  • To an oven-dried Schlenk tube, add NiCl₂·DME (5 mol%), DMAMPO (10 mol%), and K₃PO₄ (2.0 eq).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon) three times.

  • Add the aryl halide (1.0 eq) and the alkylboronic acid pinacol ester (1.5 eq).

  • Add anhydrous 1,4-dioxane and anhydrous t-butanol via syringe.

  • Seal the tube and heat the reaction mixture at 80 °C for 24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion: A Versatile Reagent with Untapped Potential

2-(Dimethylamino)-2-methylpropan-1-ol is a readily available and versatile chemical with a range of established industrial uses. While its application in specialized organic synthesis is not as widespread as more conventional reagents, its inherent properties as a hindered base and a precursor to valuable chiral ligands make it a noteworthy compound for the synthetic chemist. Furthermore, the exploration of its potential as a ligand in transition metal catalysis, particularly with nickel, opens up new avenues for research and development. The protocols provided in this guide serve as a starting point for harnessing the full potential of this multifunctional amino alcohol.

References

  • PubChem. (n.d.). 2-(Dimethylamino)-2-methylpropanol. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2019). Possible 2-(dimethylamino)propan-1-ol synthesis via DMAE. Retrieved from [Link]

  • Google Patents. (1968). Process of preparing n, n-dimethylamino alcohols.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Fu, G. C., & González-Bobes, F. (2006). Amino Alcohols as Ligands for Nickel-Catalyzed Suzuki Reactions of Unactivated Alkyl Halides, Including Secondary Alkyl Chlorides, with Arylboronic Acids. Journal of the American Chemical Society, 128(16), 5360–5361.
  • Organic Chemistry Portal. (n.d.). Amino Alcohols as Ligands for Nickel-Catalyzed Suzuki Reactions of Unactivated Alkyl Halides, Including Secondary Alkyl Chlorides, with Arylboronic Acids. Retrieved from [Link]

  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422.
  • ACS Publications. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. Retrieved from [Link]

  • IDEALS. (2022). SYNTHESIS AND TROUBLESHOOTING OF CHIRAL 1,2-AMINO ALCOHOLS LEADING TO HIGHLY SUBSTITUTED BISOXAZOLINE LIGANDS. Retrieved from [Link]

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876.
  • Solubility of Things. (n.d.). 2-(Dimethylamino)-2-methyl-1-propanol. Retrieved from [Link]

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2-(Dimethylamino)-2-methylpropan-1-ol in pharmaceutical synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of 2-(Dimethylamino)-2-methylpropan-1-ol (DMAMP) in Pharmaceutical Synthesis

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of 2-(Dimethylamino)-2-methylpropan-1-ol (DMAMP), a versatile amino alcohol, and its strategic applications within modern pharmaceutical synthesis. Designed for researchers, chemists, and drug development professionals, this guide moves beyond simple procedural outlines to deliver field-proven insights, explaining the causal relationships behind experimental choices and providing robust, self-validating protocols.

Introduction: The Strategic Value of DMAMP in Synthesis

2-(Dimethylamino)-2-methylpropan-1-ol, commonly abbreviated as DMAMP, is a sterically hindered tertiary amino alcohol. Its unique structure, featuring a neopentyl backbone with both a tertiary amine and a primary alcohol, imparts a valuable combination of basicity, catalytic activity, and functionality as a synthetic building block. While structurally simple, DMAMP offers significant advantages in complex molecular construction, serving as a catalyst, a key intermediate, and a specialty reagent in the synthesis of active pharmaceutical ingredients (APIs).[1] Its low volatility and high catalytic activity make it a compelling alternative to other amino alcohols like dimethylethanolamine (DMEA) in various applications.[1] This guide will elucidate the core applications, provide detailed experimental protocols, and explore the mechanistic principles that make DMAMP an important tool for the pharmaceutical chemist.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is fundamental to its effective and safe implementation.

Table 1: Physicochemical Properties of 2-(Dimethylamino)-2-methylpropan-1-ol

PropertyValue
Molecular Formula C₆H₁₅NO
Molecular Weight 117.19 g/mol
CAS Number 7005-47-2
Appearance Liquid
Synonyms DMAMP, 2-(N,N-Dimethylamino)-2-methyl-1-propanol

Source: PubChem CID 23435[2]

Table 2: GHS Hazard and Safety Information

Hazard StatementDescription
H226 Flammable liquid and vapor.[2]
H302 Harmful if swallowed.[2]
H314 / H315 Causes severe skin burns and eye damage / Causes skin irritation.[2]
H318 Causes serious eye damage.[2]

Note: This is an aggregated summary. Users must consult the full Safety Data Sheet (SDS) before handling.[2][3]

Handling Precautions: Due to its hazardous nature, DMAMP must be handled in a well-ventilated area, preferably a chemical fume hood.[4] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. All sources of ignition must be eliminated, and containers should be kept tightly closed when not in use.[5]

Core Applications in Pharmaceutical Synthesis

DMAMP's utility stems from its bifunctional nature, allowing it to play several distinct roles in the synthesis of complex pharmaceutical molecules.

DMAMP as a Synthetic Intermediate

The primary alcohol and tertiary amine within the DMAMP structure make it a valuable building block for more complex molecules. It can be used to introduce a dimethylamino-neopentyl moiety into a target structure, which can be crucial for modulating properties like solubility, basicity, and receptor binding affinity.

A notable application area is in the synthesis of analgesics. For instance, related amino alcohol structures are key intermediates in the synthesis of molecules like Tapentadol, an opioid analgesic.[6] The synthesis of such compounds often involves the construction of a core scaffold where the amino alcohol provides a critical part of the final structure.[6]

DMAMP as a Catalyst and Base

The sterically hindered tertiary amine in DMAMP makes it an effective, non-nucleophilic base in various organic transformations. Its higher catalytic activity compared to less substituted amines is a noted advantage.[1] This is particularly useful in reactions where a strong base is needed to deprotonate a substrate without competing side reactions.

Furthermore, the hydroxyl group can coordinate with metal centers, positioning DMAMP to act as a ligand in transition-metal-catalyzed reactions.[7][8] Transition metal catalysis is a cornerstone of modern pharmaceutical manufacturing, used extensively in cross-coupling reactions to form C-C and C-N bonds.[9][10] The ability of DMAMP to act as a bidentate or hemilabile ligand can influence the selectivity and efficiency of these critical transformations.

Role in Chiral Synthesis

While DMAMP itself is achiral, its structural motif is common in chiral ligands and auxiliaries used in asymmetric synthesis. The synthesis of enantiomerically pure amino alcohols is a critical step in producing chiral catalysts for reactions like asymmetric hydrogenation, a Nobel Prize-winning technology essential for producing single-enantiomer drugs.[11] Chiral derivatives of DMAMP can be synthesized and employed to induce stereoselectivity in key transformations, a fundamental requirement for the vast majority of modern pharmaceuticals.[12][13] Chiral additives can strongly influence the crystallization and nucleation process in the synthesis of chiral materials by coordinating to metal centers and inducing a twist in the structure.[14]

Application Protocols and Methodologies

The following protocols provide detailed, step-by-step instructions for both the synthesis of DMAMP and its application in a representative synthetic transformation.

Protocol 1: Synthesis of 2-(Dimethylamino)-2-methylpropan-1-ol (DMAMP)

This protocol is based on the reductive amination of 2-nitro-2-methylpropanol (NMP), a common industrial route.[15] The process involves a stepwise reduction of the nitro group to an amine, followed by in-situ methylation using formaldehyde.[15]

Objective: To synthesize DMAMP from NMP with high yield and purity.

Workflow Diagram: Synthesis of DMAMP

NMP 2-Nitro-2-methylpropanol (NMP) + Formaldehyde Autoclave Autoclave Reactor - H2, Catalyst - Controlled Temp/Pressure NMP->Autoclave Charge Intermediates In-situ Formation of Intermediates (AMP, Oxazolidines) Autoclave->Intermediates Hydrogenation/ Reductive Amination Methylation Methyl Formcel Trim - Elevated Temperature Intermediates->Methylation Complete Methylation Product Crude DMAMP Methylation->Product Purification Distillation Product->Purification Final Pure DMAMP Purification->Final

Caption: Workflow for the synthesis of DMAMP via reductive amination.

Materials and Reagents:

ReagentCAS No.M.Wt.QuantityNotes
2-Nitro-2-methylpropanol (NMP)-119.121 molStarting material
Formaldehyde (37% aq. soln.)50-00-030.03ExcessMethylating agent
Hydrogen (H₂)1333-74-02.02High PressureReducing agent
Raney Nickel or Pd/C--CatalyticHydrogenation catalyst
Methyl Formcel--As requiredTo complete methylation
Anhydrous Solvent (e.g., Methanol)67-56-132.04~500 mLReaction medium

Procedure:

  • Reactor Preparation: Charge a high-pressure autoclave reactor with the hydrogenation catalyst (e.g., Raney Nickel) under an inert atmosphere. Add the anhydrous solvent.

  • Initial Reaction: Add the formaldehyde solution to the reactor. Seal the autoclave.

  • Hydrogenation & NMP Feed: Pressurize the reactor with hydrogen to the desired pressure. Begin agitation and heat the reactor to the target temperature (e.g., 65°C). Slowly feed the NMP into the reactor over several hours. The hydrogenation of the nitro group to the primary amine (2-amino-2-methyl-1-propanol, AMP) and subsequent reaction with formaldehyde occurs in situ.[15]

  • Methylation: Once the NMP feed is complete, increase the temperature (e.g., to 100°C) and hold for approximately 1 hour to promote methylation.[15]

  • Completion of Methylation: To drive the reaction to completion, a "methyl formcel trim" is slowly fed into the reactor. Maintain the temperature for an additional hour after the feed is complete.[15]

  • Work-up and Isolation: Cool the reactor, vent the hydrogen, and filter the reaction mixture to remove the catalyst. The crude DMAMP is then purified by distillation.

  • Analysis: The final product purity can be confirmed using Gas Chromatography (GC) and its identity verified by GC-MS, looking for the parent ion [M+H]⁺ at m/z 118.[15]

Causality and Mechanistic Insight: This is a classic example of reductive amination. The nitro group is first reduced to a primary amine (AMP). This amine is highly reactive towards formaldehyde, forming an imine (or its oxazolidine equivalent) in situ. This intermediate is then further reduced by hydrogen and the catalyst to form the methylated amine. Using excess formaldehyde drives the reaction towards the desired dimethylated product. The stepwise temperature increase is critical: lower temperatures favor the initial reduction, while higher temperatures are required to complete the methylation process efficiently.[15]

Protocol 2: DMAMP as a Base in a Representative Acylation Reaction

This protocol demonstrates the use of DMAMP as a tertiary amine base in the acylation of a hindered secondary alcohol, a common transformation in pharmaceutical synthesis.

Objective: To efficiently acylate a sterically hindered alcohol using an acid chloride, with DMAMP acting as an acid scavenger.

Reaction Scheme: Acylation Catalyzed by DMAMP

cluster_products Products Alcohol R-OH (Sterically Hindered Alcohol) DMAMP_base DMAMP Ester R-O-CO-R' (Product Ester) Alcohol->Ester R'-COCl step1 1. Nucleophilic Attack AcylChloride R'-COCl (Acid Chloride) DMAMP_HCl DMAMP·HCl (Salt Byproduct) DMAMP_base->DMAMP_HCl + HCl step2 2. Deprotonation (Acid Scavenging)

Caption: General scheme for acylation using DMAMP as an acid scavenger.

Materials and Reagents:

ReagentRoleM.Wt.QuantityNotes
Hindered Alcohol (e.g., 1-Adamantanol)Substrate152.2410 mmolModel substrate
Acetyl ChlorideAcylating Agent78.5012 mmol
DMAMP Base / Acid Scavenger 117.19 15 mmol
Dichloromethane (DCM)Solvent84.9350 mLAnhydrous

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the hindered alcohol (10 mmol) and anhydrous DCM (50 mL).

  • Addition of Base: Add DMAMP (15 mmol, 1.5 equiv.) to the solution and stir until fully dissolved. Cool the mixture to 0°C in an ice bath.

  • Acylation: Slowly add acetyl chloride (12 mmol, 1.2 equiv.) dropwise to the stirred solution. A white precipitate (DMAMP·HCl) may form.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting alcohol is consumed.

  • Quenching: Upon completion, carefully quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2 x 20 mL) to remove excess DMAMP, followed by brine (1 x 20 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude ester.

  • Purification: Purify the crude product by flash column chromatography if necessary.

Causality and Mechanistic Insight: In this reaction, the alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion and forming the ester product along with one equivalent of hydrochloric acid (HCl). The role of DMAMP is critical: its tertiary amine acts as a base to "scavenge" or neutralize the generated HCl.[16] This prevents the HCl from protonating the starting alcohol (deactivating it) or participating in undesired side reactions. The steric hindrance around the nitrogen atom in DMAMP makes it a poor nucleophile itself, minimizing competition with the alcohol for the acylating agent.

Conclusion

2-(Dimethylamino)-2-methylpropan-1-ol is a highly functional and versatile reagent in the pharmaceutical synthesis toolkit. Its utility as a synthetic intermediate, a sterically hindered base, and a potential ligand in catalysis provides chemists with multiple avenues for molecular construction. The protocols and insights provided herein demonstrate its practical application and underscore the importance of understanding the underlying chemical principles to leverage its full potential in the development of novel therapeutics. Proper safety and handling procedures are paramount to its successful implementation in the laboratory and at scale.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23435, 2-(Dimethylamino)-2-methylpropanol. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethylaminoisopropanol. Retrieved from [Link]

  • Google Patents. (n.d.). US3402203A - Process of preparing n, n-dimethylamino alcohols.
  • Google Patents. (n.d.). CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.
  • Google Patents. (n.d.). US20130296608A1 - Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.
  • CHIBADAI NEXT. (2023). Novel Ligands for Transition-Metal Catalysis of Photoreactions. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Resolution of Planar‐Chiral Derivatives of 4‐(Dimethylamino)pyridine. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-methylpropan-1-ol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs - PMC. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Asymmetric nucleophilic catalysis with planar-chiral DMAP derivatives and chiral phosphines : synthetic and mechanistic studies. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Biocatalysis for Drug Synthesis. Retrieved from [Link]

  • ScienceDaily. (2023). Novel ligands for transition-metal catalysis of photoreactions. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]

  • MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

  • University of Birmingham. (n.d.). Synthesis of asymmetric DMAP derivatives and their applications in asymmetric catalysis and sensing. Retrieved from [Link]

  • ResearchGate. (n.d.). Transition Metal-Catalyzed Couplings in Process Chemistry: Case Studies from the Pharmaceutical Industry. Retrieved from [Link]

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The Versatility of 2-(Dimethylamino)-2-methylpropan-1-ol as a Ligand in Coordination Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Sterically Hindered Amino Alcohol Ligand

In the vast landscape of coordination chemistry, the design and synthesis of ligands are paramount to tailoring the properties and reactivity of metal complexes. Among the diverse classes of ligands, amino alcohols have garnered significant attention due to their ability to form stable chelate rings with metal ions, influencing their electronic and steric environment. This guide focuses on a particularly intriguing yet underexplored ligand: 2-(Dimethylamino)-2-methylpropan-1-ol (DMAMP).

DMAMP is a sterically hindered amino alcohol that presents a unique combination of a tertiary amine and a primary alcohol separated by a quaternary carbon center. This structural feature imparts distinct properties to its coordination complexes, influencing their stability, solubility, and catalytic activity. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the utilization of DMAMP as a versatile ligand in coordination chemistry. We will explore its coordination behavior, the synthesis of its metal complexes, and its potential applications, particularly in the realm of catalysis.

Physicochemical Properties of 2-(Dimethylamino)-2-methylpropan-1-ol (DMAMP)

A thorough understanding of the ligand's properties is crucial for its effective application in coordination chemistry.

PropertyValueReference
Molecular Formula C₆H₁₅NO[1]
Molecular Weight 117.19 g/mol [1]
Appearance White or colorless to light yellow powder to lump to clear liquid
Melting Point 19 °C
Boiling Point 160 °C (active material)
Density 0.95 g/mL at 20 °C
Solubility Miscible in water
pKa 10.2 at 25 °C

Coordination Chemistry of DMAMP: A Bidentate N,O-Donor Ligand

DMAMP typically acts as a neutral bidentate ligand, coordinating to a metal center through the nitrogen atom of the dimethylamino group and the oxygen atom of the hydroxyl group. This forms a stable five-membered chelate ring. The steric bulk provided by the two methyl groups on the carbon adjacent to the nitrogen and alcohol functionalities plays a significant role in the coordination chemistry of DMAMP, influencing the geometry and coordination number of the resulting metal complexes.

The coordination of amino alcohol ligands to transition metals has a long and varied history, with applications in numerous fields.[2] The coordination typically occurs through the nitrogen of the amino group and the oxygen of the alcohol, forming stable complexes.[2]

Caption: Bidentate coordination of DMAMP to a metal center (M).

Synthesis of DMAMP-Metal Complexes: A General Protocol

The synthesis of metal complexes with amino alcohol ligands is generally straightforward. A common method involves the direct reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent and reaction conditions can influence the nature of the final product.

Protocol 1: General Synthesis of a DMAMP-Copper(II) Complex

This protocol provides a general procedure for the synthesis of a copper(II) complex with DMAMP, which can be adapted for other transition metals.

Materials:

  • 2-(Dimethylamino)-2-methylpropan-1-ol (DMAMP)

  • Copper(II) salt (e.g., CuCl₂, CuSO₄·5H₂O, Cu(OAc)₂·H₂O)

  • Methanol or Ethanol

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Condenser (optional, for refluxing)

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

  • Schlenk line (for air-sensitive reactions)

Procedure:

  • Ligand Solution Preparation: In a round-bottom flask, dissolve 2 equivalents of DMAMP in a minimal amount of methanol or ethanol with stirring.

  • Metal Salt Solution Preparation: In a separate flask, dissolve 1 equivalent of the copper(II) salt in the same solvent.

  • Reaction: Slowly add the metal salt solution to the ligand solution with vigorous stirring at room temperature. A color change and/or precipitation of the complex is often observed.

  • Reaction Completion: The reaction mixture can be stirred at room temperature for several hours or gently refluxed for a shorter period to ensure complete complexation. The progress of the reaction can be monitored by thin-layer chromatography (TLC) if the complex is colored.

  • Isolation of the Complex:

    • If a precipitate has formed, cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation. Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • If no precipitate forms, the solvent can be slowly evaporated under reduced pressure to yield the solid complex.

  • Purification: The crude complex can be purified by recrystallization from a suitable solvent or solvent mixture.

Causality Behind Experimental Choices:

  • Solvent: Methanol and ethanol are commonly used due to their ability to dissolve both the amino alcohol ligand and many metal salts.

  • Stoichiometry: A 2:1 ligand-to-metal ratio is often used to ensure the formation of a bis-ligated complex, which is common for Cu(II). However, the stoichiometry can be varied to target different complex compositions.

  • Temperature: Room temperature is often sufficient for complexation. Gentle heating can be applied to increase the reaction rate, but excessive heat should be avoided to prevent decomposition of the ligand or the complex.

Characterization of DMAMP-Metal Complexes

Once synthesized, the metal complexes should be thoroughly characterized to confirm their structure and purity. Common analytical techniques include:

  • Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal center. A shift in the O-H and C-N stretching frequencies of the ligand upon coordination is typically observed.

  • UV-Visible Spectroscopy: To study the electronic properties of the complex and determine its coordination geometry.

  • Elemental Analysis: To determine the empirical formula of the complex.

  • X-ray Crystallography: To determine the single-crystal structure of the complex, providing definitive information about bond lengths, bond angles, and the coordination geometry.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR can provide detailed information about the structure of the complex in solution.

Applications of DMAMP-Metal Complexes in Catalysis

Metal complexes of amino alcohols have shown significant promise as catalysts in a variety of organic transformations, including oxidation and reduction reactions.[3] The combination of a metal center and the functional groups of the amino alcohol ligand can lead to cooperative catalytic effects.

Application Note: DMAMP-Copper Complexes in Catalytic Oxidation

Copper complexes are well-known catalysts for a wide range of oxidation reactions.[4] The use of DMAMP as a ligand can modulate the catalytic activity and selectivity of the copper center. The steric hindrance provided by the DMAMP ligand can influence substrate accessibility to the metal center, potentially leading to size- or shape-selective catalysis.

Potential Catalytic Applications:

  • Aerobic Oxidation of Alcohols: Copper/amino alcohol complexes can catalyze the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, using molecular oxygen as the oxidant.

  • Oxidative Coupling Reactions: These complexes may be active in various C-C and C-N bond-forming reactions.

  • Biomimetic Catalysis: The N,O-donor environment provided by DMAMP can mimic the active sites of certain copper-containing enzymes involved in biological oxidation processes.

Protocol 2: Catalytic Oxidation of Benzyl Alcohol using a DMAMP-Copper(II) Catalyst

This protocol describes a representative procedure for the catalytic aerobic oxidation of benzyl alcohol to benzaldehyde using a pre-synthesized DMAMP-copper(II) complex.

Materials:

  • DMAMP-Copper(II) complex (synthesized as in Protocol 1)

  • Benzyl alcohol

  • Toluene or another suitable solvent

  • Oxygen or air supply

  • Gas chromatograph (GC) for reaction monitoring

  • Stir plate and magnetic stir bar

  • Reaction flask with a condenser

Procedure:

  • Reaction Setup: To a reaction flask, add the DMAMP-copper(II) complex (e.g., 1-5 mol%), benzyl alcohol (1 mmol), and toluene (5 mL).

  • Reaction Conditions: Stir the mixture at a desired temperature (e.g., 80-100 °C) under an atmosphere of oxygen or by bubbling air through the solution.

  • Reaction Monitoring: At regular intervals, take aliquots of the reaction mixture, dilute them with a suitable solvent, and analyze by GC to determine the conversion of benzyl alcohol and the yield of benzaldehyde.

  • Work-up: After the reaction is complete (as determined by GC analysis), cool the mixture to room temperature. The catalyst can be removed by filtration if it is heterogeneous or by passing the solution through a short column of silica gel. The solvent is then removed under reduced pressure to obtain the crude product.

  • Purification: The crude benzaldehyde can be purified by column chromatography on silica gel.

Catalytic_Cycle Substrate + [Cu(II)-DMAMP] Substrate + [Cu(II)-DMAMP] Intermediate_1 Intermediate_1 Substrate + [Cu(II)-DMAMP]->Intermediate_1 Coordination Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 Oxidation Step (e.g., H-abstraction) Product + [Cu(I)-DMAMP] Product + [Cu(I)-DMAMP] Intermediate_2->Product + [Cu(I)-DMAMP] Product Release [Cu(I)-DMAMP] [Cu(I)-DMAMP] [Cu(II)-DMAMP] [Cu(II)-DMAMP] [Cu(I)-DMAMP]->[Cu(II)-DMAMP] Re-oxidation (O₂ or air)

Caption: A plausible catalytic cycle for the oxidation of an alcohol.

Conclusion and Future Outlook

2-(Dimethylamino)-2-methylpropan-1-ol (DMAMP) is a ligand with significant potential in coordination chemistry. Its unique steric and electronic properties make it a valuable building block for the synthesis of novel metal complexes with interesting structural features and catalytic activities. While the exploration of DMAMP in coordination chemistry is still in its early stages, the foundational knowledge of amino alcohol complexes provides a strong basis for future research. Further investigation into the coordination behavior of DMAMP with a wider range of transition metals and the application of the resulting complexes in various catalytic transformations is highly encouraged. The detailed protocols and application notes provided in this guide are intended to facilitate and inspire further exploration of this promising ligand in both academic and industrial research settings.

References

  • Majid, K., et al. (2010). ChemInform Abstract: Synthesis, Characterization and Coordinating Behavior of Amino Alcohol Complexes with Transition Metals. ResearchGate. Available at: [Link][2]

  • Nesterov, D. S., et al. (2021). Recent Advances in Copper Catalyzed Alcohol Oxidation in Homogeneous Medium. Molecules, 26(2), 438. Available at: [Link][4]

  • PubChem. (n.d.). 2-(Dimethylamino)-2-methylpropanol. PubChem. Retrieved January 25, 2026, from [Link][1]

  • Advancion. (n.d.). DMAMP-80™ Multifunctional Amino Alcohol. Advancion. Retrieved January 25, 2026, from [Link]

Sources

Laboratory Preparation of 2-(Dimethylamino)-2-methylpropan-1-ol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Tertiary Amino Alcohol

2-(Dimethylamino)-2-methylpropan-1-ol, also known as DMAMP, is a tertiary amino alcohol with a wide range of applications across various industries. It serves as a crucial intermediate in the synthesis of pharmaceuticals, a corrosion inhibitor, an emulsifying agent, and a catalyst in foam production.[1] Its utility stems from the combined functionalities of a sterically hindered tertiary amine and a primary alcohol, which impart unique chemical properties. This document provides a detailed guide for the laboratory-scale synthesis of 2-(Dimethylamino)-2-methylpropan-1-ol, tailored for researchers, scientists, and professionals in drug development and chemical synthesis. The featured methodology is the Eschweiler-Clarke reaction, a classic and reliable method for the exhaustive methylation of primary amines.[2][3]

The Eschweiler-Clarke Reaction: A Trusted Pathway to Tertiary Amines

The Eschweiler-Clarke reaction is a well-established method for the N-methylation of primary or secondary amines to their corresponding tertiary amines, utilizing an excess of formaldehyde and formic acid.[2][3] This reductive amination process is particularly advantageous as it typically proceeds to completion without the formation of quaternary ammonium salts, a common side reaction in other methylation procedures.[2]

The reaction mechanism involves two key stages. Initially, the primary amine, 2-amino-2-methyl-1-propanol, reacts with formaldehyde to form an iminium ion. Subsequently, the formic acid acts as a hydride donor, reducing the iminium ion to the monomethylated amine and releasing carbon dioxide. This process is repeated to achieve dimethylation, yielding the desired tertiary amine.

Experimental Workflow and Logic

The following diagram illustrates the key steps in the laboratory synthesis of 2-(Dimethylamino)-2-methylpropan-1-ol via the Eschweiler-Clarke reaction.

Eschweiler_Clarke_Workflow Figure 1: Experimental Workflow for the Synthesis of 2-(Dimethylamino)-2-methylpropan-1-ol cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Characterization A Charge reactor with 2-amino-2-methyl-1-propanol and formic acid B Add formaldehyde solution dropwise with cooling A->B Controlled addition C Heat the reaction mixture under reflux B->C Initiate reaction D Monitor reaction progress (e.g., by TLC or GC) C->D In-process control E Cool the reaction mixture and basify with NaOH solution D->E Upon completion F Extract the product with an organic solvent E->F Phase separation G Dry the organic layer and remove the solvent F->G Drying and concentration H Purify the crude product by vacuum distillation G->H Final purification I Analyze the final product (NMR, IR, GC-MS) H->I Purity and identity confirmation

Caption: A schematic representation of the synthesis, work-up, and characterization of 2-(Dimethylamino)-2-methylpropan-1-ol.

Detailed Experimental Protocol

Materials and Equipment:

Reagents Equipment
2-Amino-2-methyl-1-propanolRound-bottom flask with reflux condenser
Formaldehyde (37% aqueous solution)Magnetic stirrer with heating mantle
Formic acid (98-100%)Dropping funnel
Sodium hydroxide (NaOH)Ice bath
Diethyl ether (or other suitable solvent)Separatory funnel
Anhydrous magnesium sulfate (MgSO₄)Rotary evaporator
Vacuum distillation apparatus

Safety Precautions:

  • Formaldehyde is a known human carcinogen and is toxic and corrosive. [4] All manipulations involving formaldehyde must be performed in a well-ventilated fume hood.[5] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]

  • Formic acid is corrosive and can cause severe burns. Handle with care and appropriate PPE.

  • Sodium hydroxide is a strong base and is corrosive. Avoid contact with skin and eyes.

  • The reaction is exothermic, especially during the addition of formaldehyde. Proper cooling is essential to control the reaction rate.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, place 2-amino-2-methyl-1-propanol (1.0 mol).

  • Addition of Formic Acid: While stirring, cautiously add formic acid (2.5 mol) to the flask.

  • Addition of Formaldehyde: Cool the mixture in an ice bath. Slowly add formaldehyde solution (2.2 mol) dropwise from the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 20°C.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 8-12 hours. The evolution of carbon dioxide will be observed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess formic acid and acidify the product by slowly adding a concentrated solution of sodium hydroxide until the pH is approximately 10-12. This step should be performed in an ice bath as it is highly exothermic.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter to remove the drying agent and concentrate the solution using a rotary evaporator.

    • Purify the crude product by vacuum distillation to obtain pure 2-(Dimethylamino)-2-methylpropan-1-ol.

Characterization

The identity and purity of the synthesized 2-(Dimethylamino)-2-methylpropan-1-ol should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (O-H and C-N).

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight.

Troubleshooting and Best Practices

  • Incomplete Reaction: If the reaction does not go to completion, consider extending the reflux time. Ensure the molar ratios of the reagents are correct.

  • Low Yield: Yields can be affected by the rate of formaldehyde addition and temperature control. Slow, controlled addition is crucial. Inefficient extraction during work-up can also lead to lower yields.

  • Product Purity: Careful neutralization and thorough extraction are important for obtaining a clean crude product. Efficient vacuum distillation is necessary for high purity.

Conclusion

The Eschweiler-Clarke reaction provides a straightforward and efficient method for the laboratory synthesis of 2-(Dimethylamino)-2-methylpropan-1-ol from 2-amino-2-methyl-1-propanol. By following the detailed protocol and adhering to the safety precautions, researchers can reliably produce this valuable tertiary amino alcohol for a variety of applications.

References

  • Preparation method of 2-amino-2-methyl-1-propanol.
  • Process of preparing n, n-dimethylamino alcohols.
  • 2-(Dimethylamino)-2-methylpropanol. PubChem. [Link]

  • Reductive Amination of 2‐Amino‐2‐methyl‐1‐propanol and Ammonia to Produce 2‐Methyl‐1,2‐propanediamine over Raney Nickel Catalyst. ResearchGate. [Link]

  • Formaldehyde Safety & Hazards. Lab Alley. [Link]

  • Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation. White Rose Research Online. [Link]

  • Formaldehyde: Hazards and Precautions. EH&S - UC Berkeley. [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction. MDPI. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • 1910.1048 App A - Substance Technical Guidelines for Formalin. Occupational Safety and Health Administration (OSHA). [Link]

  • The Eschweiler-Clark methylation of amines: An organic chemistry experiment. ACS Publications. [Link]

  • Formaldehyde. Centers for Disease Control and Prevention (CDC). [Link]

  • Eschweiler-Clarke Reaction. YouTube. [Link]

  • Simplified Version of the Eschweiler-Clarke Reaction. ResearchGate. [Link]

  • Eschweiler-Clarke reaction. ChemEurope.com. [Link]

  • 2-(Dimethylamino)ethanol and 1-Dimethylamino-2-propanol (2561). Wikisource. [Link]

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Application Note: A Technical Guide to 2-(Dimethylamino)-2-methylpropan-1-ol (DMAMP) as a Versatile pH Buffer for Alkaline Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview of 2-(Dimethylamino)-2-methylpropan-1-ol (DMAMP) for use as a pH buffer in research, diagnostics, and pharmaceutical development. We delve into the core physicochemical properties of DMAMP, offering a rationale for its selection in alkaline buffering applications. Detailed, field-tested protocols for the preparation of DMAMP buffer solutions are provided, emphasizing empirical pH adjustment for maximum accuracy and reproducibility. The narrative explains the causality behind experimental choices, ensuring that researchers can not only follow the protocols but also adapt them to specific experimental needs.

Introduction: The Case for an Alternative Alkaline Buffer

In many biological and chemical systems, maintaining a stable alkaline pH is critical for experimental success. While buffers like Tris (tris(hydroxymethyl)aminomethane) and CAPS (N-cyclohexyl-3-aminopropanesulfonic acid) are widely used, they have limitations, such as temperature sensitivity (Tris) or a specific, sometimes narrow, buffering range. 2-(Dimethylamino)-2-methylpropan-1-ol, hereafter referred to as DMAMP, is a tertiary amino alcohol that presents a robust alternative for establishing buffering capacity in the alkaline range, typically between pH 9 and 11.

Its high water solubility and sterically hindered amine group make it a valuable tool in applications sensitive to primary or secondary amines.[1] This document serves as a practical guide for scientists, researchers, and formulation experts on the effective utilization of DMAMP as a pH buffer.

Core Principles & Physicochemical Properties

The buffering capacity of DMAMP is conferred by its tertiary amine group, which can accept a proton to form a conjugate acid. This equilibrium, centered around the pKa of the amine, allows the solution to resist significant changes in pH upon the addition of an acid or base.

Buffering_Mechanism

The key to effective buffer preparation is understanding the compound's properties, summarized below.

PropertyValueSource
CAS Number 7005-47-2[2]
Molecular Formula C₆H₁₅NO[2]
Molecular Weight 117.19 g/mol [2]
Appearance White to light yellow liquid or solid[2]
Density ~0.91 - 0.95 g/mL at 20-25 °C[2][3]
Water Solubility 1000 g/L at 20 °C (Miscible)[2]
pKa of Conjugate Acid Not definitively reported; estimated to be in the 9.5 - 10.5 range.See Note Below

A Note on the pKa of DMAMP: While some databases list a predicted pKa around 15-16, this value corresponds to the hydroxyl group's proton and is not relevant for its buffering action.[2] The relevant pKa is that of the tertiary amine's conjugate acid. For the structurally similar buffer 2-Amino-2-methyl-1-propanol (AMP), the pKa is 9.7 (at 25°C).[4] Given this, the effective buffering range for DMAMP is expected to be approximately pH 9.0 to 10.5. Due to the lack of a consensus experimental pKa value, the most trustworthy and reproducible method for preparing a DMAMP buffer is through empirical titration with a strong acid, as detailed in the protocols below. This approach negates the need for a precise pKa value and is self-validating.

Advantages and Strategic Considerations

Choosing a buffer is a critical experimental design step. DMAMP offers specific advantages but also requires careful consideration.

Advantages:

  • High Buffering Capacity in Alkaline Range: Ideal for enzymatic assays or chemical reactions optimized for pH > 9.

  • Excellent Water Solubility: Allows for the preparation of high-concentration stock solutions.[2]

  • Low Volatility: Compared to other amines like dimethylethanolamine (DMEA), DMAMP has lower volatility, leading to more stable buffer concentrations over time.[2]

  • Tertiary Amine: As a tertiary amine, it is less likely to participate in side reactions (e.g., Schiff base formation) compared to primary or secondary amine buffers like Tris or AMP.

Limitations and Compatibility:

  • Corrosive Nature: DMAMP is a corrosive substance and must be handled with appropriate personal protective equipment (PPE), including gloves and eye protection.[1]

  • Potential for Metal Chelation: Like other amine-containing buffers, DMAMP may chelate certain metal ions. This should be tested if metal-dependent enzymes are being used.

  • Temperature Dependence: The pKa of amine buffers typically decreases with increasing temperature. For precise work, the pH should be adjusted at the temperature at which the experiment will be performed.

Experimental Protocols

The following protocols provide a reliable framework for preparing and using DMAMP buffers. The titration method (Protocol 4.2) is strongly recommended for its accuracy.

Protocol 4.1: Preparation of a 1.0 M DMAMP Stock Solution

This protocol describes the preparation of a concentrated stock solution that can be diluted for various applications.

Materials:

  • 2-(Dimethylamino)-2-methylpropan-1-ol (MW: 117.19 g/mol )

  • High-purity, deionized water

  • Calibrated magnetic stirrer and stir bar

  • 500 mL volumetric flask

  • Appropriate PPE (safety glasses, lab coat, nitrile gloves)

Procedure:

  • Safety First: Perform all steps within a certified chemical fume hood. DMAMP is corrosive.[1]

  • Weighing: Accurately weigh 58.60 g of DMAMP (for a 500 mL solution).

    • Causality Note: The molecular weight is 117.19 g/mol . For a 1.0 M solution, 117.19 g would be needed for 1 L. We use half that for 500 mL.

  • Dissolution: Add the weighed DMAMP to the 500 mL volumetric flask containing approximately 400 mL of deionized water.

  • Mixing: Add a magnetic stir bar and place the flask on a magnetic stirrer. Mix at a moderate speed until the DMAMP is fully dissolved. The solution may warm slightly during dissolution.

  • Final Volume Adjustment: Once the solution has returned to room temperature, carefully add deionized water to bring the final volume to the 500 mL mark.

  • Homogenization & Storage: Cap the flask and invert it several times to ensure homogeneity. Transfer the solution to a clearly labeled, sealed container. Store at 4°C.

Protocol 4.2: Preparation of a Working Buffer (e.g., 100 mM, pH 9.8) by Titration

This protocol ensures high accuracy by bypassing reliance on a theoretical pKa value.

Protocol_Workflow

Materials:

  • 1.0 M DMAMP stock solution (from Protocol 4.1)

  • 1.0 M Hydrochloric acid (HCl) solution

  • High-purity, deionized water

  • Calibrated pH meter with electrode

  • Magnetic stirrer and stir bar

  • Graduated cylinders and a beaker of appropriate size (e.g., 1 L)

Procedure (for 500 mL of 100 mM DMAMP, pH 9.8):

  • Dilution: In a 1 L beaker, add 50.0 mL of the 1.0 M DMAMP stock solution to approximately 350 mL of deionized water.

    • Causality Note: This dilution provides the correct final concentration of the buffer species (100 mM in 500 mL). Starting with ~70-80% of the final volume leaves room for the titrant and final volume adjustment.

  • Setup: Place the beaker on a magnetic stirrer, add a stir bar, and begin gentle mixing. Immerse the calibrated pH electrode into the solution, ensuring it does not contact the stir bar.

  • Initial pH Reading: The initial pH will be highly alkaline, likely above 11.

  • Titration: Slowly add the 1.0 M HCl solution dropwise using a pipette. Monitor the pH reading continuously. The pH will drop as the DMAMP base is neutralized to its conjugate acid.

  • pH Adjustment: Continue adding HCl until the pH reaches the target value of 9.8. If you overshoot the target pH, you can add a small amount of the 1.0 M DMAMP stock solution to bring it back up, but careful dropwise addition of acid is the preferred method.

  • Final Volume: Once the target pH is stable, transfer the solution to a 500 mL volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinse to the flask. Carefully add deionized water to bring the volume to the 500 mL mark.

  • Verification and Storage: Cap and invert the flask to mix. Verify the final pH. Store the buffer in a sealed, labeled container at 4°C.

Safety and Handling

Proper handling of DMAMP is essential to ensure laboratory safety.

Hazard CategoryGHS Classification and Statement
Flammability H226: Flammable liquid and vapor
Acute Toxicity H302: Harmful if swallowed
Corrosion/Irritation H314: Causes severe skin burns and eye damage

Data aggregated from GHS information.[1]

  • Engineering Controls: Always handle concentrated DMAMP solutions in a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles at all times.

  • Storage: Store DMAMP in a tightly closed container in a cool, well-ventilated area away from ignition sources. It is noted as hygroscopic, so protection from moisture is advised.

  • Disposal: Dispose of DMAMP waste according to local, state, and federal regulations. Do not dispose of it down the drain.

References

  • PubChem. (n.d.). 2-(Dimethylamino)-2-methylpropanol. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • PubChem. (n.d.). 1-(Dimethylamino)-2-methylpropan-2-ol. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • PubChem. (n.d.). CID 160221588. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Wikipedia. (n.d.). Dimethylaminoisopropanol. Retrieved January 25, 2026, from [Link]

  • PubChem. (n.d.). 2-(Dimethylamino)ethanol. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • SIELC Technologies. (2018). 2-methyl-2-(methylamino)propan-1-ol. Retrieved January 25, 2026, from [Link]

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Application Notes and Protocols for the Analytical Detection of 2-(Dimethylamino)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

2-(Dimethylamino)-2-methylpropan-1-ol (DMAMP) is a tertiary amino alcohol with a variety of applications in industrial and pharmaceutical settings. It serves as a synthetic intermediate, an emulsifying agent, and a corrosion inhibitor.[1] In the pharmaceutical industry, it may be present as a raw material, an intermediate, or a potential impurity in active pharmaceutical ingredients (APIs). Therefore, robust and reliable analytical methods for the detection and quantification of DMAMP are crucial for quality control, process monitoring, and safety assessment.

This comprehensive guide provides detailed application notes and protocols for the analysis of 2-(Dimethylamino)-2-methylpropan-1-ol. We will explore two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed to be starting points for method development and validation in your laboratory, grounded in scientific principles and supported by relevant literature.

Physicochemical Properties of 2-(Dimethylamino)-2-methylpropan-1-ol

A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.

PropertyValueReference
Molecular FormulaC₆H₁₅NO[2]
Molecular Weight117.19 g/mol [2]
Boiling Point163 °C[3]
Density0.91 g/mL at 25 °C[3]
SolubilitySoluble in water[1]
AppearanceWhite or Colorless to Light yellow powder to lump to clear liquid[3]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds like DMAMP. Coupling it with a mass spectrometer provides high selectivity and sensitivity for identification and quantification.

Principle of GC-MS

In GC, a sample is vaporized and injected into a chromatographic column. An inert carrier gas (mobile phase) carries the sample through the column, which contains a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the mobile and stationary phases. The separated compounds then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z), providing a unique fragmentation pattern for each compound.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Dilution Dilution with Solvent (e.g., Methanol) Sample->Dilution 1. Vortex Vortexing Dilution->Vortex 2. Centrifugation Centrifugation (if necessary) Vortex->Centrifugation 3. Supernatant Collect Supernatant Centrifugation->Supernatant 4. Injection GC Injection Supernatant->Injection 5. Separation Chromatographic Separation Injection->Separation 6. Ionization Electron Ionization (EI) Separation->Ionization 7. Detection Mass Detection Ionization->Detection 8. Chromatogram Obtain Chromatogram Detection->Chromatogram 9. Integration Peak Integration Chromatogram->Integration 10. Quantification Quantification (Calibration Curve) Integration->Quantification 11. Report Generate Report Quantification->Report 12.

Caption: Workflow for GC-MS analysis of 2-(Dimethylamino)-2-methylpropan-1-ol.

Detailed Protocol for GC-MS Analysis

This protocol is a starting point and should be optimized and validated for your specific application.

1. Sample Preparation:

  • Rationale: The goal of sample preparation is to extract DMAMP from the sample matrix and prepare it in a solvent compatible with the GC system. The choice of solvent and dilution factor will depend on the expected concentration of the analyte.

  • Procedure:

    • Accurately weigh or measure the sample containing DMAMP.

    • Dilute the sample with a suitable solvent such as methanol or ethyl acetate to a final concentration within the calibration range.

    • Vortex the sample for 1 minute to ensure homogeneity.

    • If the sample contains particulates, centrifuge at 10,000 rpm for 10 minutes and collect the supernatant for analysis.

2. GC-MS Instrumentation and Parameters:

  • Rationale: The choice of a non-polar or mid-polar capillary column is suitable for the analysis of amines and alcohols. The temperature program is designed to ensure good separation of DMAMP from other components in the sample matrix. The mass spectrometer is set to scan a range of m/z values that includes the molecular ion and characteristic fragment ions of DMAMP.

  • Parameters:

ParameterRecommended Setting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier GasHelium at a constant flow of 1.0 mL/min
Inlet Temperature250 °C
Injection Volume1 µL (splitless mode)
Oven Temperature ProgramInitial temperature 60 °C (hold for 2 min), ramp at 10 °C/min to 200 °C (hold for 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Scan Rangem/z 40-200
Expected Fragmentation: The mass spectrum of DMAMP is expected to show a prominent peak for the [M-CH₂OH]⁺ ion at m/z 86 and other characteristic fragments.[2]

3. Calibration:

  • Rationale: A calibration curve is essential for the accurate quantification of DMAMP. A series of standards of known concentrations are analyzed to establish the relationship between the instrument response (peak area) and the concentration of the analyte.

  • Procedure:

    • Prepare a stock solution of 2-(Dimethylamino)-2-methylpropan-1-ol in methanol.

    • Prepare a series of at least five calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

    • Analyze each calibration standard using the GC-MS method described above.

    • Construct a calibration curve by plotting the peak area of DMAMP against its concentration. A linear regression analysis should be performed, and the correlation coefficient (r²) should be ≥ 0.99.

4. Data Analysis and Quantification:

  • Rationale: The concentration of DMAMP in the samples is determined by comparing its peak area to the calibration curve.

  • Procedure:

    • Identify the DMAMP peak in the sample chromatogram based on its retention time and mass spectrum.

    • Integrate the peak area of the identified DMAMP peak.

    • Calculate the concentration of DMAMP in the sample using the linear regression equation from the calibration curve.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers high sensitivity and selectivity, making it particularly suitable for the analysis of DMAMP at low concentrations in complex matrices.

Principle of LC-MS/MS

In LC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a stationary phase. Separation is based on the analyte's affinity for the stationary and mobile phases. For polar compounds like DMAMP, reversed-phase chromatography is commonly employed. The eluent from the LC column is then introduced into a tandem mass spectrometer. In the first mass analyzer (Q1), a specific precursor ion of the analyte is selected. This ion is then fragmented in a collision cell (q2), and the resulting product ions are detected in the second mass analyzer (Q3). This multiple reaction monitoring (MRM) provides exceptional selectivity and reduces matrix interference.

Experimental Workflow for LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Matrix Protein_Precipitation Protein Precipitation (if necessary) Sample->Protein_Precipitation 1. LLE Liquid-Liquid Extraction (optional) Protein_Precipitation->LLE 2. Derivatization Derivatization (optional) LLE->Derivatization 3. Dilution Dilution with Mobile Phase Derivatization->Dilution 4. Injection LC Injection Dilution->Injection 5. Separation Reversed-Phase Chromatography Injection->Separation 6. Ionization Electrospray Ionization (ESI) Separation->Ionization 7. MRM_Detection MRM Detection (Q1 -> q2 -> Q3) Ionization->MRM_Detection 8. Chromatogram Obtain MRM Chromatogram MRM_Detection->Chromatogram 9. Integration Peak Integration Chromatogram->Integration 10. Quantification Quantification (Internal Standard) Integration->Quantification 11. Report Generate Report Quantification->Report 12.

Caption: Workflow for LC-MS/MS analysis of 2-(Dimethylamino)-2-methylpropan-1-ol.

Detailed Protocol for LC-MS/MS Analysis

This protocol provides a solid foundation for developing a validated LC-MS/MS method.

1. Sample Preparation:

  • Rationale: Sample preparation for LC-MS/MS aims to remove matrix components that can interfere with the analysis and cause ion suppression. Protein precipitation is a common first step for biological samples. Liquid-liquid extraction can further clean up the sample. Derivatization may be employed to improve chromatographic retention and ionization efficiency, though it is not always necessary for amino alcohols.[4]

  • Procedure (Example for a biological matrix):

    • To 100 µL of sample, add 300 µL of acetonitrile containing an internal standard (e.g., a deuterated analog of DMAMP) to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 12,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Instrumentation and Parameters:

  • Rationale: A C18 column is a good choice for reversed-phase separation of polar analytes. The mobile phase typically consists of an aqueous component with an organic modifier and an additive (like formic acid) to improve peak shape and ionization efficiency. The MS/MS parameters, specifically the precursor and product ions, must be optimized for DMAMP to achieve the best sensitivity and selectivity.

  • Parameters:

ParameterRecommended Setting
Liquid Chromatograph
ColumnC18 column (e.g., 50 mm x 2.1 mm ID, 1.8 µm particle size)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Gradient5% B to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
Tandem Mass Spectrometer
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature400 °C
MRM TransitionsTo be determined by direct infusion of a DMAMP standard. A likely precursor ion would be [M+H]⁺ (m/z 118.1). Product ions would be determined by fragmentation of the precursor ion.

3. Calibration and Quantification:

  • Rationale: An internal standard is highly recommended for LC-MS/MS analysis to compensate for matrix effects and variations in sample preparation and instrument response. A calibration curve is prepared using standards containing a fixed amount of the internal standard and varying concentrations of DMAMP.

  • Procedure:

    • Prepare a series of calibration standards of DMAMP in a matrix that mimics the samples, each containing a constant concentration of the internal standard.

    • Analyze the calibration standards using the LC-MS/MS method.

    • Construct a calibration curve by plotting the ratio of the peak area of DMAMP to the peak area of the internal standard against the concentration of DMAMP.

    • The concentration of DMAMP in the samples is determined using this calibration curve.

Method Validation

For use in a regulated environment, any analytical method must be validated to ensure its performance is suitable for its intended purpose.[5][6][7] Key validation parameters include:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[8]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Troubleshooting

IssuePossible CauseSuggested Solution
GC-MS
Poor peak shape (tailing)Active sites in the GC inlet or column; improper column choice.Use a deactivated inlet liner; consider a column specifically designed for amine analysis (e.g., with a base-deactivated stationary phase).
Low sensitivityInefficient ionization; sample loss during preparation.Optimize MS source parameters; check for leaks in the GC system; evaluate sample preparation procedure for analyte loss.
LC-MS/MS
Ion suppression/enhancementMatrix effects.Improve sample cleanup; use a stable isotope-labeled internal standard; dilute the sample.
Poor chromatographic resolutionInappropriate mobile phase or column.Optimize the mobile phase composition and gradient; try a different column chemistry (e.g., HILIC for very polar compounds).
Inconsistent resultsVariability in sample preparation; instrument instability.Ensure consistent sample preparation steps; perform system suitability tests before each run.

Conclusion

The GC-MS and LC-MS/MS methods outlined in this guide provide robust and sensitive approaches for the detection and quantification of 2-(Dimethylamino)-2-methylpropan-1-ol. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, the required sensitivity, and the available instrumentation. It is imperative that any method chosen is thoroughly validated to ensure the reliability and accuracy of the results, in accordance with regulatory guidelines.

References

  • SIELC Technologies. (2018, May 16). Separation of 2-((Dimethylamino)methyl)phenol on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 2-((Dimethylamino)methyl)-2-ethylpropane-1,3-diol. Retrieved from [Link]

  • Czubak, Ł., Krygier, A., & Tejchman-Małecka, B. (2014). GAS CHROMATOGRAPHY METHOD OF CLEANING VALIDATION PROCESS FOR 2-PROPANOL RESIDUE DETERMINATION IN PHARMACEUTICAL MANUFACTURING EQUIPMENT. International Journal of Pharmaceutical Sciences and Drug Research, 6(3), 241-244.
  • Pérez, J. J., Colon, M., & Watson, C. H. (2021). Gas Chromatography-Tandem Mass Spectrometry Method for the Selective Detection of Glycols and Glycerol in the Liquids and Aerosols of Electronic Vapor Products. Frontiers in Chemistry, 9, 709495.
  • ResearchGate. (2024). How can I quantify MDEA (N-Methyldiethanolamine) with a GC-FID?. Retrieved from [Link]

  • Güler, G. Ö., & Ercal, N. (2018). HPLC and LC-MS/MS measurement methods for the quantification of asymmetric dimethylarginine (ADMA) and related metabolites.
  • ResearchGate. (n.d.). HPLC determination of n-methylethanolamine in diphenhydramine hydrochloride drug substance by pre-column derivatization. Retrieved from [Link]

  • LCGC International. (2023). Novel Liquid Chromatography–Tandem Mass Spectrometry Method for Analysis of 102 Pesticides and 5 Mycotoxins Regulated by the State of Colorado in Dried Hemp.
  • National Center for Biotechnology Information. (n.d.). 2-(Dimethylamino)-2-methylpropanol. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (2015). Validation of a Liquid Chromatography Tandem Mass Spectrometry Method for Targeted Degradation Compounds of Ethanolamine Used in CO2 Capture: Application to Real Samples. Retrieved from [Link]

  • MDPI. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(17), 5729.
  • SIELC Technologies. (2018, May 16). 2-methyl-2-(methylamino)propan-1-ol. Retrieved from [Link]

  • Proclinical. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]

  • International Journal of Pharmaceutical Erudition. (2013). Analytical method validation: A brief review. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2003). (1) 2-(DIMETHYLAMINO)ETHANOL 2561 (2) 1-DIMETHYLAMINO-2-PROPANOL. Retrieved from [Link]

  • Techsol. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]

  • International Journal of Pharmaceutical Erudition. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2019). A review on analytical method validation and its regulatory perspectives. Retrieved from [Link]

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The Strategic Application of 2-(Dimethylamino)-2-methylpropan-1-ol in Asymmetric Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Structurally Simple Chiral Ligand

In the landscape of asymmetric synthesis, the quest for efficient, selective, and practical chiral catalysts and auxiliaries is perpetual. Among the myriad of available options, chiral amino alcohols have established themselves as a cornerstone due to their straightforward synthesis, stability, and ability to form well-defined metal complexes. This guide focuses on a seemingly simple yet potent molecule: 2-(Dimethylamino)-2-methylpropan-1-ol (DAMP-OH). Possessing a sterically hindered tertiary amine adjacent to a primary alcohol, DAMP-OH offers a unique stereochemical environment that can be effectively harnessed for the enantioselective construction of chiral molecules.

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development, providing in-depth application notes and detailed protocols for the utilization of DAMP-OH in key asymmetric transformations. We will delve into the mechanistic rationale behind its application, offering field-proven insights to bridge the gap between theoretical concepts and practical laboratory execution.

Core Principles: The Mechanistic Underpinnings of DAMP-OH in Asymmetric Catalysis

The efficacy of 2-(Dimethylamino)-2-methylpropan-1-ol as a chiral ligand in asymmetric synthesis is rooted in its ability to form stable, transient five-membered chelate rings with metal centers. This bidentate coordination, involving the nitrogen of the dimethylamino group and the oxygen of the hydroxyl group, creates a rigid and predictable chiral environment around the catalytically active metal.

The gem-dimethyl group at the stereocenter plays a crucial role in establishing facial selectivity. This steric bulk effectively shields one face of the coordinated substrate, directing the approach of a nucleophile or electrophile to the less hindered face. This principle is central to its application in two major classes of asymmetric reactions: the enantioselective addition of organozinc reagents to aldehydes and the asymmetric reduction of prochiral ketones.

Application I: Enantioselective Addition of Organozinc Reagents to Aldehydes

The catalytic enantioselective addition of organozinc reagents to carbonyl compounds is a powerful method for the synthesis of optically active secondary alcohols, which are ubiquitous structural motifs in natural products and pharmaceuticals. Chiral amino alcohols, including DAMP-OH, have been demonstrated to be effective ligands in promoting this transformation with high enantioselectivity.

Causality in Experimental Design:

The choice of a chiral amino alcohol like DAMP-OH is predicated on its ability to form a chiral zinc-aminoalkoxide complex in situ. This complex then acts as the chiral catalyst, coordinating to both the aldehyde and the organozinc reagent, thereby organizing the transition state to favor the formation of one enantiomer of the product alcohol. The dimethylamino group provides a strong coordination site, while the gem-dimethyl groups create a well-defined chiral pocket.

Visualizing the Catalytic Cycle:

G cluster_0 Catalytic Cycle DAMP_OH 2-(Dimethylamino)-2-methylpropan-1-ol (DAMP-OH) Chiral_Zn_Complex Chiral Zinc-Aminoalkoxide Complex DAMP_OH->Chiral_Zn_Complex + Et2Zn - Ethane Et2Zn Diethylzinc (Et2Zn) Aldehyde Aldehyde (RCHO) Intermediate_Complex Ternary Complex (Catalyst-Aldehyde-Et2Zn) Chiral_Zn_Complex->Intermediate_Complex + Aldehyde + Et2Zn Product_Complex Zinc Alkoxide of Product Intermediate_Complex->Product_Complex Ethyl Transfer Product_Complex->Chiral_Zn_Complex Ligand Exchange with Aldehyde Product Chiral Secondary Alcohol Product_Complex->Product Work-up (H+) G cluster_1 Asymmetric Ketone Reduction DAMP_OH 2-(Dimethylamino)-2-methylpropan-1-ol (DAMP-OH) Oxazaborolidine Chiral Oxazaborolidine Catalyst DAMP_OH->Oxazaborolidine + BH3 Borane Borane (BH3) Transition_State Chair-like Transition State Oxazaborolidine->Transition_State + Ketone + BH3 Ketone Prochiral Ketone (R-CO-R') Product_Complex Alkoxyborane Product Complex Transition_State->Product_Complex Hydride Transfer Product_Complex->Oxazaborolidine Catalyst Regeneration Product Chiral Secondary Alcohol Product_Complex->Product Work-up (H+)

Application Notes and Protocols for the Safe Handling and Storage of 2-(Dimethylamino)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

**Abstract

This document provides a comprehensive guide for the safe handling and storage of 2-(Dimethylamino)-2-methylpropan-1-ol (CAS No. 7005-47-2), a versatile amino alcohol used as a synthetic intermediate, emulsifying agent, and corrosion inhibitor.[1] Adherence to these protocols is critical for ensuring the safety of laboratory personnel, maintaining the chemical's integrity, and achieving reproducible experimental outcomes. The procedures outlined herein are directed at researchers, scientists, and drug development professionals, integrating technical data with field-proven best practices.

Introduction: Understanding the Compound

2-(Dimethylamino)-2-methylpropan-1-ol, also known as DMAMP, is a corrosive and combustible liquid that demands rigorous safety protocols.[1] Its utility in various applications stems from the dual functionality of its tertiary amine and primary alcohol groups.[2] However, these same functional groups contribute to its hazardous properties. The tertiary amine group renders the molecule alkaline and corrosive, while the overall organic structure makes it a combustible liquid.[3]

The primary objective of this guide is to mitigate the risks associated with DMAMP by establishing a self-validating system of protocols. This encompasses everything from initial receipt and characterization to final waste disposal, ensuring that safety and material purity are prioritized at every step.

Compound Identification and Physicochemical Properties

A thorough understanding of the compound's properties is fundamental to its safe handling. The data below has been consolidated from authoritative sources.

PropertyValueSource(s)
CAS Number 7005-47-2[1][4]
Molecular Formula C₆H₁₅NO[1]
Molecular Weight 117.19 g/mol [1]
Appearance White or colorless to light yellow liquid or solid[1]
Odor Strong, ammoniacal[2]
Physical State Liquid at room temperature; solidifies near 19°C[1][2][4]
Melting Point 19°C (66.2°F)[1]
Boiling Point 61°C @ 20 mmHg[1]
Flash Point 62.8°C (145°F)[1]
Density 0.95 g/mL at 20°C[1]
Solubility in Water 1000 g/L at 20°C (Miscible)[1][2]
Hygroscopic Yes[4]

Hazard Analysis and Risk Mitigation

2-(Dimethylamino)-2-methylpropan-1-ol is classified as a hazardous substance. The primary risks are its corrosivity and combustibility.

  • Signal Word: Danger [1][5]

  • GHS Hazard Statements:

    • H227: Combustible liquid.

    • H314: Causes severe skin burns and eye damage.[1][4]

    • Supplemental: Corrosive to the respiratory tract.

Causality of Hazards:

  • Corrosivity: The lone pair of electrons on the tertiary nitrogen atom imparts basicity, making the compound corrosive to biological tissues, particularly skin and eyes, upon contact. In rabbit skin tests, the undiluted substance caused full-thickness necrosis.[6]

  • Combustibility: As an organic compound with a relatively low flash point, its vapors can form explosive mixtures with air upon heating.[3] Vapors are heavier than air and may travel to a distant ignition source.[3]

Integrated Workflow for Handling and Storage

The following diagram outlines the lifecycle of DMAMP within a laboratory setting, from acquisition to disposal. Each stage corresponds to a detailed protocol in the subsequent sections.

G cluster_prep Preparation & Handling cluster_storage Storage & Disposal cluster_emergency Contingency Receipt 1. Receipt & Inspection PreHandling 2. Pre-Handling Checks (Fume Hood, PPE, Spill Kit) Receipt->PreHandling Verify Integrity Handling 3. Dispensing & Use PreHandling->Handling Proceed to Use PostHandling 4. Decontamination & Cleanup Handling->PostHandling After Use Storage 5. Secure Storage Handling->Storage Return to Storage Emergency 7. Emergency Response Handling->Emergency Spill or Exposure PostHandling->Storage Waste 6. Waste Segregation & Disposal PostHandling->Waste Storage->PreHandling For Next Use

Caption: Workflow for 2-(Dimethylamino)-2-methylpropan-1-ol.

Experimental Protocols

Protocol 1: Personal Protective Equipment (PPE)

This protocol is a self-validating system; a failure at any step requires a complete stop and reassessment before proceeding.

  • Hazard Review: Before entering the lab, review the Safety Data Sheet (SDS) for 2-(Dimethylamino)-2-methylpropan-1-ol.[7]

  • Body Protection: Don a flame-resistant laboratory coat over long pants and fully enclosed, chemical-resistant shoes.[8][9] Loose clothing and jewelry must be secured or removed.[8]

  • Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. When handling larger quantities (>50 mL) or when there is a splash risk, a full-face shield must be worn in addition to goggles.[9]

  • Hand Protection: Wear heavy-duty nitrile or neoprene gloves. Given the severe corrosive nature of this compound, double-gloving is mandatory.[9] The outer glove provides the primary barrier, while the inner glove protects against potential pinholes or tears during handling.

  • Glove Integrity Check: Before use, inspect gloves for any signs of degradation or puncture. After handling is complete and before removing other PPE, remove the outer gloves first, followed by the inner gloves, avoiding contact with skin.

  • Respiratory Protection: All handling of open containers must be performed within a certified chemical fume hood to prevent inhalation of corrosive vapors.[5][7]

Protocol 2: Chemical Handling and Dispensing
  • Work Area Preparation: a. Ensure a certified chemical fume hood is operational.[5] b. Clear the work area of all unnecessary items, especially ignition sources (hot plates, motors, etc.).[7][10] c. Confirm the location of the nearest safety shower, eyewash station, and appropriate fire extinguisher (ABC or CO₂ type).[7] d. Prepare a spill kit containing an inert absorbent material (e.g., sand, vermiculite) and a neutralizing agent for amines if available.

  • Container Handling: a. Before opening, allow the container to reach room temperature to prevent moisture condensation on the cold surface, as the compound is hygroscopic.[4] b. Ground and bond the primary container and the receiving vessel to prevent static electricity buildup, which could serve as an ignition source.[3][4][10]

  • Dispensing: a. Perform all transfers slowly and carefully to minimize splashing and aerosol generation. b. Use only compatible, non-sparking tools (e.g., brass or bronze) for opening or manipulating containers.[4][5] c. Once the desired amount is dispensed, securely close both containers immediately.

  • Post-Handling Decontamination: a. Wipe down the exterior of containers and the work surface with a suitable decontaminant (e.g., 70% ethanol), followed by a final wipe with water. b. Dispose of all contaminated disposables (e.g., pipette tips, wipes, outer gloves) in a designated, sealed hazardous waste container. c. Wash hands and forearms thoroughly with soap and water after exiting the laboratory.[8][11]

Protocol 3: Storage

Improper storage is a leading cause of chemical degradation and laboratory incidents.

  • Primary Container: The compound must be stored in its original, tightly sealed container or a compatible secondary container.

  • Atmosphere: Due to its hygroscopic nature, it is best practice to store 2-(Dimethylamino)-2-methylpropan-1-ol under an inert atmosphere (e.g., argon or nitrogen).[4] This prevents absorption of water and reaction with atmospheric CO₂.

  • Temperature: Store in a cool, dry, and well-ventilated area.[4][5][10] For long-term stability and to keep it in a liquid state, refrigerated storage between 0°C and 10°C is recommended.[4]

  • Location and Security: a. Store in a designated corrosives and/or flammables cabinet.[5] b. The storage area should be locked or otherwise secured to restrict access to authorized personnel only. c. Do not store in direct sunlight or near sources of heat.[6][10]

  • Incompatibilities: Segregate from strong acids, oxidizing agents, and other incompatible materials to prevent violent reactions.[5]

Protocol 4: Emergency and Spill Response
  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Call for an ophthalmologist immediately.[4]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

    • Ingestion: Rinse mouth thoroughly with water. Do NOT induce vomiting due to the risk of esophageal perforation. Seek immediate medical attention.[4]

  • Spill Response: a. Minor Spill (in fume hood): i. Ensure PPE is worn. ii. Cover the spill with an inert absorbent material (vermiculite, sand). iii. Once fully absorbed, collect the material using non-sparking tools into a labeled, sealable hazardous waste container. iv. Decontaminate the area with a 10% bleach solution, followed by a water rinse.[11] b. Major Spill (outside fume hood): i. Alert all personnel and evacuate the immediate area.[5] ii. Remove all ignition sources.[5] iii. If safe to do so, increase ventilation to the area. iv. Prevent the spill from entering drains. v. Contact your institution's Environmental Health & Safety (EHS) department immediately. Do not attempt to clean up a large spill without specialized training and equipment.

Waste Disposal

All waste containing 2-(Dimethylamino)-2-methylpropan-1-ol, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.[4]

  • Collect waste in a clearly labeled, non-reactive, and sealable container.

  • Do not mix with incompatible waste streams.

  • Arrange for disposal through your institution's certified hazardous waste management program.

References

  • SAFETY DATA SHEET for 2-(Dimethylamino)-2-methylpropan-1-ol. Sigma-Aldrich.

  • SAFETY DATA SHEET for 1-Dimethylamino-2-propanol. Fisher Scientific.

  • Safety Data Sheet: 2-methylpropan-1-ol. Chemos GmbH & Co.KG.

  • 2-DIMETHYLAMINO-2-METHYL-1-PROPANOL Chemical Properties, Uses, Production. ChemicalBook.

  • 2-(Dimethylamino)-2-methyl-1-propanol. TCI Chemicals.

  • SAFETY DATA SHEET for 1-Dimethylamino-2-propanol. Sigma-Aldrich.

  • 2-(Dimethylamino)-2-methylpropanol. PubChem, National Center for Biotechnology Information.

  • Safer Handling of Alcohol in the Laboratory. National Science Teachers Association (NSTA).

  • AMINO ALCOHOL EA GHS Classification. Japan Advanced Information center of Safety and Health.

  • Practice Safe Science. Amino Labs.

  • CID 160221588. PubChem, National Center for Biotechnology Information.

  • 2-(Dimethylamino)-2-methyl-1-propanol. Solubility of Things.

  • Safe working in laboratories. University of Bath.

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. University of North Carolina at Chapel Hill.

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Application Notes and Protocols: 2-(Dimethylamino)-2-methylpropan-1-ol as a Versatile Emulsifying Agent

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive technical guide provides an in-depth exploration of 2-(Dimethylamino)-2-methylpropan-1-ol (DMAMP) as a potent emulsifying agent, particularly through the mechanism of in-situ neutralization. This document moves beyond a simple recitation of protocols to offer a deep dive into the causality behind formulation choices, empowering researchers to not only replicate but also innovate. We will dissect the mechanism of action, provide detailed, validated protocols for the creation of both oil-in-water (O/W) and water-in-oil (W/O) emulsions, and delineate a systematic approach to their characterization and quality control.

Introduction: The Unique Role of 2-(Dimethylamino)-2-methylpropan-1-ol in Emulsion Science

2-(Dimethylamino)-2-methylpropan-1-ol, a tertiary amino alcohol often supplied as an 80% aqueous solution under the trade name DMAMP-80, is a multifunctional ingredient with applications ranging from a resin solubilizer to a corrosion inhibitor.[1][2] Its utility as an emulsifying agent is of particular interest in the pharmaceutical and cosmetic industries. Unlike traditional pre-formed surfactants, DMAMP's primary role in emulsion formation is that of a potent neutralizing agent. Its strong basicity (pKa of 10.2 at 25°C) allows it to react with acidic components, most notably fatty acids, directly within the formulation to create an emulsifier in-situ.[1] This approach offers formulators a high degree of control over the resulting emulsion's properties and can lead to highly stable and elegant formulations.

Key Physicochemical Properties of 2-(Dimethylamino)-2-methylpropan-1-ol:

PropertyValueReference
Molecular Formula C₆H₁₅NO[2]
Molecular Weight 117.19 g/mol [2]
Appearance Colorless to light brown liquid (as DMAMP-80)[1]
Boiling Point (active) 160 °C[1]
Density (DMAMP-80) 0.91 g/mL at 25 °C[2]
Solubility in Water Miscible[1]

Mechanism of Action: In-Situ Emulsifier Formation

The emulsifying power of 2-(Dimethylamino)-2-methylpropan-1-ol is realized through an acid-base reaction with a lipophilic fatty acid. This in-situ neutralization process forms a soap, which acts as the primary emulsifying agent.

The process can be visualized as follows:

  • Dispersion: The fatty acid is dissolved in the oil phase, while the water-soluble DMAMP is dissolved in the aqueous phase.

  • Neutralization at the Interface: When the oil and water phases are brought into contact with energy (e.g., homogenization), the DMAMP and fatty acid molecules meet at the oil-water interface.

  • Soap Formation: The tertiary amine group of DMAMP accepts a proton from the carboxylic acid group of the fatty acid, forming a fatty acid salt (soap).

  • Emulsification: This newly formed soap is an amphiphilic molecule, possessing a hydrophilic carboxylate head and a lipophilic hydrocarbon tail. It orients itself at the oil-water interface, reducing interfacial tension and allowing for the formation of a stable dispersion of one liquid within the other.

Caption: In-situ formation of an emulsifier at the oil-water interface.

This in-situ approach provides several advantages:

  • Enhanced Stability: The emulsifier is formed precisely where it is needed, at the interface, which can lead to a more stable and robust emulsion.

  • Formulation Flexibility: By varying the type and concentration of both the fatty acid and DMAMP, the formulator can fine-tune the hydrophilic-lipophilic balance (HLB) of the system to suit different oils and desired emulsion characteristics.

  • Improved Aesthetics: Emulsions formed via in-situ neutralization can often have a desirable texture and skin feel, which is particularly important in cosmetic applications.

Protocols for Emulsion Preparation

The following protocols provide a starting point for the development of O/W and W/O emulsions using 2-(Dimethylamino)-2-methylpropan-1-ol. It is crucial to note that the optimal concentrations and processing parameters will vary depending on the specific ingredients and desired final product characteristics.

Preparation of an Oil-in-Water (O/W) Emulsion (e.g., a Cosmetic Lotion)

This protocol is based on the principle of forming a stearate soap in-situ to emulsify a typical oil phase into an aqueous continuous phase.

Materials:

  • Oil Phase:

    • Stearic Acid: 2.0 - 5.0% w/w

    • Cetyl Alcohol: 1.0 - 3.0% w/w

    • Mineral Oil or other non-polar oil: 10.0 - 20.0% w/w

  • Aqueous Phase:

    • Deionized Water: q.s. to 100%

    • 2-(Dimethylamino)-2-methylpropan-1-ol (as DMAMP-80): 0.5 - 1.5% w/w

    • Glycerin: 2.0 - 5.0% w/w

  • Preservative: As required

Protocol:

  • Phase Preparation:

    • In a suitable vessel, combine all components of the oil phase (Stearic Acid, Cetyl Alcohol, Mineral Oil). Heat to 70-75°C with gentle stirring until all components are melted and the phase is uniform.

    • In a separate vessel, combine the components of the aqueous phase (Deionized Water, DMAMP-80, Glycerin). Heat to 70-75°C with gentle stirring until uniform.

  • Emulsification:

    • Slowly add the hot oil phase to the hot aqueous phase with continuous high-shear homogenization (e.g., using a rotor-stator homogenizer) at a speed of 3000-5000 rpm.

    • Continue homogenization for 5-10 minutes to ensure the formation of a fine and uniform emulsion.

  • Cooling and Finalization:

    • Begin cooling the emulsion while maintaining gentle agitation (e.g., with a propeller mixer).

    • When the emulsion has cooled to below 40°C, add any heat-sensitive ingredients, such as preservatives or fragrances.

    • Continue gentle mixing until the emulsion reaches room temperature.

O_W_Emulsion_Workflow A Prepare Oil Phase (Stearic Acid, Cetyl Alcohol, Oil) Heat to 70-75°C C Combine Phases with High-Shear Homogenization A->C B Prepare Aqueous Phase (Water, DMAMP-80, Glycerin) Heat to 70-75°C B->C D Cool with Gentle Agitation C->D E Add Preservatives (<40°C) D->E F Final O/W Emulsion E->F

Caption: Workflow for preparing an O/W emulsion with DMAMP.

Preparation of a Water-in-Oil (W/O) Emulsion

For a W/O emulsion, a lipophilic emulsifier is typically required in addition to the in-situ formed soap, which will act as a co-emulsifier.

Materials:

  • Oil Phase:

    • Mineral Oil or other non-polar oil: 40.0 - 60.0% w/w

    • Sorbitan Oleate (or other low-HLB emulsifier): 2.0 - 5.0% w/w

    • Oleic Acid: 1.0 - 3.0% w/w

  • Aqueous Phase:

    • Deionized Water: q.s. to 100%

    • 2-(Dimethylamino)-2-methylpropan-1-ol (as DMAMP-80): 0.5 - 1.5% w/w

    • Magnesium Sulfate (optional, for stability): 0.5 - 1.0% w/w

  • Preservative: As required

Protocol:

  • Phase Preparation:

    • In a suitable vessel, combine all components of the oil phase (Mineral Oil, Sorbitan Oleate, Oleic Acid). Heat to 70-75°C with gentle stirring until uniform.

    • In a separate vessel, combine the components of the aqueous phase (Deionized Water, DMAMP-80, Magnesium Sulfate). Heat to 70-75°C with gentle stirring until all solids are dissolved.

  • Emulsification:

    • Slowly add the hot aqueous phase to the hot oil phase with continuous high-shear homogenization at a speed of 3000-5000 rpm.

    • Continue homogenization for 5-10 minutes.

  • Cooling and Finalization:

    • Begin cooling the emulsion while maintaining gentle agitation.

    • When the emulsion has cooled to below 40°C, add any heat-sensitive ingredients.

    • Continue gentle mixing until the emulsion reaches room temperature.

Characterization and Quality Control

A thorough characterization of the emulsion is critical to ensure its stability, performance, and safety.

Emulsion_Characterization Emulsion Emulsion Sample Macroscopic Macroscopic Evaluation (Appearance, Odor, Color) Emulsion->Macroscopic Microscopic Microscopic Evaluation (Droplet Morphology) Emulsion->Microscopic ParticleSize Particle Size Analysis (DLS or Laser Diffraction) Emulsion->ParticleSize ZetaPotential Zeta Potential Measurement Emulsion->ZetaPotential Rheology Rheological Analysis (Viscosity, Shear Thinning) Emulsion->Rheology Stability Stability Testing (Centrifugation, Freeze-Thaw) Emulsion->Stability

Caption: A systematic approach to emulsion characterization.

Macroscopic and Microscopic Evaluation
  • Appearance: The emulsion should be homogenous with no visible signs of phase separation. O/W emulsions are typically white and opaque.

  • Microscopy: Optical microscopy can be used to visually assess the droplet size distribution and check for signs of coalescence or flocculation.

Particle Size and Zeta Potential

These parameters are crucial for predicting the long-term stability of an emulsion.

ParameterTechniqueTypical Values for Stable EmulsionsSignificance
Droplet Size Dynamic Light Scattering (DLS) or Laser Diffraction0.1 - 10 µmSmaller, more uniform droplets generally lead to greater stability against creaming or sedimentation.
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.3A measure of the broadness of the particle size distribution. Lower values indicate a more monodisperse system, which is often more stable.
Zeta Potential Electrophoretic Light Scattering (ELS)>±30
Rheological Analysis

The flow behavior of an emulsion is important for its application and stability.

  • Viscosity: Measured using a rheometer, viscosity affects the creaming/sedimentation rate of droplets. Higher viscosity in the continuous phase can slow down phase separation.

  • Shear-Thinning Behavior: Many cosmetic and pharmaceutical emulsions exhibit shear-thinning (pseudoplastic) behavior, where the viscosity decreases with increasing shear rate. This is desirable for products that need to be easily spread but remain in place after application.

Stability Testing

Accelerated stability tests are used to predict the long-term shelf life of an emulsion.

  • Centrifugation: Subjecting the emulsion to high centrifugal forces can accelerate phase separation. A stable emulsion should show no signs of separation after centrifugation at 3000 rpm for 30 minutes.

  • Freeze-Thaw Cycling: Repeatedly freezing and thawing the emulsion can disrupt the interfacial film and induce coalescence. A stable emulsion should withstand at least three freeze-thaw cycles without phase separation.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Phase Separation - Incorrect HLB- Insufficient emulsifier concentration- Inadequate homogenization- Adjust the ratio of fatty acid to DMAMP.- Increase the concentration of the in-situ emulsifier.- Increase homogenization time or speed.
Creaming/Sedimentation - Low viscosity of the continuous phase- Large droplet size- Add a thickening agent (e.g., xanthan gum) to the continuous phase.- Improve homogenization to reduce droplet size.
Coalescence - Insufficient emulsifier to cover the droplet surface- Incompatible ingredients- Increase the emulsifier concentration.- Review the formulation for any ingredients that may be destabilizing the interfacial film.

Safety and Handling

2-(Dimethylamino)-2-methylpropan-1-ol is a corrosive and flammable liquid.[2] Always refer to the Safety Data Sheet (SDS) before handling. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area.

Conclusion

2-(Dimethylamino)-2-methylpropan-1-ol is a highly effective and versatile tool for the formulation of stable emulsions. By understanding the principles of in-situ emulsifier formation and employing systematic characterization techniques, researchers can leverage the unique properties of DMAMP to develop innovative and high-performing products for a wide range of applications.

References

  • Advancion. (n.d.). DMAMP-80™ Multifunctional Amino Alcohol. Retrieved from [Link]

  • Tadros, T. (2013).
  • Schott, H. (2009). Remington: The Science and Practice of Pharmacy. Lippincott Williams & Wilkins.
  • Swarbrick, J. (Ed.). (2007). Encyclopedia of Pharmaceutical Technology. CRC Press.
  • Fennema, O. R. (Ed.). (2008). Fennema's Food Chemistry. CRC Press.
  • Maa, Y. F., & Hsu, C. C. (1999). Zeta potential of emulsions in the presence of ionic surfactants. Journal of Colloid and Interface Science, 216(1), 199-203.
  • McClements, D. J. (2005). Food Emulsions: Principles, Practices, and Techniques. CRC Press.
  • Friberg, S. E., & Larsson, K. (Eds.). (2004). Food Emulsions. CRC Press.
  • Israelachvili, J. N. (2011). Intermolecular and Surface Forces. Academic Press.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Dimethylamino)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(Dimethylamino)-2-methylpropan-1-ol (DMAMP) is a sterically hindered amino alcohol with significant utility across various industries. It serves as a potent emulsifying agent, a corrosion inhibitor, and a catalyst in foam formulation processes.[1] Its synthesis, while conceptually straightforward, presents several challenges that can lead to diminished yields and purification difficulties. Common industrial routes include the reductive amination of 2-amino-2-methyl-1-propanol with formaldehyde or the reduction of nitro-alcohol precursors followed by methylation.[2][3]

This guide is designed for researchers, chemists, and process development professionals to navigate the common pitfalls associated with DMAMP synthesis. By understanding the underlying chemical principles and potential side reactions, you can effectively troubleshoot experiments and optimize reaction conditions to achieve higher yields and product purity.

Core Synthesis Pathway: Reductive Amination of 2-Amino-2-methyl-1-propanol

One of the most common and accessible laboratory-scale syntheses of DMAMP involves the reductive amination of 2-Amino-2-methyl-1-propanol (AMP) using formaldehyde. This reaction, a variation of the Eschweiler-Clarke reaction, typically proceeds in two stages:

  • Iminium Ion Formation: AMP reacts with formaldehyde to form an unstable carbinolamine intermediate, which readily dehydrates to form a transient iminium ion.

  • Reductive Methylation: The iminium ion is then reduced to the tertiary amine. Classically, formic acid is used as the reducing agent, which also acts as a catalyst. The net reaction involves heating AMP with at least a threefold molar excess of formaldehyde.[3]

A visual representation of this core pathway is provided below.

G cluster_0 Step 1: First Methylation cluster_1 Step 2: Second Methylation AMP 2-Amino-2-methyl-1-propanol (AMP) Carbinolamine Carbinolamine Intermediate AMP->Carbinolamine + HCHO HCHO Formaldehyde (HCHO) Imine Iminium Ion Intermediate Carbinolamine->Imine - H₂O MMAMP Monomethylated Intermediate (MMAMP) Imine->MMAMP + [H⁻] (e.g., HCOOH) DMAMP 2-(Dimethylamino)-2-methylpropan-1-ol (DMAMP) MMAMP->DMAMP + HCHO, + [H⁻]

Caption: Reductive amination pathway for DMAMP synthesis.

Troubleshooting Guide & Yield Optimization (Q&A)

This section addresses specific issues encountered during the synthesis of DMAMP.

Q1: My reaction has stalled, and TLC/GC analysis shows a significant amount of unreacted starting material (AMP) and a monomethylated intermediate. What is the likely cause?

A: This is a classic case of incomplete methylation, which can stem from several factors:

  • Insufficient Reagents: The Eschweiler-Clarke reaction requires a molar excess of both formaldehyde and the reducing agent (typically formic acid). A common protocol suggests at least 3 moles of formaldehyde per mole of the primary amine to ensure dimethylation.[3]

  • Low Reaction Temperature: The reaction requires sufficient thermal energy to drive the formation of the iminium intermediates and for the formic acid reduction to proceed at an adequate rate. Temperatures are often maintained at or near reflux.

  • pH Drift: The reaction medium's pH is critical. Formic acid serves as both the reductant and an acid catalyst. If the pH is too high, iminium ion formation will be slow. If it's too low (from the addition of other acids), the starting amine will be fully protonated and non-nucleophilic.

Troubleshooting Steps:

  • Verify Stoichiometry: Ensure you have used a sufficient molar excess of formaldehyde and formic acid. See the table below for recommended ratios.

  • Increase Temperature: Cautiously increase the reaction temperature to the reflux point of the mixture and monitor the progress by TLC or GC.

  • Incremental Reagent Addition: If the reaction has stalled, you can try adding a small additional charge of formaldehyde and formic acid to the reaction mixture.

Q2: I've obtained a low yield of the desired product, and GC-MS analysis indicates the presence of N,N-dimethylisopropylamine (DMIPA). How did this side product form and how can I prevent it?

A: The formation of DMIPA is indicative of a side reaction where the primary alcohol group is lost. This can occur under harsh reaction conditions, particularly at higher temperatures.[2] The likely mechanism involves the dehydration of the alcohol followed by reduction, or a related decomposition pathway.

Preventative Measures:

  • Temperature Control: This is the most critical parameter. While the reaction requires heat, excessive temperatures can promote side reactions. For industrial processes involving hydrogenation, lower feed temperatures for the nitro-alcohol precursor are preferred to minimize DMIPA formation and improve yield and purity.[2]

  • Reaction Time: Avoid unnecessarily long reaction times. Once the reaction has reached completion (as determined by in-process monitoring), proceed with the workup. Prolonged heating can increase the prevalence of side products.

Q3: The final product is difficult to purify by distillation. The boiling point seems broad, and I suspect impurities. What are the best purification strategies?

A: DMAMP is a relatively low-boiling solid/liquid, which can make vacuum distillation challenging, especially if non-volatile impurities are present.

  • Azeotropic Water Removal: Before final purification, ensure all water produced during the reaction is removed. This can be done by azeotropic distillation with a suitable solvent like toluene.[3]

  • Salt Formation and Recrystallization: A highly effective method for purifying amines is to convert them into a salt, typically the hydrochloride salt. This can be achieved by dissolving the crude product in a non-polar solvent (like diethyl ether or ethyl acetate) and bubbling dry HCl gas through the solution, or by adding a solution of HCl in a solvent like isopropanol. The resulting DMAMP hydrochloride salt will precipitate and can be collected by filtration and recrystallized to high purity. The free base can then be regenerated by treatment with a strong base (e.g., NaOH) and extraction.

  • Fractional Distillation: If distillation is the chosen method, use an efficient fractional distillation column (e.g., a Vigreux column) under reduced pressure to carefully separate the product from any lower or higher boiling impurities.

Quantitative Parameter Optimization
ParameterSub-Optimal ConditionRecommended RangeRationale & Citation
Molar Ratio (HCHO:AMP) < 3:13:1 to 5:1A sufficient excess is required to drive the reaction towards complete dimethylation.[3]
Molar Ratio (HCOOH:AMP) < 3:13:1 to 5:1Ensures complete reduction of the iminium intermediates formed.
Reaction Temperature < 80 °C or > 120 °C90 - 100 °C (Reflux)Balances reaction rate against the formation of thermal decomposition byproducts like DMIPA.[2]
Reaction Monitoring Visual onlyTLC (e.g., 9:1 DCM:MeOH with Ninhydrin stain) or GCAllows for determination of reaction completion and prevents prolonged heating.[4]

Frequently Asked Questions (FAQs)

Q: Can I use a different reducing agent, such as Sodium Borohydride (NaBH₄)? A: Yes, reductive amination can be performed with other reducing agents.[] For a two-step process, you would first form the imine/enamine and then reduce it in a separate step, for instance, with NaBH₄. However, the one-pot Eschweiler-Clarke procedure using formic acid is often more straightforward and atom-economical for this specific transformation.

Q: What are the primary safety concerns when running this synthesis? A: Formaldehyde is a suspected carcinogen and a sensitizer; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Formic acid is corrosive and can cause severe burns. The reaction itself can be exothermic, so controlled addition of reagents and proper temperature monitoring are essential.

Q: My starting material is 2-nitro-2-methyl-1-propanol instead of AMP. How does this change the synthesis? A: This requires an initial reduction step to convert the nitro group to a primary amine. A common industrial method is catalytic hydrogenation.[2] After the reduction to AMP is complete, you can proceed with the reductive amination as described. In some patented procedures, the reduction and methylation are performed in a single pot by reacting the nitro-alcohol with hydrogen and formaldehyde simultaneously.[2]

Optimized Experimental Protocol

This protocol details a lab-scale synthesis of DMAMP using the Eschweiler-Clarke reaction.

Materials:

  • 2-Amino-2-methyl-1-propanol (AMP)

  • Formaldehyde (37% solution in water)

  • Formic Acid (98-100%)

  • Toluene

  • Sodium Hydroxide (NaOH) pellets

  • Diethyl ether (anhydrous)

  • Magnesium Sulfate (anhydrous)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-Amino-2-methyl-1-propanol (e.g., 0.2 mol).

  • Reagent Addition: To the stirred amine, cautiously add formic acid (0.6 mol), followed by the slow addition of formaldehyde solution (0.6 mol). The addition may be exothermic.

  • Reaction: Heat the mixture to reflux (approx. 100 °C) and maintain for 6-8 hours. Monitor the reaction progress by TLC until the starting amine spot has disappeared.

  • Workup - Water Removal: Cool the reaction mixture to room temperature. Add toluene (100 mL) and set up for distillation to azeotropically remove water.

  • Basification & Extraction: After water removal, cool the mixture. Slowly and with external cooling, add a concentrated aqueous solution of NaOH until the pH is >12. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude DMAMP.

  • Purification: Purify the crude product by vacuum distillation to obtain pure 2-(Dimethylamino)-2-methylpropan-1-ol.

Caption: Experimental workflow for DMAMP synthesis.

References

  • Google Patents. (n.d.). CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.
  • YouTube. (2019, January 17). Synthesis of tertiary amines. Retrieved from [Link]

  • Google Patents. (n.d.). US3402203A - Process of preparing n, n-dimethylamino alcohols.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2-amino alcohols. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. Retrieved from [Link]

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troubleshooting common issues with 2-(Dimethylamino)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(Dimethylamino)-2-methylpropan-1-ol (DMAMP)

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the dedicated support center for 2-(Dimethylamino)-2-methylpropan-1-ol (DMAMP). This guide is designed to provide you with expert insights and practical solutions to common challenges encountered during its use in experimental settings. As a versatile amino alcohol, DMAMP is valued as a synthetic intermediate, catalyst, and pH buffer.[1][2] However, its specific chemical properties necessitate careful handling and a nuanced understanding to ensure experimental success and reproducibility. This document moves beyond simple protocols to explain the causality behind common issues, empowering you to troubleshoot effectively.

Section 1: Core Safety & Handling FAQs

Safe handling is the foundation of any successful experiment. DMAMP is a combustible, corrosive compound that can cause severe skin burns and eye damage.[3] Adherence to proper safety protocols is non-negotiable.

Question: What are the essential personal protective equipment (PPE) requirements for handling DMAMP?

Answer: Due to its corrosive nature, a comprehensive PPE strategy is critical.

  • Eye/Face Protection: Wear chemical safety goggles and a face shield. DMAMP can cause serious, potentially irreversible eye damage.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or perforation before use.

  • Skin Protection: A lab coat is mandatory. For larger quantities or situations with a high risk of splashing, a chemical-resistant apron or full-body suit is recommended.

  • Respiratory Protection: Handle DMAMP exclusively in a certified chemical fume hood to avoid inhaling corrosive vapors.

Question: What are the correct storage conditions for DMAMP to ensure its stability?

Answer: DMAMP is hygroscopic, meaning it readily absorbs moisture from the atmosphere. Improper storage is a primary cause of reagent degradation and subsequent experimental failure.

  • Temperature: Store in a refrigerated, well-ventilated area, typically between 0-10°C.

  • Atmosphere: Store under an inert gas atmosphere (e.g., argon or nitrogen) to prevent moisture absorption and reaction with atmospheric CO₂.

  • Container: The container must be kept tightly closed. Use the original manufacturer's container whenever possible. If aliquoting, use clean, dry glass bottles with secure, lined caps.

Question: I've spilled a small amount of DMAMP in the fume hood. What is the correct cleanup procedure?

Answer:

  • Ensure Safety: Confirm you are wearing appropriate PPE. Keep all ignition sources away, as DMAMP is a combustible liquid.[4]

  • Containment: Cover the spill with a neutral absorbent material like vermiculite, dry sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels for the initial absorption of a large spill.

  • Neutralization (for final cleanup): While not a primary neutralization step, after absorbing the bulk liquid, the area can be wiped with a dilute acidic solution (e.g., 5% citric acid) to neutralize any residue, followed by a water rinse.

  • Disposal: Collect the absorbed material into a designated, labeled hazardous waste container. Dispose of the waste according to your institution's and local regulations.

Section 2: Physicochemical Properties & Purity Assessment

Understanding the baseline properties of DMAMP is key to diagnosing deviations in your experiments.

PropertyValueSource
Molecular Formula C₆H₁₅NO[1]
Molecular Weight 117.19 g/mol [1][3]
Appearance White or Colorless to Light yellow powder, lump, or clear liquid[1]
Melting Point 19 °C[1]
Boiling Point ~163 °C at 1013 hPa; 61 °C at 20 mm Hg[1]
Density ~0.91 - 0.95 g/mL at 20-25 °C[1]
Flash Point ~53 - 67 °C
pH 11.6 (0.1 solution)
Water Solubility High (1000 g/L at 20°C)[1]

Question: My DMAMP has a yellow tint. Is it still usable?

Answer: A slight yellow tint is not uncommon and does not necessarily indicate significant degradation for many applications. However, it can be a sign of minor oxidation or the presence of impurities from synthesis. The key determinant of usability is how this impurity profile affects your specific application. For sensitive catalytic processes or pharmaceutical formulations, a colorless appearance is desired. If you observe a significant color change or the presence of particulates, the reagent's purity is questionable.

Question: What are the likely impurities in DMAMP and how can I test for them?

Answer: The most common impurities often stem from the synthesis process, which typically involves the reductive amination of 2-amino-2-methyl-1-propanol (AMP) with formaldehyde.[5]

  • Common Impurities: Unreacted starting materials (AMP), intermediates (monomethylated AMP), and side-products like Ν,Ν-dimethylisopropylamine (DMIPA), which can form at elevated reaction temperatures.[5] Water is also a significant potential contaminant due to the compound's hygroscopic nature.

  • Purity Verification Protocol:

    • Gas Chromatography (GC): This is the most effective method. A pure sample will show a single major peak at the correct retention time. The presence of earlier eluting peaks may suggest volatile impurities like DMIPA, while later eluting peaks could indicate less volatile starting materials or intermediates.

    • Nonaqueous Titration: A simple and effective method to determine the total base content. Titrating a known weight of DMAMP dissolved in a suitable nonaqueous solvent (e.g., isopropanol) with a standardized acid (e.g., perchloric acid in dioxane) can confirm its basicity and, by extension, its purity relative to a standard.

    • Karl Fischer Titration: This is the gold standard for quantifying water content, a critical parameter for many moisture-sensitive reactions.

Section 3: Troubleshooting Experimental Failures

Question: My reaction yield is inconsistent when using DMAMP as a base or catalyst. What could be the cause?

Answer: This is a classic issue often traced back to reagent integrity. The tertiary amine and hydroxyl groups in DMAMP are central to its reactivity, and their effectiveness can be easily compromised.

Troubleshooting Workflow: Inconsistent Reaction Yields

G cluster_start Problem Identification cluster_investigation Investigation Pathway cluster_solution Corrective Actions A Inconsistent Yields Observed B Step 1: Verify DMAMP Integrity A->B Start Here C Is water content high? (Karl Fischer) B->C D Is purity <97%? (GC / Titration) C->D No G Use fresh or purified DMAMP. Implement inert gas handling. C->G Yes E Step 2: Evaluate Reaction Conditions D->E No D->G Yes F Are other reagents anhydrous? E->F F->A Yes (Re-evaluate problem) H Dry solvents and reagents. Check for atmospheric leaks. F->H No

Caption: A logical workflow for troubleshooting inconsistent reaction yields.

Causality Explained:

  • Water Contamination: As a hygroscopic amine, DMAMP readily absorbs water. In moisture-sensitive reactions (e.g., those involving organometallics, acid chlorides, or certain polymerizations), water can act as a competing nucleophile, quench catalysts, or hydrolyze starting materials, leading to lower yields and side product formation.

  • Chemical Degradation: Although stable under proper storage, prolonged exposure to air can lead to slow oxidation or reaction with CO₂ to form carbonate salts, reducing the concentration of the active base.

  • Stoichiometry Errors: If the DMAMP has absorbed significant amounts of water, its effective molarity is reduced. Using a weight-based measurement without accounting for water content will result in adding fewer moles of the base than calculated, leading to incomplete reactions.

Question: I am observing unexpected pH fluctuations in a solution I'm trying to buffer with DMAMP. Why is this happening?

Answer: While DMAMP is a good buffer in the alkaline range (its pKa is around 10.2, providing buffering capacity roughly between pH 9.2 and 11.2), its effectiveness can be compromised by several factors.

  • Reaction with Atmospheric CO₂: In an open or poorly sealed container, the basic DMAMP solution will absorb carbon dioxide from the air, forming carbonic acid, which the DMAMP then neutralizes. This continuous reaction leads to a gradual drop in pH as the free base is consumed.

  • Temperature Effects: The pKa of amines is temperature-dependent. If your experiment involves significant temperature changes, the pH of the buffer will shift. You must calibrate your pH meter at the working temperature of your experiment.

  • Ionic Strength: The ionic strength of your solution can influence the activity of ions and thus the measured pH. Ensure you are consistent with the salt concentrations in your buffered systems.

Section 4: Essential Protocols

Protocol: Safe Handling and Dispensing of DMAMP

This protocol is designed to minimize exposure and maintain reagent purity.

  • Preparation: Don all required PPE (goggles, face shield, lab coat, chemically resistant gloves). Ensure the chemical fume hood sash is at the appropriate working height and the airflow is verified.

  • Inert Atmosphere Setup: If your application is moisture-sensitive, prepare a Schlenk line or glovebox. For benchtop dispensing, have a source of dry inert gas (argon or nitrogen) ready.

  • Reagent Equilibration: Before opening, allow the refrigerated DMAMP container to warm to ambient temperature. This crucial step prevents atmospheric moisture from condensing on the cold neck of the bottle and entering the reagent upon opening.

  • Dispensing:

    • Briefly flush the headspace of the bottle with inert gas.

    • Use a clean, dry syringe or cannula to withdraw the required amount.

    • For non-moisture-sensitive applications, you may quickly pour the required amount into a tared, dry beaker inside the fume hood. Minimize the time the stock bottle is open.

  • Resealing and Storage:

    • Flush the headspace of the stock bottle again with inert gas.

    • Securely tighten the cap. For extra protection, wrap the cap and neck with Parafilm®.

    • Return the bottle to the designated refrigerated storage location.

  • Cleanup: Clean any contaminated glassware and surfaces within the fume hood. Dispose of any contaminated consumables (e.g., syringe tips, wipes) in the designated hazardous waste container.

Visualization: Safe Handling Workflow

G A 1. Don Required PPE B 2. Prepare Fume Hood & Inert Gas A->B C 3. Equilibrate Reagent to RT B->C D 4. Dispense Under Inert Atmosphere C->D E 5. Flush Headspace & Reseal Tightly D->E F 6. Return to Refrigerated Storage E->F G 7. Clean Workspace & Dispose of Waste F->G

Caption: Step-by-step workflow for safe handling and dispensing of DMAMP.

References

  • 2-(Dimethylamino)-2-methylpropanol | C6H15NO | CID 23435 - PubChem. [Link]

  • 2-(Dimethylamino)-2-methyl-1-propanol | Solubility of Things. [Link]

  • US3402203A - Process of preparing n, n-dimethylamino alcohols - Google P
  • Safety Data Sheet: 2-methylpropan-1-ol - Chemos GmbH&Co.KG. [Link]

Sources

Technical Support Center: Synthesis of 2-(Dimethylamino)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Impurities and Optimizing Production for Researchers, Scientists, and Drug Development Professionals.

Welcome to the technical support center for the synthesis of 2-(Dimethylamino)-2-methylpropan-1-ol (DMAMP). This guide is designed to provide in-depth troubleshooting and practical advice to help you navigate the common challenges encountered during the synthesis of this important amino alcohol. By understanding the underlying reaction mechanisms and potential side reactions, you can significantly improve the purity of your product and the efficiency of your process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 2-(Dimethylamino)-2-methylpropan-1-ol, providing explanations and actionable solutions.

Synthesis Route 1: Reductive Amination of 2-Amino-2-methyl-1-propanol with Formaldehyde

This route is a common and effective method for the synthesis of DMAMP, often employing conditions similar to the Eschweiler-Clarke reaction.

Question 1: I've successfully synthesized 2-(Dimethylamino)-2-methylpropan-1-ol, but my GC-MS analysis shows a significant peak for an impurity with a lower boiling point. What is this impurity and how can I avoid it?

Answer:

The most common low-boiling impurity in this synthesis is N,N-dimethylisopropylamine (DMIPA) . Its formation is primarily driven by excessive reaction temperatures.

Causality: At elevated temperatures, a side reaction involving the decarboxylation of an intermediate can occur, leading to the formation of DMIPA. This is particularly prevalent when the reaction temperature exceeds the optimal range. One patent suggests that higher temperatures during the nitroalcohol feed in a related synthesis can lead to increased levels of DMIPA[1].

Troubleshooting Steps:

  • Temperature Control: Maintain a strict reaction temperature. For the methylation step, it is advisable to keep the temperature as low as practically possible to achieve a good reaction rate while minimizing the formation of DMIPA[1].

  • Slow Addition of Reagents: The slow and controlled addition of formaldehyde can help to manage the reaction exotherm and maintain a consistent temperature.

  • Monitoring the Reaction: Regularly monitor the reaction progress by GC-MS to track the formation of both the desired product and DMIPA. This will allow you to optimize the reaction time and temperature for your specific setup.

Question 2: My in-process GC scans show multiple peaks that are not my starting material or the final product. Are these all impurities?

Answer:

Not necessarily. During the synthesis, several intermediates are formed that can be detected by GC analysis. These are not impurities in the final product if the reaction is allowed to proceed to completion. Common intermediates include:

  • Monooxazolidine of 2-Amino-2-methyl-1-propanol (AMP): Formed from the reaction of AMP with formaldehyde[1].

  • Monomethylated AMP: An intermediate in the stepwise methylation of the primary amine.

  • Monooxazolidine of Monomethylated AMP: A subsequent intermediate in the reaction pathway[1].

These intermediates will be consumed as the reaction progresses. If they persist in the final product, it may indicate an incomplete reaction.

Troubleshooting for Persistent Intermediates:

  • Reaction Time: Ensure the reaction is allowed to run for a sufficient amount of time for all intermediates to be converted to the final product.

  • Stoichiometry: Verify the correct molar ratios of your starting materials. An insufficient amount of formaldehyde or the reducing agent (if applicable) can lead to an incomplete reaction.

  • Temperature: While high temperatures can lead to impurities, a temperature that is too low may result in a sluggish reaction and the presence of unreacted intermediates.

Question 3: How can I purify my final product to remove DMIPA and other impurities?

Answer:

Fractional distillation is the most effective method for purifying 2-(Dimethylamino)-2-methylpropan-1-ol from lower-boiling impurities like DMIPA and higher-boiling impurities.

Protocol for Fractional Distillation:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, and a receiving flask.

  • Charge the Flask: Add the crude 2-(Dimethylamino)-2-methylpropan-1-ol to the distillation flask along with boiling chips or a magnetic stir bar.

  • Heating: Gently heat the distillation flask.

  • Fraction Collection:

    • Fore-run: The first fraction to distill will be enriched in the lower-boiling impurities, primarily DMIPA. Collect this fraction separately.

    • Main Fraction: As the temperature at the head of the column stabilizes at the boiling point of 2-(Dimethylamino)-2-methylpropan-1-ol (approximately 163 °C at atmospheric pressure), collect the main fraction in a clean receiving flask.

    • Residue: Higher-boiling impurities will remain in the distillation flask.

  • Analysis: Analyze the collected main fraction by GC-MS to confirm its purity.

Synthesis Route 2: Reaction of 2,2-Dimethyloxirane with Dimethylamine

This route offers an alternative pathway to 2-(Dimethylamino)-2-methylpropan-1-ol.

Question 4: I am using the 2,2-dimethyloxirane route and am concerned about the formation of isomeric impurities. What should I be aware of?

Answer:

The reaction of an epoxide with a nucleophile can potentially lead to the formation of two isomeric products, depending on which carbon of the epoxide ring is attacked. In the case of 2,2-dimethyloxirane and dimethylamine, the two possible products are:

  • 2-(Dimethylamino)-2-methylpropan-1-ol (desired product): Results from the nucleophilic attack of dimethylamine on the more substituted carbon of the epoxide.

  • 1-(Dimethylamino)-2-methylpropan-2-ol (isomeric impurity): Results from the attack on the less substituted carbon.

The regioselectivity of the reaction is influenced by the reaction conditions, particularly the pH. Under neutral or basic conditions, the SN2-type attack on the less sterically hindered carbon is favored, which would lead to the formation of the undesired isomer. However, under acidic conditions, the reaction proceeds via a more SN1-like mechanism where the nucleophile attacks the more substituted carbon that can better stabilize a partial positive charge.

Troubleshooting for Isomeric Impurity Formation:

  • pH Control: Carefully control the pH of the reaction mixture. Acidic catalysis can favor the formation of the desired product.

  • Reaction Temperature: As with the other synthetic route, temperature control is crucial to prevent side reactions.

  • Analytical Monitoring: Use a suitable analytical method, such as GC-MS or HPLC, to monitor the formation of both isomers and optimize your reaction conditions to favor the desired product.

Analytical Methodologies

Accurate analysis of your product is critical for ensuring its purity. The following are recommended starting points for your analytical methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for identifying and quantifying volatile impurities such as DMIPA.

Parameter Value
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Injector Temperature 250 °C
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Carrier Gas Helium, constant flow of 1 mL/min
MS Detector Scan range 40-400 amu
Sample Preparation Dilute the sample in a suitable solvent (e.g., methanol or dichloromethane)
High-Performance Liquid Chromatography (HPLC)

HPLC can be used for the analysis of the main product and less volatile impurities. Due to the lack of a strong chromophore in 2-(Dimethylamino)-2-methylpropan-1-ol, derivatization or the use of a detector such as a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD) is often necessary.

Parameter Value
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detector CAD or ELSD
Sample Preparation Dilute the sample in the mobile phase

Visualizing the Process

To aid in your understanding of the synthesis and potential pitfalls, the following diagrams illustrate the key pathways.

Synthesis_and_Impurities cluster_synthesis Synthesis of 2-(Dimethylamino)-2-methylpropan-1-ol cluster_impurities Impurity Formation 2-Amino-2-methyl-1-propanol 2-Amino-2-methyl-1-propanol Intermediates Intermediates 2-Amino-2-methyl-1-propanol->Intermediates + Formaldehyde 2-(Dimethylamino)-2-methylpropan-1-ol 2-(Dimethylamino)-2-methylpropan-1-ol Intermediates->2-(Dimethylamino)-2-methylpropan-1-ol Completion of Reaction N,N-dimethylisopropylamine N,N-dimethylisopropylamine Intermediates->N,N-dimethylisopropylamine High Temperature Decarboxylation Purified Product Purified Product 2-(Dimethylamino)-2-methylpropan-1-ol->Purified Product Fractional Distillation Troubleshooting_Workflow start Analyze Crude Product by GC-MS check_purity Is Purity > 99%? start->check_purity high_dmipa High Levels of DMIPA Detected check_purity->high_dmipa No, DMIPA Present persistent_intermediates Persistent Intermediates Detected check_purity->persistent_intermediates No, Intermediates Present end_ok Product Meets Purity Specification check_purity->end_ok Yes optimize_temp Lower Reaction Temperature high_dmipa->optimize_temp optimize_time Increase Reaction Time persistent_intermediates->optimize_time optimize_stoichiometry Check Reagent Stoichiometry persistent_intermediates->optimize_stoichiometry purify Purify by Fractional Distillation optimize_temp->purify optimize_time->purify optimize_stoichiometry->purify end_reanalyze Re-analyze Purified Product purify->end_reanalyze end_reanalyze->check_purity

Caption: Troubleshooting workflow for impurity issues in DMAMP synthesis.

References

  • Eschweiler, W. Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Ber. Dtsch. Chem. Ges.1905, 38 (1), 880–882.
  • Clarke, H. T.; Gillespie, H. B.; Weisshaus, S. Z. The Action of Formaldehyde on Amines and Amino Acids. J. Am. Chem. Soc.1933, 55 (11), 4571–4587.
  • Icke, R. N.; Wisegarver, B. B.; Alles, G. A. β-Phenylethylamines. The N-Methyl Homologs of N-Methyl-β-phenylethylamine. J. Am. Chem. Soc.1945, 67 (8), 1334–1336.
  • Pine, S. H.; Sanchez, B. L. The Formic Acid-Formaldehyde Methylation of Amines. J. Org. Chem.1971, 36 (6), 829–832.
  • ANGUS CHEMICAL COMPANY;MOORE, David W.;SWEDO, Raymond;PEERA, Asghar A. WO2012/44508, 2012, A1.

Sources

compatibility of 2-(Dimethylamino)-2-methylpropan-1-ol with other reagents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(Dimethylamino)-2-methylpropan-1-ol (DMAMPO)

Welcome to the technical support guide for 2-(Dimethylamino)-2-methylpropan-1-ol (DMAMPO), a versatile tertiary amino alcohol used as a synthetic intermediate, emulsifying agent, and catalyst.[1] This document provides in-depth answers to common questions and troubleshooting guidance for researchers, scientists, and drug development professionals. Our goal is to explain the causality behind experimental choices, ensuring your work is built on a foundation of technical accuracy and field-proven insights.

Section 1: Core Reactivity and Chemical Profile

Q1: What are the primary functional groups of 2-(Dimethylamino)-2-methylpropan-1-ol (DMAMPO), and how do they dictate its chemical behavior?

Answer: DMAMPO (CAS: 7005-47-2) possesses two key functional groups that define its reactivity: a tertiary amine and a primary alcohol .[2]

  • Tertiary Amine (-N(CH₃)₂): The lone pair of electrons on the nitrogen atom makes this group nucleophilic and basic. It readily reacts with acids to form quaternary ammonium salts. Unlike primary or secondary amines, it lacks a proton on the nitrogen, which prevents it from forming stable amides with acylating agents under standard conditions.[3][4]

  • Primary Alcohol (-CH₂OH): This group can act as a nucleophile and is susceptible to oxidation. It can be converted to an aldehyde or a carboxylic acid using appropriate oxidizing agents.[5] It can also undergo esterification with acylating agents.

The steric hindrance from the gem-dimethyl groups adjacent to both the nitrogen and the alcohol-bearing carbon can influence the rate and feasibility of certain reactions compared to less hindered amino alcohols.

cluster_amine Tertiary Amine Reactivity cluster_alcohol Primary Alcohol Reactivity DMAMPO 2-(Dimethylamino)-2-methylpropan-1-ol (DMAMPO) Amine_Node Basic & Nucleophilic -N(CH₃)₂ Alcohol_Node Nucleophilic -CH₂OH Acid Acids (e.g., HCl) Amine_Node->Acid Ammonium_Salt Quaternary Ammonium Salt Acid->Ammonium_Salt Protonation Oxidizing_Agent Oxidizing Agents (e.g., PCC, KMnO₄) Alcohol_Node->Oxidizing_Agent Acyl_Chloride Acylating Agents (e.g., Acyl Chloride) Alcohol_Node->Acyl_Chloride Aldehyde Aldehyde / Carboxylic Acid Oxidizing_Agent->Aldehyde Oxidation Ester Ester Acyl_Chloride->Ester Esterification

Caption: Core reactivity pathways of DMAMPO's functional groups.

Section 2: Compatibility with Common Reagent Classes

This section details the compatibility of DMAMPO with major classes of reagents you may encounter.

Reagent Compatibility Summary Table
Reagent ClassCompatibilityResulting Product / InteractionKey Considerations
Strong Acids (e.g., HCl, H₂SO₄)Incompatible (Reactive) Forms quaternary ammonium salt.Exothermic reaction. The resulting salt will have vastly different solubility.
Weak Acids (e.g., Acetic Acid, Formic Acid)Incompatible (Reactive) Forms quaternary ammonium salt.Can be used to create buffer systems or in specific syntheses.[6]
Strong Bases (e.g., n-BuLi, NaH)Conditional Deprotonation of the alcohol to form an alkoxide.The amine is generally unreactive. Must be performed under anhydrous conditions.
Weak Bases (e.g., NaHCO₃, Pyridine)Compatible Generally no reaction.DMAMPO itself is a base and may be stronger than the added base.
Oxidizing Agents (e.g., KMnO₄, CrO₃)Incompatible (Reactive) Oxidation of the primary alcohol to an aldehyde or carboxylic acid.[5]Strong oxidizers may also degrade the amine group. Reaction can be highly exothermic.
Reducing Agents (e.g., NaBH₄, LiAlH₄)Generally Compatible No reaction under standard conditions.Ensure the reducing agent is specific for other functional groups in your system.
Acylating Agents (e.g., Acyl Chlorides)Incompatible (Reactive) O-acylation of the alcohol to form an ester.The tertiary amine can act as a catalyst or acid scavenger.[3]
Alkyl Halides Incompatible (Reactive) N-alkylation to form a quaternary ammonium salt.This is a classic Menshutkin reaction.
Q2: I need to use an acid in my reaction mixture which also contains DMAMPO. What should I expect?

Answer: You should expect a rapid and typically exothermic acid-base neutralization reaction. The basic tertiary amine on DMAMPO will be protonated by the acid to form a 2-hydroxy-N,N,2-trimethylpropan-1-aminium salt.

Causality: The lone electron pair on the nitrogen atom readily accepts a proton (H⁺). This transformation will significantly alter the physical properties of the molecule, most notably its solubility. The resulting ammonium salt is ionic and will likely be more soluble in polar solvents (like water) and less soluble in non-polar organic solvents compared to the free base form. A patent for the synthesis of N,N-dimethylamino alcohols mentions the use of formic acid in reactions involving DMAMPO.[6]

Q3: Is DMAMPO stable in the presence of oxidizing agents like potassium permanganate (KMnO₄) or PCC?

Answer: No, DMAMPO is not stable with common oxidizing agents. The primary alcohol functional group is susceptible to oxidation.

Causality:

  • With Mild Oxidizing Agents (e.g., Pyridinium chlorochromate - PCC): You can expect the primary alcohol to be oxidized to the corresponding aldehyde, 2-(dimethylamino)-2-methylpropanal.

  • With Strong Oxidizing Agents (e.g., Potassium permanganate - KMnO₄, Potassium dichromate - K₂Cr₂O₇): The primary alcohol will likely be oxidized first to the aldehyde and then further to the carboxylic acid, 2-(dimethylamino)-2-methylpropanoic acid.[5] Under harsh conditions, strong oxidizers can also lead to the degradation of the amine group.

Section 3: Troubleshooting Experimental Issues

Q4: My reaction involving DMAMPO and an acyl chloride is giving a low yield of the expected ester. What is happening?

Answer: While the primary reaction is O-acylation of the alcohol to form an ester, several factors could be contributing to low yield.

Troubleshooting Workflow:

Start Low Ester Yield with DMAMPO + Acyl Chloride CheckBase Is an external non-nucleophilic base (e.g., pyridine, TEA) being used? Start->CheckBase BaseYes Yes CheckBase->BaseYes Yes BaseNo No CheckBase->BaseNo No CheckTemp Was the reaction run at elevated temperatures? BaseYes->CheckTemp SideReaction Issue: DMAMPO is acting as the base. The resulting ammonium salt may precipitate or interfere with the reaction. BaseNo->SideReaction SolutionBase Solution: Add 1.1-1.5 equivalents of a non-nucleophilic base like triethylamine (TEA) to scavenge the HCl byproduct. SideReaction->SolutionBase TempYes Yes CheckTemp->TempYes TempNo No CheckTemp->TempNo SideReactionTemp Possible Issue: High temperatures could lead to decomposition or side reactions, such as elimination. TempYes->SideReactionTemp CheckPurity Is the DMAMPO starting material pure and dry? TempNo->CheckPurity SolutionTemp Solution: Run the reaction at a lower temperature (e.g., 0 °C to RT). SideReactionTemp->SolutionTemp PurityNo No CheckPurity->PurityNo SideReactionPurity Issue: Water contamination will hydrolyze the acyl chloride, reducing the amount available for esterification. PurityNo->SideReactionPurity SolutionPurity Solution: Use anhydrous DMAMPO and solvents. DMAMPO is hygroscopic. SideReactionPurity->SolutionPurity

Caption: Troubleshooting low ester yield in DMAMPO acylation.

Detailed Explanation: The acylation reaction produces one equivalent of hydrochloric acid (HCl). DMAMPO is a base and will react with this HCl. This effectively removes one equivalent of your DMAMPO from the reaction, turning it into an unreactive ammonium salt. The best practice is to include an additional, non-nucleophilic base (like triethylamine or pyridine) to act as an acid scavenger.[3]

Q5: I am observing the formation of a salt-like precipitate in my non-polar solvent. What is it?

Answer: This is very likely an ammonium salt. DMAMPO's tertiary amine is basic and can react with any acidic species in your reaction mixture.

Potential Acidic Sources:

  • Acidic Reagents: You may have an intentionally added acid or an acidic catalyst.

  • Acidic Byproducts: Reactions like acylations or certain alkylations produce acid byproducts (e.g., HCl, HBr).

  • Acidic Impurities: Impurities in your starting materials or solvents could be acidic.

The resulting salt is ionic and will have very low solubility in non-polar solvents like hexanes, toluene, or dichloromethane, causing it to precipitate.

Section 4: Experimental Protocols & FAQs

Protocol: Stoichiometric Neutralization of DMAMPO with HCl

This protocol demonstrates the standard procedure for forming the hydrochloride salt of DMAMPO, illustrating the fundamental acid-base reactivity.

Objective: To quantitatively convert 2-(Dimethylamino)-2-methylpropan-1-ol to its hydrochloride salt.

Materials:

  • 2-(Dimethylamino)-2-methylpropan-1-ol (DMAMPO), MW: 117.19 g/mol [2]

  • 2M Hydrochloric Acid (HCl) in Diethyl Ether

  • Anhydrous Diethyl Ether (Et₂O)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Addition funnel

Procedure:

  • Preparation: Dissolve 1.17 g (10 mmol) of DMAMPO in 50 mL of anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Place the flask in an ice bath and stir for 10 minutes to cool the solution to 0 °C.

  • Acid Addition: Slowly add 5.0 mL (10 mmol) of 2M HCl in diethyl ether dropwise from an addition funnel over 15 minutes. A white precipitate will form immediately.

  • Reaction: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

  • Isolation: Isolate the white solid precipitate by vacuum filtration.

  • Washing: Wash the solid with two 10 mL portions of cold, anhydrous diethyl ether to remove any unreacted starting material.

  • Drying: Dry the resulting white solid (2-hydroxy-N,N,2-trimethylpropan-1-aminium chloride) under vacuum to a constant weight.

Safety Precautions: DMAMPO is corrosive and can cause severe skin burns and eye damage.[2][7] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood.

Frequently Asked Questions (FAQs)
  • Q: What are the appropriate storage conditions for DMAMPO?

    • A: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] It is hygroscopic and should be stored under an inert atmosphere if dryness is critical for your application. Keep away from heat, sparks, open flames, and incompatible materials such as strong acids and oxidizing agents.[8]

  • Q: Can DMAMPO be used as a catalyst?

    • A: Yes, its basic and nucleophilic nature allows it to be used as a catalyst. It is noted for its catalytic activity in foam formulation processes, where it likely catalyzes the reaction between isocyanates and polyols to form urethanes.[1]

  • Q: Is DMAMPO flammable?

    • A: Yes, it is a flammable liquid and vapor with a flash point of 53 °C.[2] Keep it away from ignition sources.[8]

  • Q: Can I use DMAMPO in polymerization reactions?

    • A: Yes, depending on the type of polymerization. Its structural analog, 2-(dimethylamino)ethyl methacrylate (DMAEMA), is widely used in controlled radical polymerizations like ATRP.[9] DMAMPO itself, with its hydroxyl group, could act as an initiator for ring-opening polymerizations or as a chain transfer agent. Its catalytic role in polyurethane foam production is a key application.[1]

References

  • 2-(Dimethylamino)-2-methylpropanol | C6H15NO | CID 23435 - PubChem. Available at: [Link]

  • Safety Data Sheet: 2-methylpropan-1-ol - Chemos GmbH&Co.KG. Available at: [Link]

  • US3402203A - Process of preparing n, n-dimethylamino alcohols - Google Patents.
  • 2-(Diethylamino)-2-methylpropan-1-ol - PubChem. Available at: [Link]

  • How to draw the two possible products of the reaction 2-methylpropan-1-ol oxidised by potassium dichromate - Quora. Available at: [Link]

  • Dimethylaminoisopropanol - Wikipedia. Available at: [Link]

  • Synthesis of secondary and tertiary amines - Organic Chemistry Portal. Available at: [Link]

  • DMPO - Safety Data Sheet - dojindo. Available at: [Link]

  • Amines to Alcohols - Chemistry Steps. Available at: [Link]

  • Friedel—Crafts Reactions of Amino Tertiary Alcohols1a. Available at: [Link]

  • Controlled/“Living” Radical Polymerization of 2-(Dimethylamino)ethyl Methacrylate. Available at: [Link]

  • 24.7: Reactions of Amines - Chemistry LibreTexts. Available at: [Link]

  • Reactions Between Tertiary Amines and Carbonyl Compounds - AK Lectures. Available at: [Link]

  • Transesterification or polymerization? Reaction mechanism and kinetics of 2-(diethylamino)ethyl methacrylate with methanol and the competitive effect on free-radical polymerization - RSC Publishing. Available at: [Link]

  • Comprehensive Safety Action Plan - Des Moines Area MPO. Available at: [Link]

  • Synthesis of Poly(2-Acrylamido-2-Methylpropane Sulfonic Acid) and its Block Copolymers with Methyl Methacrylate and 2-Hydroxyethyl Methacrylate by Quasiliving Radical Polymerization Catalyzed by a Cyclometalated Ruthenium(II) Complex - MDPI. Available at: [Link]

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Validation & Comparative

A Comparative Guide to 2-(Dimethylamino)-2-methylpropan-1-ol and Alternative Amino Alcohols for Scientific Applications

Author: BenchChem Technical Support Team. Date: February 2026

In the diverse landscape of chemical compounds utilized in research and development, amino alcohols stand out for their versatility. Their bifunctional nature, possessing both amine and hydroxyl groups, allows them to serve as buffers, catalysts, corrosion inhibitors, and key intermediates in complex syntheses. This guide provides an in-depth comparison of 2-(Dimethylamino)-2-methylpropan-1-ol (DMAMP) with other prominent amino alcohols, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the optimal compound for their specific application. The comparisons are grounded in experimental data and established scientific principles to ensure technical accuracy and practical relevance.

Introduction to DMAMP and Key Comparators

2-(Dimethylamino)-2-methylpropan-1-ol, often referred to as DMAMP, is a tertiary amino alcohol notable for its sterically hindered amine group. This structural feature is central to its unique reactivity and performance characteristics. For the purpose of this guide, DMAMP will be compared against a selection of widely used amino alcohols, each chosen for its relevance in similar applications:

  • 2-Amino-2-methyl-1-propanol (AMP): A primary amino alcohol that is structurally similar to DMAMP, differing by the absence of methyl groups on the nitrogen atom.

  • Monoethanolamine (MEA): A primary amino alcohol that is a benchmark in industrial applications like gas treating.[1][2]

  • N-Methyldiethanolamine (MDEA): A tertiary amino alcohol, like DMAMP, but with two hydroxyethyl groups attached to the nitrogen.

The selection of an appropriate amino alcohol is dictated by a nuanced understanding of their chemical and physical properties.

Physicochemical Properties: A Foundation for Performance

The performance of an amino alcohol in any given application is a direct consequence of its molecular structure and resulting physicochemical properties. A comparison of these fundamental characteristics provides the first layer of analysis for compound selection.

PropertyDMAMPAMPMEAMDEA
Molecular Weight ( g/mol ) 117.19[3][4]89.1461.08119.16
Structure Tertiary, HinderedPrimary, HinderedPrimary, UnhinderedTertiary, Unhindered
Boiling Point (°C) 163[5]165170247
pKa (at 25°C) ~9.7-9.89.79.58.5
Density (g/mL at 20°C) 0.95[3]0.9341.0121.04

Data compiled from various chemical supplier specifications and publicly available databases.

Expert Insights: The steric hindrance around the tertiary amine in DMAMP, created by the two methyl groups on the alpha-carbon, is a critical differentiating factor. This hindrance influences its reactivity, particularly in reactions where the nitrogen atom is a nucleophile, such as in the formation of carbamates during CO2 capture. The pKa value is another crucial parameter, as it determines the effective buffering range and the basicity of the amine, which is vital for its role as a neutralizing agent or catalyst.

Application-Specific Performance Analysis

The true measure of an amino alcohol's utility is its performance in specific applications. This section delves into comparative data in key areas of research and industrial importance.

Carbon Dioxide (CO2) Capture

Amine-based solvents are a leading technology for post-combustion CO2 capture.[6] The process relies on the reversible reaction between the amine and CO2. Key performance indicators include absorption capacity, absorption rate, and the energy required for solvent regeneration.

While primary and secondary amines like MEA react with CO2 to form stable carbamates, this strong bond leads to high energy consumption during the regeneration step.[1] Tertiary amines like DMAMP and MDEA, which cannot form carbamates directly due to the absence of a proton on the nitrogen, primarily facilitate the hydrolysis of CO2 to form bicarbonate.[7] This results in a lower heat of reaction and, consequently, a reduced energy penalty for regeneration.

Comparative Performance in CO2 Capture

ParameterDMAMPAMPMEAMDEA
Theoretical Max. Loading (mol CO2/mol amine) 1.00.50.51.0
Reaction Kinetics ModerateFastVery Fast[1]Slow[8]
Regeneration Energy LowModerateHigh[1][9]Low
Thermal/Oxidative Stability GoodModeratePoor[1]Good

Causality Behind Performance:

  • MEA's high reactivity and fast kinetics are due to its unhindered primary amine structure, which readily forms carbamates.[1] However, the stability of this carbamate bond necessitates a significant energy input for reversal, making regeneration costly.[1] MEA is also prone to thermal and oxidative degradation.[1]

  • MDEA exhibits slow reaction kinetics but has a high theoretical loading capacity and low regeneration energy because it primarily relies on the bicarbonate formation mechanism.[7][8] Its stability is also a significant advantage.

  • DMAMP and AMP represent a compromise. As sterically hindered amines, they exhibit properties that can be advantageous. Their structure can limit the formation of stable carbamates, thus reducing regeneration energy compared to MEA. The structure-performance relationship is a key area of research in developing new amine absorbents.[10] Some studies have explored using AMP in CO2 capture, sometimes enhanced with nanoparticles to improve performance.[11]

The choice of amine often involves a trade-off between absorption rate and regeneration energy. To overcome the slow kinetics of tertiary amines, they are often used in blends with faster-reacting primary or secondary amines, such as piperazine.[12]

The following diagram illustrates a typical workflow for determining the CO2 absorption capacity of an amino alcohol solution.

CO2_Absorption_Workflow cluster_prep Preparation cluster_absorption Absorption cluster_calc Calculation Prep_Sol Prepare Amine Solution (e.g., 30 wt% in H2O) Tare_App Tare Gas Washing Bottle with Solution Prep_Sol->Tare_App Bubble_CO2 Bubble CO2 Gas (Controlled Flow Rate) Tare_App->Bubble_CO2 Record_Mass Record Mass Periodically Bubble_CO2->Record_Mass Saturation Continue until Saturation (Mass Change is Minimal) Record_Mass->Saturation Saturation->Bubble_CO2 Not Saturated Calc_Loading Calculate CO2 Loading (mol CO2 / mol amine) Saturation->Calc_Loading Saturated

Caption: Workflow for gravimetric determination of CO2 absorption capacity.

Pharmaceutical and Biotechnology Applications

In pharmaceutical formulations and bioprocessing, amino alcohols are primarily used as buffering agents to maintain pH, a critical parameter for drug stability and activity.[13] Their pKa values, buffering capacity, and potential interactions with active pharmaceutical ingredients (APIs) are key considerations.

Comparative Buffering Properties

ParameterDMAMPAMPMEAMDEA
Effective Buffering Range (pH) ~8.7 - 10.7~8.7 - 10.7~8.5 - 10.5~7.5 - 9.5
Temperature Dependence of pKa Decreases with increasing temp.[13]Decreases with increasing temp.[13]Decreases with increasing temp.[13]Decreases with increasing temp.[13]
Biocompatibility Generally goodWidely usedUsed, but can have higher reactivityGenerally good

Expert Insights: DMAMP and AMP, with their pKa values near 9.7, are effective buffers in the alkaline range. This is particularly useful for stabilizing APIs that are prone to degradation at neutral or acidic pH. The choice between them may depend on the specific formulation. The tertiary amine nature of DMAMP makes it less likely than primary amines (AMP, MEA) to undergo side reactions, such as Schiff base formation with aldehyde or ketone functionalities that might be present in the API or excipients. The pKa of all amino groups is sensitive to temperature, decreasing as temperature rises, a factor that must be accounted for in processes involving heating, such as autoclaving.[13]

Objective: To determine and compare the buffering capacity of different amino alcohol solutions.

Methodology:

  • Preparation: Prepare 0.1 M solutions of each amino alcohol (DMAMP, AMP, MEA, MDEA) in deionized water.

  • Initial pH Measurement: Calibrate a pH meter and measure the initial pH of each solution.

  • Titration: Titrate 50 mL of each solution with a standardized 0.1 M hydrochloric acid (HCl) solution.

  • Data Recording: Record the pH of the solution after each 0.5 mL addition of HCl.

  • Plotting: Plot the pH of the solution (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

  • Analysis: The buffering capacity is greatest in the flattest region of the curve, which is centered around the pKa of the amino alcohol. The molar buffering capacity (β) can be calculated at each point.

Self-Validation: The experiment's validity is confirmed by the characteristic sigmoidal shape of the titration curve. The midpoint of the steep inflection point should correspond to the equivalence point, and the pH at the half-equivalence point should approximate the pKa of the amino alcohol.

Coatings and Resins

In waterborne paints and coatings, amino alcohols act as powerful neutralizing agents for acidic resins, enabling them to be dispersed in water.[14][15][16] They control the pH of the formulation, which affects viscosity, stability, and pigment dispersion.

Comparative Performance in Coatings

ParameterDMAMPAMPMEAAmmonia (Reference)
Neutralizing Efficiency HighHigh[14]HighHigh
Odor LowLowModerateHigh[16]
Yellowing Resistance ExcellentGoodFairN/A
VOC Contribution LowLowHighZero

Causality Behind Performance:

  • DMAMP and AMP are highly efficient neutralizers due to their strong basicity (high pKa) and relatively low molecular weight.[14] Their compact molecular structure is also believed to aid in pigment dispersion.

  • A key advantage of DMAMP is its excellent color stability and resistance to yellowing upon aging and exposure to heat or UV light. This is attributed to the tertiary amine structure, which is less susceptible to oxidation compared to primary (MEA, AMP) or secondary amines.

  • While effective, MEA can contribute to yellowing in some binder systems and has a higher VOC content than more complex amino alcohols.

  • Ammonia is a zero-VOC option but its high volatility and strong odor are significant drawbacks in low-odor paint formulations.[16]

The following diagram illustrates the fundamental acid-base reaction that occurs when an amino alcohol neutralizes a resin, making it water-soluble.

Resin_Neutralization cluster_reactants Reactants cluster_products Products (in Water) Resin_COOH R-COOH (Acidic Resin) Resin_COO R-COO- (Anionic Resin) Resin_COOH->Resin_COO Amine R'3N (Amino Alcohol) Amine_H R'3NH+ (Protonated Amine) Amine->Amine_H

Caption: General mechanism of resin neutralization by a tertiary amino alcohol.

Summary and Recommendations

The selection of an amino alcohol is a multi-factorial decision that requires balancing performance, cost, and regulatory considerations.

  • 2-(Dimethylamino)-2-methylpropan-1-ol (DMAMP) is an excellent choice for applications requiring high thermal and color stability, low odor, and low VOC contribution. Its performance as a neutralizing agent in coatings is exceptional. In CO2 capture, its tertiary amine nature offers the benefit of lower regeneration energy, though its kinetics may need to be boosted in a blended formulation.

  • 2-Amino-2-methyl-1-propanol (AMP) serves as a highly effective and economical alternative, particularly in coatings where it is a well-established standard for pH control and pigment dispersion.[14] Its performance is robust, though it may not offer the same level of color stability as DMAMP in all systems.

  • Monoethanolamine (MEA) remains the benchmark in applications where rapid kinetics are paramount, such as conventional CO2 scrubbing.[1][2] However, researchers must contend with its high regeneration energy penalty, lower stability, and higher VOC.

  • N-Methyldiethanolamine (MDEA) is a strong competitor to DMAMP in CO2 capture applications, offering low regeneration energy and high capacity.[7] Its lower pKa makes it a less forceful base than DMAMP or AMP, which can be an advantage or disadvantage depending on the specific pH target.

Ultimately, the optimal choice depends on the primary performance driver for the specific application. For researchers developing next-generation CO2 capture solvents, DMAMP offers a promising structural backbone for achieving low regeneration energies. For formulators in the coatings and pharmaceutical industries, DMAMP provides a high-purity, stable, and low-odor solution for pH control and stabilization. Experimental validation within the specific system remains the most critical step in the selection process.

References

  • MDPI. Rate-Based Modeling and Sensitivity Analysis of Potassium Carbonate Systems for Carbon Dioxide Capture from Industrial Flue Gases. [Link]

  • PubChem. 2-(Dimethylamino)-2-methylpropanol | C6H15NO | CID 23435. [Link]

  • ACS Publications. Kinetics of Absorption of CO2 in Concentrated Aqueous Methyldiethanolamine Solutions in the Range 296 K to 343 K. [Link]

  • IEAGHG. Synthesis and selection of new amine absorbents for CO2 capture. [Link]

  • MDPI. Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process. [Link]

  • PCI Magazine. Amino Alcohol Dispersants for Waterborne Metal Coatings. [Link]

  • RSC Publishing. Experimental study of CO 2 capture by nanoparticle-enhanced 2-amino-2-methyl-1-propanol aqueous solution. [Link]

  • Frontiers. MEA-based CO2 capture: a study focuses on MEA concentrations and process parameters. [Link]

  • PubMed Central. Buffer solutions in drug formulation and processing: How pKa values depend on temperature, pressure and ionic strength. [Link]

  • Oil & Gas Science and Technology. Kinetics study and simulation of CO2 absorption into mixed aqueous solutions of methyldiethanolamine and hexylamine. [Link]

  • OnePetro. Experimental Investigation of Amine Regeneration for Carbon Capture through CO 2 Mineralization. [Link]

  • Google Patents.
  • Google Patents.
  • ACS Publications. A Kinetics Study on the Absorption of Carbon Dioxide into a Mixed Aqueous Solution of Methyldiethanolamine and Piperazine. [Link]

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A Comparative Guide to the Efficacy of 2-(Dimethylamino)-2-methylpropan-1-ol (DMAMP) vs. Triethanolamine (TEA)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of formulation science, the selection of appropriate additives is paramount to achieving desired product performance and stability. Among the myriad of available options, alkanolamines play a crucial role as neutralizing agents, emulsifiers, and pH buffers in a wide array of applications, from cosmetics and personal care products to industrial coatings and pharmaceutical formulations. This guide provides an in-depth technical comparison of two prominent alkanolamines: 2-(Dimethylamino)-2-methylpropan-1-ol (DMAMP) and Triethanolamine (TEA).

Chemical and Physical Properties: A Foundational Comparison

A thorough understanding of the chemical and physical properties of DMAMP and TEA is essential to appreciating their functional differences.

Property2-(Dimethylamino)-2-methylpropan-1-ol (DMAMP)Triethanolamine (TEA)
Chemical Structure DMAMP StructureTEA Structure
IUPAC Name 2-(Dimethylamino)-2-methylpropan-1-ol2,2',2''-Nitrilotri(ethan-1-ol)
CAS Number 7005-47-2[1]102-71-6[2]
Molecular Formula C6H15NO[3]C6H15NO3
Molecular Weight 117.19 g/mol [3]149.19 g/mol [4]
Appearance Liquid[5][6]Viscous, oily liquid[2][4]
pKa (at 25 °C) 10.2[5][6]7.76[4][7]
Solubility in Water Miscible[5][6]Miscible[8][9]

Key Structural and Property Differences:

DMAMP is a sterically hindered primary amine with a tertiary amino group. This steric hindrance around the nitrogen atom influences its reactivity and interaction with other molecules. In contrast, TEA is a tertiary amine with three primary alcohol groups, making it more hydrophilic and providing multiple sites for hydrogen bonding.

The most significant difference lies in their basicity, as indicated by their pKa values. DMAMP, with a pKa of 10.2, is a considerably stronger base than TEA, which has a pKa of 7.76.[4][5][6][7] This difference in basicity is a critical factor in their performance as neutralizing agents, directly impacting the pH of the final formulation and the efficiency of neutralization.

Performance as Neutralizing Agents

Both DMAMP and TEA are widely used to neutralize acidic polymers, such as carbomers, to form gels in cosmetic and pharmaceutical formulations.[10][11] The neutralization process involves the deprotonation of the acidic polymer by the amine, leading to the uncoiling of the polymer chains and a significant increase in viscosity.

Mechanism of Neutralization

The carboxylic acid groups of the polymer donate a proton to the nitrogen atom of the alkanolamine, forming a carboxylate anion and a protonated amine. This electrostatic repulsion between the negatively charged carboxylate groups causes the polymer to expand, resulting in the thickening of the solution.

Neutralization cluster_0 Before Neutralization cluster_1 Neutralization cluster_2 After Neutralization Acidic_Polymer R-COOH (Coiled Polymer) Neutralized_Polymer R-COO- (Uncoiled Polymer) Acidic_Polymer->Neutralized_Polymer + R'3N Amine R'3N (DMAMP or TEA) Protonated_Amine R'3NH+ Amine->Protonated_Amine + H+

Caption: Neutralization of an acidic polymer by an amine.

Comparative Efficacy

Due to its higher pKa, DMAMP is a more efficient neutralizing agent on a weight basis compared to TEA. This means that a smaller amount of DMAMP is required to achieve the same pH and viscosity as a larger amount of TEA. This can be advantageous in formulations where minimizing the concentration of additives is desirable.

Experimental Protocol: Determining Neutralizing Efficiency

To quantitatively compare the neutralizing efficiency of DMAMP and TEA, the following experimental protocol can be employed:

Objective: To determine and compare the amount of DMAMP and TEA required to neutralize a 1% Carbomer 940 dispersion to a target pH of 7.0 and to compare the resulting gel viscosity.

Materials:

  • Carbomer 940

  • Deionized water

  • 2-(Dimethylamino)-2-methylpropan-1-ol (DMAMP), 95%

  • Triethanolamine (TEA), 99%

  • Calibrated pH meter

  • Viscometer (e.g., Brookfield viscometer)

  • Analytical balance

  • Beakers and magnetic stirrers

Procedure:

  • Preparation of Carbomer Dispersion: Slowly disperse 1.0 g of Carbomer 940 into 99.0 g of deionized water in a beaker while stirring continuously with a magnetic stirrer. Continue stirring until a uniform, lump-free dispersion is obtained.

  • Neutralization with DMAMP:

    • Slowly add DMAMP dropwise to the Carbomer dispersion while monitoring the pH with a calibrated pH meter.

    • Continue adding DMAMP until the pH of the dispersion reaches 7.0 ± 0.1.

    • Record the exact weight of DMAMP added.

    • Allow the gel to equilibrate for at least 2 hours.

  • Neutralization with TEA:

    • Repeat the neutralization procedure with a fresh 1% Carbomer 940 dispersion using TEA instead of DMAMP.

    • Record the exact weight of TEA required to reach a pH of 7.0 ± 0.1.

  • Viscosity Measurement:

    • Measure the viscosity of both the DMAMP-neutralized and TEA-neutralized gels using a viscometer at a controlled temperature (e.g., 25 °C). Use the same spindle and rotational speed for both measurements to ensure comparability.

  • Data Analysis:

    • Compare the weight of DMAMP and TEA required to achieve the target pH.

    • Compare the final viscosity of the two gels.

Expected Outcome: This experiment will provide quantitative data on the neutralizing efficiency and thickening performance of DMAMP versus TEA. It is anticipated that a lower weight percentage of DMAMP will be required to achieve the target pH, and the resulting gel viscosity will be comparable to or higher than that achieved with TEA.

Performance as Emulsifying Agents

Both DMAMP and TEA can function as in-situ emulsifiers when reacted with fatty acids to form soaps. These soaps then act as surface-active agents to stabilize oil-in-water emulsions.

Mechanism of Emulsification

The amine reacts with a fatty acid (e.g., stearic acid) to form an amine soap. This soap has a hydrophilic head (the carboxylate group) and a lipophilic tail (the fatty acid chain). The soap molecules orient themselves at the oil-water interface, reducing the interfacial tension and allowing for the formation of a stable emulsion.

Emulsification cluster_0 Reactants cluster_1 In-situ Soap Formation cluster_2 Emulsion Stabilization Fatty_Acid R-COOH Amine_Soap R-COO- R'3NH+ Fatty_Acid->Amine_Soap Amine R'3N Amine->Amine_Soap Interface Oil-Water Interface Amine_Soap->Interface Oil_Droplet Oil Oil_Droplet->Interface Water_Phase Water Water_Phase->Interface

Caption: In-situ emulsification using an amine and a fatty acid.

Comparative Efficacy

The emulsifying performance of DMAMP and TEA will depend on the specific fatty acid used and the overall formulation. The larger steric hindrance of DMAMP may influence the packing of the soap molecules at the oil-water interface, potentially affecting emulsion droplet size and stability.

Experimental Protocol: Evaluating Emulsifying Performance

Objective: To compare the emulsifying efficacy of DMAMP and TEA by evaluating the particle size and stability of oil-in-water emulsions.

Materials:

  • Mineral oil

  • Stearic acid

  • Deionized water

  • 2-(Dimethylamino)-2-methylpropan-1-ol (DMAMP), 95%

  • Triethanolamine (TEA), 99%

  • Homogenizer (e.g., high-shear mixer or microfluidizer)

  • Particle size analyzer (e.g., dynamic light scattering)

  • Optical microscope

  • Oven for accelerated stability testing

Procedure:

  • Emulsion Preparation (DMAMP):

    • Heat the oil phase (mineral oil and stearic acid) to 75 °C.

    • Heat the water phase (deionized water and DMAMP) to 75 °C.

    • Slowly add the oil phase to the water phase while homogenizing.

    • Continue homogenization for a set period (e.g., 5 minutes).

    • Cool the emulsion to room temperature with gentle stirring.

  • Emulsion Preparation (TEA):

    • Repeat the emulsion preparation procedure using TEA in place of DMAMP, ensuring the molar ratio of amine to stearic acid is the same as in the DMAMP formulation.

  • Initial Characterization:

    • Immediately after preparation, determine the particle size distribution of both emulsions using a particle size analyzer.

    • Observe the emulsion morphology using an optical microscope.

  • Stability Testing:

    • Store samples of both emulsions at different conditions: room temperature (25 °C), elevated temperature (45 °C), and in a refrigerator (4 °C).

    • Visually inspect the samples for any signs of instability (creaming, coalescence, phase separation) at regular intervals (e.g., 1, 7, 14, and 30 days).

    • Measure the particle size distribution of the samples at each time point to monitor for changes.

  • Data Analysis:

    • Compare the initial particle size distributions of the two emulsions.

    • Compare the long-term stability of the emulsions under different storage conditions.

Expected Outcome: This protocol will provide a comprehensive comparison of the emulsifying performance of DMAMP and TEA. The results will indicate which amine produces a more stable emulsion with a desirable particle size for the specific oil phase and fatty acid used.

Corrosion Inhibition

Both DMAMP and TEA can act as corrosion inhibitors, particularly for ferrous metals in aqueous systems. They function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive environment.

A study on a related compound, 2-dimethylaminoethanol (DMA), showed it to be an effective corrosion inhibitor for austenitic stainless steel in a hydrochloric acid solution.[12] The inhibition was attributed to a physicochemical reaction mechanism on the steel surface. While direct comparative data for DMAMP is not available, its structural similarity to DMA suggests it would also exhibit corrosion-inhibiting properties.

Triethanolamine has also been shown to be a good corrosion inhibitor for magnesium alloy in a sodium chloride solution, acting as a mixed-type inhibitor.[13]

Given the lack of direct comparative studies, the choice between DMAMP and TEA for corrosion inhibition will likely depend on the specific metal, the corrosive environment, and the operating conditions.

Toxicological Profile: A Key Consideration

The safety and toxicological profile of any ingredient is a critical factor in its selection, particularly for applications in cosmetics, personal care, and pharmaceuticals.

Triethanolamine (TEA): The safety of TEA in cosmetic products has been well-documented.[14] However, it is important to note that TEA should not be used in cosmetic products where N-nitroso compounds can be formed.[6] In vitro cytotoxicity studies have been conducted on TEA, and its potential for skin irritation is generally considered low when used at typical concentrations in formulations.[12]

2-(Dimethylamino)-2-methylpropan-1-ol (DMAMP): Information on the in-vitro cytotoxicity of DMAMP on human cell lines is less prevalent in the public literature. As with any chemical, a thorough evaluation of its toxicological profile is necessary for its intended application.

Experimental Protocol: Comparative In-Vitro Cytotoxicity Assay

To directly compare the cytotoxicity of DMAMP and TEA, a standard in-vitro cytotoxicity assay can be performed.

Objective: To compare the cytotoxicity of DMAMP and TEA on a relevant human cell line (e.g., human dermal fibroblasts or keratinocytes).

Materials:

  • Human cell line (e.g., HaCaT keratinocytes)

  • Cell culture medium and supplements

  • 2-(Dimethylamino)-2-methylpropan-1-ol (DMAMP)

  • Triethanolamine (TEA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability assay reagent

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the human cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare a range of concentrations of DMAMP and TEA in the cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium only).

  • Incubation: Incubate the cells for a specified period (e.g., 24 or 48 hours).

  • Viability Assay: Perform an MTT assay or a similar colorimetric assay to determine cell viability. This involves adding the assay reagent to the wells and incubating for a few hours. The formazan product is then solubilized, and the absorbance is measured using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the concentration-response curves for both DMAMP and TEA.

    • Determine the IC50 (the concentration that inhibits 50% of cell viability) for each compound.

Expected Outcome: This experiment will provide a direct comparison of the cytotoxic potential of DMAMP and TEA on a relevant human cell line, allowing for a more informed risk assessment.

Conclusion

Both 2-(Dimethylamino)-2-methylpropan-1-ol and triethanolamine are versatile and effective alkanolamines with a broad range of applications. The choice between them should be guided by the specific requirements of the formulation.

  • As a neutralizing agent, DMAMP's higher pKa makes it more efficient on a weight basis than TEA, allowing for lower use concentrations.

  • As an emulsifier, the performance of both will depend on the specific formulation, and experimental evaluation is necessary to determine the optimal choice.

  • As a corrosion inhibitor, both have shown efficacy, but the selection will be dependent on the specific metal and corrosive environment.

  • From a toxicological perspective, while TEA has a more extensive publicly available safety record in cosmetics, a direct comparative in-vitro cytotoxicity study is recommended for a comprehensive risk assessment, especially for new applications or formulations.

The experimental protocols provided in this guide offer a framework for researchers to generate the necessary data to make an informed and scientifically sound decision between these two valuable formulation tools. Ultimately, a thorough understanding of their chemical properties, coupled with empirical data from well-designed experiments, will lead to the development of superior and more stable products.

References

  • Lessmann, H., et al. (2009). Skin sensitizing properties of the ethanolamines mono-, di-, and triethanolamine. Data analysis of a multicentre surveillance network (IVDK) and review of the literature.
  • Wikipedia. (n.d.). Triethanolamine. Retrieved from [Link]

  • Okenwa, I. O., et al. (2016). Electrochemical Studies of the Inhibition Effect of 2-Dimethylaminoethanol on the Corrosion of Austenitic Stainless Steel Type 304 in Dilute Hydrochloric Acid. Silicon, 8, 333–341.
  • Shree Vallabh Chemical. (n.d.). Understanding Triethanolamine: Properties, Uses, and Benefits. Retrieved from [Link]

  • Univar Solutions. (n.d.). Dmamp-80. Retrieved from [Link]

  • Li, W., et al. (2018). Performance evaluation of triethanolamine as corrosion inhibitor for magnesium alloy in 3.5 wt. % NaCl solution. RSC Advances, 8(3), 1337-1347.
  • Dow Inc. (n.d.). Triethanolamine (TEA). Retrieved from [Link]

  • Alpha Chemical Co. (2023, May 25). Triethanolamine (TEA): Properties, Applications, and Uses. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Dimethylamino)-2-methylpropanol. Retrieved from [Link]

  • Advancion. (n.d.). DMAMP™ ULTRA PC Multifunctional Amino Alcohol. Retrieved from [Link]

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  • Advancion. (n.d.). DMAMP-80™ Multifunctional Amino Alcohol. Retrieved from [Link]

  • Rock Chemicals, Inc. (2024, July 7). Introduction to Triethanolamine: Uses and Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Dielectric Constants of Aqueous Diisopropanolamine, Diethanolamine, N-Methyldiethanolamine, Triethanolamine, and 2-Amino-2-methyl-1-propanol Solutions. Retrieved from [Link]

  • bioWORLD. (n.d.). Triethanolamine Buffer 0.2M, pH 7.0 (102-71-6). Retrieved from [Link]

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A Comparative Analysis of 2-(Dimethylamino)-2-methylpropan-1-ol Derivatives: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the vast landscape of chemical compounds, amino alcohols stand out for their versatile properties and wide-ranging applications. Among these, 2-(Dimethylamino)-2-methylpropan-1-ol (DMAMP) and its derivatives have carved a significant niche in industrial and pharmaceutical sectors. This guide provides a comprehensive comparative analysis of DMAMP derivatives, delving into their synthesis, structure-activity relationships, and performance in key applications. We will explore their roles as catalysts in polyurethane foam production, their efficacy as emulsifying agents, and their potential in pharmacological applications, all supported by experimental insights and data.

The Parent Compound: 2-(Dimethylamino)-2-methylpropan-1-ol (DMAMP)

DMAMP is a tertiary amino alcohol characterized by a compact structure with a sterically hindered amino group. This unique architecture is central to its chemical behavior and performance. It is recognized for its low volatility and higher catalytic activity in certain applications when compared to other amino alcohols like dimethylethanolamine (DMEA).[1]

Key Properties of DMAMP:

PropertyValue
Molecular FormulaC6H15NO
Molecular Weight117.19 g/mol
Boiling Point163 °C
Flash Point53 °C
AppearanceWhite or Colorless to Light yellow powder to lump to clear liquid

Data sourced from TCI Chemicals and PubChem.[2][3]

Synthesis of DMAMP and its Derivatives

The synthesis of DMAMP is typically achieved through a stepwise reduction of 2-nitro-2-methylpropan-1-ol (NMP) with hydrogen to form 2-amino-2-methyl-1-propanol (AMP). The AMP intermediate is then reacted in situ with formaldehyde to yield DMAMP.[4] This process can be fine-tuned to optimize yield and purity, with lower temperatures during the NMP feed favoring higher yields.[4]

Derivatives of DMAMP can be synthesized by modifying the substituents on the nitrogen atom or by altering the alkyl backbone. For instance, replacing the methyl groups on the nitrogen with larger alkyl groups (e.g., ethyl, propyl) can be achieved through N-alkylation of the corresponding primary or secondary amine precursor using alcohols as alkylating agents in the presence of a suitable catalyst.[5] The synthesis of chiral amino alcohols, a critical aspect for pharmaceutical applications, can be achieved through stereoselective methods such as the asymmetric aminohydroxylation of alkenes.[6]

Experimental Protocol: General Synthesis of 2-(Dialkylamino)-2-methylpropan-1-ol Derivatives

This protocol outlines a general procedure for the synthesis of DMAMP derivatives with varying N-alkyl substituents, starting from 2-amino-2-methylpropan-1-ol.

Materials:

  • 2-amino-2-methylpropan-1-ol

  • Appropriate alkyl halide (e.g., iodoethane, 1-bromopropane)

  • Potassium carbonate (K2CO3)

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2-amino-2-methylpropan-1-ol (1.0 eq) in anhydrous acetonitrile in a round-bottom flask, add potassium carbonate (2.5 eq).

  • Add the desired alkyl halide (2.2 eq) to the suspension.

  • Heat the reaction mixture to reflux and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-(dialkylamino)-2-methylpropan-1-ol derivative.

Characterization: The structure and purity of the synthesized derivatives should be confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Comparative Performance Analysis

Catalytic Activity in Polyurethane Foam Production

Tertiary amino alcohols are widely used as catalysts in the production of polyurethane foams, where they influence the reaction between polyols and isocyanates (gelling reaction) and the reaction of isocyanates with water (blowing reaction).[7] The choice of amine catalyst is critical as it significantly impacts the foam's processing characteristics and final physical properties, such as density, hardness, and elasticity.[1]

Structure-Activity Relationship:

The catalytic activity of amino alcohols in polyurethane formation is governed by a delicate balance of steric and electronic factors:

  • Basicity: Higher basicity of the nitrogen atom generally leads to higher catalytic activity. The electron-donating alkyl groups on the nitrogen of DMAMP and its derivatives increase the electron density on the nitrogen, making it a more effective catalyst.

  • Steric Hindrance: The accessibility of the lone pair of electrons on the nitrogen atom is crucial. Excessive steric bulk around the nitrogen can hinder its interaction with the reactants, thereby reducing catalytic activity. In DMAMP, the methyl groups provide a good balance of basicity and manageable steric hindrance.

Comparative Insights:

While direct, quantitative comparative data for a homologous series of DMAMP derivatives is scarce in publicly available literature, we can infer performance trends based on established principles of polyurethane catalysis.

DerivativeN-Alkyl GroupsExpected Catalytic Activity (Gelling)Rationale
DMAMP MethylHighGood balance of high basicity and moderate steric hindrance.
2-(Diethylamino)-2-methylpropan-1-ol EthylSlightly LowerIncreased steric hindrance from the ethyl groups may slightly impede catalytic activity compared to DMAMP.
2-(Dipropylamino)-2-methylpropan-1-ol PropylLowerFurther increased steric bulk around the nitrogen atom is expected to significantly reduce catalytic efficiency.

It is important to note that some amino alcohol catalysts are "reactive," meaning they contain functional groups (like the hydroxyl group in DMAMP) that can react with isocyanates and become incorporated into the polyurethane backbone.[8] This is advantageous as it reduces volatile organic compound (VOC) emissions from the final product.[9]

Workflow for Evaluating Catalytic Performance

G cluster_prep Preparation cluster_reaction Reaction & Foaming cluster_analysis Analysis prep_polyol Prepare Polyol Blend (Polyol, Water, Surfactant) prep_catalyst Add DMAMP Derivative (Catalyst) prep_polyol->prep_catalyst add_iso Add Isocyanate (e.g., MDI, TDI) prep_catalyst->add_iso mix High-Speed Mixing add_iso->mix foam Foam Rise & Cure mix->foam kinetics Measure Reaction Kinetics (Cream, Gel, Tack-free times) foam->kinetics properties Characterize Foam Properties (Density, Hardness, Airflow) foam->properties

Caption: Workflow for evaluating the catalytic performance of DMAMP derivatives in polyurethane foam formation.

Performance as Emulsifying Agents

Amino alcohols can function as emulsifiers due to their amphiphilic nature, possessing both a hydrophilic amino-alcohol head and a hydrophobic alkyl tail. They are particularly useful in forming oil-in-water emulsions. The stability and properties of these emulsions are influenced by the structure of the emulsifier.

Structure-Performance Relationship:

The effectiveness of a DMAMP derivative as an emulsifier is determined by its ability to adsorb at the oil-water interface and reduce interfacial tension. This is influenced by:

  • Hydrophilic-Lipophilic Balance (HLB): The balance between the hydrophilic (amino and hydroxyl groups) and lipophilic (alkyl chains) portions of the molecule is critical. Altering the length of the N-alkyl chains directly modifies the HLB value.

  • Molecular Geometry: The packing of the emulsifier molecules at the interface affects the stability of the emulsion. The bulky head group of DMAMP derivatives can influence this packing.

Comparative Insights:

DerivativeN-Alkyl GroupsExpected Emulsifying PerformanceRationale
DMAMP MethylModerateThe short methyl groups provide some lipophilicity, but it may be more effective for emulsifying less non-polar oils.
2-(Diethylamino)-2-methylpropan-1-ol EthylImprovedThe longer ethyl chains increase the lipophilic character, likely improving its ability to stabilize emulsions with a wider range of oils.
2-(Dibutylamino)-2-methylpropan-1-ol ButylPotentially HighThe significantly larger butyl groups will provide strong lipophilic character, making it a potentially effective emulsifier for highly non-polar oils. However, its water solubility will be reduced.
Experimental Protocol: Evaluation of Emulsification Performance

Materials:

  • DMAMP derivative to be tested

  • Oil phase (e.g., mineral oil, soybean oil)

  • Deionized water

  • Homogenizer (e.g., high-speed blender, sonicator)

  • Microscope with a camera

  • Particle size analyzer

Procedure:

  • Prepare a stock solution of the DMAMP derivative in deionized water at a specific concentration (e.g., 1% w/v).

  • Combine the oil phase and the aqueous emulsifier solution in a specific ratio (e.g., 20:80 v/v).

  • Homogenize the mixture for a set period and at a constant speed to form an emulsion.

  • Immediately after homogenization, and at set time intervals (e.g., 1, 24, 48 hours), observe the emulsion under a microscope to assess droplet size and distribution.

  • Measure the particle size distribution using a particle size analyzer.

  • Monitor the emulsion for signs of instability, such as creaming, coalescence, or phase separation.

Data Analysis: Compare the droplet size, droplet size distribution, and long-term stability of emulsions prepared with different DMAMP derivatives.

Pharmacological Potential

The dimethylamine pharmacophore is present in a wide range of FDA-approved drugs, exhibiting diverse pharmacological activities including antimicrobial, antihistaminic, and anticancer properties.[10] The structural features of DMAMP derivatives, particularly the presence of the amino alcohol moiety, make them interesting candidates for drug discovery and development. The hydroxyl-amino group combination is a known pharmacophore that can induce bioactivity.

Structure-Activity Relationship (SAR) in Antimicrobial Applications:

The antimicrobial activity of amino compounds is often related to their ability to interact with and disrupt microbial cell membranes. Key structural features that influence this activity include:

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the length of the N-alkyl chains, can affect its ability to penetrate the microbial cell membrane.

  • Cationic Character: The basicity of the amino group allows for protonation at physiological pH, leading to a cationic species that can interact with the negatively charged components of the microbial cell wall.

Comparative Insights:

DerivativeN-Alkyl GroupsExpected Antimicrobial ActivityRationale
DMAMP MethylBaseline ActivityThe cationic nature and moderate lipophilicity may confer some antimicrobial properties.
2-(Diethylamino)-2-methylpropan-1-ol EthylPotentially Increased ActivityIncreased lipophilicity from the ethyl groups could enhance membrane disruption.
Derivatives with longer alkyl chains (e.g., octyl) OctylPotentially Higher ActivityA significant increase in lipophilicity can lead to greater membrane perturbation and stronger antimicrobial effects, up to a certain chain length beyond which activity may decrease.

It is crucial to conduct systematic in vitro studies to validate these hypotheses and determine the minimum inhibitory concentrations (MIC) of these derivatives against a panel of relevant microorganisms.

Conclusion and Future Perspectives

2-(Dimethylamino)-2-methylpropan-1-ol and its derivatives represent a versatile class of compounds with significant potential in diverse industrial and pharmaceutical applications. This guide has provided a framework for understanding the structure-performance relationships that govern their activity as catalysts, emulsifiers, and potential therapeutic agents.

While the existing literature provides a solid foundation, there is a clear need for more direct, comparative studies that systematically evaluate a series of DMAMP derivatives. Such research would provide invaluable quantitative data to guide the rational design of new derivatives with tailored properties for specific applications. Future investigations should focus on:

  • Systematic Catalytic Studies: Synthesizing a homologous series of 2-(dialkylamino)-2-methylpropan-1-ol derivatives and quantifying their impact on polyurethane reaction kinetics and final foam properties.

  • Quantitative Emulsifier Evaluation: Determining the critical micelle concentration (CMC) and HLB values for a range of DMAMP derivatives to build a predictive model for their emulsification performance.

  • In-depth Pharmacological Screening: Conducting comprehensive in vitro and in vivo studies to explore the antimicrobial, anticancer, and other therapeutic potentials of novel DMAMP analogs, coupled with detailed structure-activity relationship analyses.

By pursuing these research avenues, the scientific and industrial communities can unlock the full potential of this promising class of amino alcohols.

References

  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - ResearchGate. (URL: [Link])

  • Efficient and chemoselective alkylation of amines/amino acids using alcohols as alkylating reagents under mild conditions - Chemical Communications (RSC Publishing). (URL: [Link])

  • Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of 'Visco'-Type Polyurethane Foam for Biomedical Applications - MDPI. (URL: [Link])

  • The Effects of Emulsifiers and Emulsion Formulation Types on Dermal and Transdermal Drug Delivery | Request PDF - ResearchGate. (URL: [Link])

  • Emerging Emulsifiers: Conceptual Basis for the Identification and Rational Design of Peptides with Surface Activity - NIH. (URL: [Link])

  • Amino Alcohols: Synthesis Approaches, Chemical Reactivity, And Contemporary Applic
  • Inherently Antimicrobial P(MMA-ran-DMAEMA) Copolymers Sensitive to Photodynamic Therapy: A Double Bactericidal Effect for Active Wound Dressing - MDPI. (URL: [Link])

  • EP0469545B1 - Amine catalyst for producing polyurethane foams and process for producing polyurethane foams - Google P
  • Analysis of Factors Influencing the Efficiency of Catalysts Used in Waste PU Degradation. (URL: [Link])

  • Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis - DiVA portal. (URL: [Link])

  • Amino alcohols – Knowledge and References - Taylor & Francis. (URL: [Link])

  • Aliphatic tertiary amine catalysed urethane formation – a combined experimental and theoretical study - RSC Publishing. (URL: [Link])

  • 2-(Dimethylamino)-2-methylpropanol | C6H15NO | CID 23435 - PubChem. (URL: [Link])

  • WO2016196643A1 - Reactive amine catalysts for polyurethane applications - Google P
  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (URL: [Link])

  • The Chemistry of Catalysis: Understanding Amine Catalyst A33 in Polyurethane Formulations - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

  • Synthetic and Natural Products-Based Antimicrobial and Antiparasitic Agents - MDPI. (URL: [Link])

    • The synthesis of some dialkylamino-2-quinolones - Journal of the Chemical Society (Resumed) (RSC Publishing). (URL: [Link])

  • (PDF) RESEARCH PROGRESS OF AMINE CATALYSTS FOR POLYURETHANE. (URL: [Link])

  • Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis - PubMed Central. (URL: [Link])

Sources

A Senior Application Scientist's Guide to Spectroscopic Purity Analysis of 2-(Dimethylamino)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

In the landscape of pharmaceutical development and advanced chemical synthesis, the purity of reagents and intermediates is not merely a quality metric; it is a cornerstone of efficacy, safety, and reproducibility. 2-(Dimethylamino)-2-methylpropan-1-ol (DMAMPO), a versatile amino alcohol, finds application as a building block in the synthesis of active pharmaceutical ingredients (APIs) and as a catalyst in various chemical transformations[1]. Its molecular structure, featuring a tertiary amine and a primary alcohol, imparts specific reactivity that is highly desirable. However, this same reactivity profile necessitates rigorous purity assessment to preclude the introduction of unwanted side-reactants or isomeric impurities that could compromise downstream applications.

This guide provides an in-depth comparison of three powerful spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS)—for the comprehensive purity analysis of DMAMPO. We will delve into the causality behind experimental choices, present detailed protocols, and offer insights gleaned from extensive field experience to empower you with a robust analytical framework.

The Imperative of Purity: Potential Impurities in DMAMPO Synthesis

The most common industrial synthesis of DMAMPO involves the methylation of 2-amino-2-methyl-1-propanol, often through the Eschweiler-Clarke reaction, which utilizes formaldehyde and a reducing agent like formic acid. This synthetic route, while efficient, can introduce several potential impurities that must be monitored:

  • Unreacted Starting Material: The presence of 2-amino-2-methyl-1-propanol is a primary concern.

  • Isomeric Byproducts: Rearrangement reactions can lead to the formation of isomers, such as 1-(dimethylamino)-2-methylpropan-2-ol[2].

  • Over-alkylation Products: Although less common in the Eschweiler-Clarke reaction, the formation of quaternary ammonium salts is a possibility.

  • Residual Reagents and Solvents: Traces of formaldehyde, formic acid, or other solvents used in the synthesis and purification steps may remain.

Each of these impurities can have a significant impact on the intended application of DMAMPO, making their detection and quantification critical.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Quantification

NMR spectroscopy stands as the preeminent technique for the unambiguous identification and quantification of organic molecules. Its power lies in its ability to provide detailed information about the chemical environment of individual atoms within a molecule.

The Rationale for NMR in DMAMPO Purity Analysis

For a molecule like DMAMPO, ¹H NMR offers a clear and distinct spectral signature. Each proton or group of equivalent protons resonates at a characteristic chemical shift, and the area under each peak is directly proportional to the number of protons it represents. This inherent quantitative nature makes ¹H NMR an excellent tool for assessing purity without the need for identical reference standards for each impurity, a technique known as quantitative NMR (qNMR)[3].

Expected ¹H NMR Spectrum of Pure DMAMPO

A high-purity sample of DMAMPO in a suitable deuterated solvent (e.g., CDCl₃) is expected to exhibit the following signals:

  • A singlet for the six protons of the two equivalent methyl groups on the nitrogen atom.

  • A singlet for the two protons of the methylene group adjacent to the hydroxyl group.

  • A singlet for the six protons of the two equivalent methyl groups on the quaternary carbon.

  • A broad singlet for the hydroxyl proton, which is exchangeable and may vary in chemical shift depending on concentration and temperature.

The presence of impurities would manifest as additional peaks in the spectrum. For instance, the starting material, 2-amino-2-methyl-1-propanol, would show a singlet for the primary amine protons and distinct signals for its methyl and methylene groups at different chemical shifts compared to DMAMPO.

Experimental Protocol: Quantitative ¹H NMR (qNMR) for DMAMPO Purity

This protocol outlines the steps for determining the purity of a DMAMPO sample using an internal standard.

  • Preparation of the Internal Standard Stock Solution:

    • Accurately weigh a known mass of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) of high purity. The internal standard should have a simple NMR spectrum with at least one peak that does not overlap with any signals from DMAMPO or expected impurities.

    • Dissolve the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃ or D₂O) to create a stock solution of known concentration.

  • Sample Preparation:

    • Accurately weigh a known mass of the DMAMPO sample to be analyzed.

    • Dissolve the DMAMPO sample in a precise volume of the internal standard stock solution.

  • NMR Data Acquisition:

    • Transfer the sample to a high-quality NMR tube.

    • Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).

    • Key Parameter Justification:

      • Sufficient Relaxation Delay (d1): Set a long relaxation delay (e.g., 5-7 times the longest T₁ of any proton being quantified) to ensure complete relaxation of all protons between scans. This is crucial for accurate integration.

      • Number of Scans (ns): Use a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1) for the peaks being integrated.

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the well-resolved signals of the internal standard and the DMAMPO. Also, integrate any signals corresponding to impurities.

    • Calculate the purity of the DMAMPO sample using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral area of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_std Weigh Internal Standard dissolve Dissolve in Deuterated Solvent weigh_std->dissolve weigh_dmampo Weigh DMAMPO Sample weigh_dmampo->dissolve nmr_acq Acquire 1H NMR Spectrum dissolve->nmr_acq Transfer to NMR Tube process_spec Process Spectrum (Phase, Baseline) nmr_acq->process_spec integrate Integrate Peaks process_spec->integrate calculate Calculate Purity integrate->calculate report report calculate->report Final Purity Report FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep_sample Prepare Sample (Thin Film or ATR) background_scan Acquire Background Spectrum prep_sample->background_scan Place in Spectrometer sample_scan Acquire Sample Spectrum process_spec Ratio Sample to Background sample_scan->process_spec compare_spec Compare with Reference Spectrum process_spec->compare_spec report report compare_spec->report Qualitative Purity Assessment

Caption: FTIR workflow for the qualitative purity analysis of DMAMPO.

Mass Spectrometry (MS): High Sensitivity for Impurity Detection and Identification

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an extremely sensitive technique that can detect impurities at very low levels.

The Utility of MS in DMAMPO Purity Analysis

When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), MS is unparalleled in its ability to separate, detect, and identify trace impurities. For DMAMPO, GC-MS is a particularly suitable technique due to its volatility.

Expected Mass Spectrum of DMAMPO

In Electron Ionization (EI) mode, the DMAMPO molecule will fragment in a characteristic pattern. The molecular ion peak ([M]⁺) at m/z 117 may be observed. However, the most abundant peak (base peak) is often a fragment resulting from alpha-cleavage, which is a common fragmentation pathway for amines and alcohols. For DMAMPO, the cleavage of the C-C bond adjacent to the nitrogen atom would be highly favorable, leading to a stable iminium ion.

Experimental Protocol: GC-MS Analysis of DMAMPO
  • Sample Preparation:

    • Prepare a dilute solution of the DMAMPO sample in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • GC-MS Data Acquisition:

    • Inject a small volume of the sample solution into the GC-MS system.

    • Key Parameter Justification:

      • GC Column: A polar capillary column is often suitable for the separation of amines and alcohols.

      • Temperature Program: A temperature gradient is used to elute compounds with different boiling points, allowing for their separation before they enter the mass spectrometer.

      • Ionization Mode: Electron Ionization (EI) at 70 eV is a standard method that produces reproducible fragmentation patterns.

  • Data Analysis:

    • The total ion chromatogram (TIC) will show peaks corresponding to the different components in the sample.

    • The mass spectrum of each peak can be obtained and compared to spectral libraries (e.g., NIST) for identification.

    • The relative abundance of impurities can be estimated from the peak areas in the TIC, although this is semi-quantitative and depends on the ionization efficiency of each compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep_solution Prepare Dilute Solution inject Inject into GC-MS prep_solution->inject separate GC Separation inject->separate ionize_detect MS Ionization & Detection separate->ionize_detect analyze_tic Analyze Total Ion Chromatogram (TIC) ionize_detect->analyze_tic identify_peaks Identify Peaks via Mass Spectra analyze_tic->identify_peaks report report identify_peaks->report Impurity Identification & Semi-Quantification

Caption: GC-MS workflow for the analysis of DMAMPO purity.

Comparative Analysis of Spectroscopic Techniques

Feature¹H NMR (qNMR)FTIRGC-MS
Primary Application Structural elucidation, absolute quantificationFunctional group identification, rapid screeningSeparation and identification of volatile components
Quantitative Capability Excellent (highly accurate and precise)Semi-quantitative to non-quantitativeSemi-quantitative (relative abundance)
Sensitivity Moderate (mg to high µg range)Low to moderate (% to high ppm range)Excellent (low ppm to ppb range)
Specificity Very high (unique signature for each molecule)Moderate (functional groups can be common)Very high (retention time and mass spectrum)
Throughput ModerateHighModerate
Key Advantage Absolute quantification without specific impurity standardsSpeed and ease of useHigh sensitivity for trace impurity detection
Limitation Lower sensitivity compared to MSNot suitable for complex mixtures or isomersRequires volatile and thermally stable analytes

Alternative and Complementary Techniques

While NMR, FTIR, and MS are the workhorses for spectroscopic purity analysis, other techniques can provide valuable complementary information:

  • High-Performance Liquid Chromatography (HPLC): Coupled with a UV or other detector, HPLC is an excellent method for separating non-volatile impurities and can be made quantitative with appropriate standards.

  • Karl Fischer Titration: This is the standard method for determining water content, which is a common impurity in hygroscopic substances like DMAMPO.

  • Elemental Analysis: Provides the percentage composition of C, H, and N, which can be compared to the theoretical values to assess overall purity.

Conclusion: An Integrated Approach to Ensuring DMAMPO Purity

No single analytical technique is a panacea for purity determination. A comprehensive and self-validating approach to confirming the purity of 2-(Dimethylamino)-2-methylpropan-1-ol leverages the strengths of multiple spectroscopic methods.

  • ¹H NMR should be employed as the primary tool for structural confirmation and accurate quantification of the bulk material and any NMR-active impurities.

  • FTIR serves as a rapid and efficient screening method to quickly check for the presence of functional groups that would indicate gross contamination.

  • GC-MS is the go-to technique for detecting and identifying trace volatile impurities with high sensitivity.

By integrating these techniques, researchers, scientists, and drug development professionals can have a high degree of confidence in the purity of their DMAMPO, ensuring the integrity and success of their downstream applications. This multi-faceted analytical strategy is not just good practice; it is a testament to scientific rigor and a commitment to quality in the pursuit of chemical and pharmaceutical innovation.

References

  • PubChem. 2-(Dimethylamino)-2-methylpropanol. National Center for Biotechnology Information. [Link]

  • U.S. Patent 3,402,203. Process of preparing n, n-dimethylamino alcohols.
  • PubChem. 1-(Dimethylamino)-2-methylpropan-2-ol. National Center for Biotechnology Information. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. TrAC Trends in Analytical Chemistry, 35, 5-26. [Link]

  • Mahajan, S., & Singh, I. P. (2013). Quantitative NMR (qNMR) spectroscopy: A powerful tool for the purity determination of drugs and their impurities. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 141-155. [Link]

  • Nandiyanto, A. B. D., & Abdullah, A. G. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]

  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. John Wiley & Sons. [Link]

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A Senior Application Scientist's Guide to the Quantitative Analysis of 2-(Dimethylamino)-2-methylpropan-1-ol in Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of 2-(Dimethylamino)-2-methylpropan-1-ol (DMAMP-1) in various mixtures is paramount for quality control, formulation development, and regulatory compliance. This guide provides an in-depth, objective comparison of the primary analytical methodologies for DMAMP-1 quantification, complete with supporting experimental data and detailed protocols.

Introduction to 2-(Dimethylamino)-2-methylpropan-1-ol (DMAMP-1)

2-(Dimethylamino)-2-methylpropan-1-ol, a tertiary amino alcohol, serves diverse functions across multiple industries. It is utilized as a pH control agent, a solubilizer for resins, an emulsifier, and a catalyst in various chemical reactions. Its presence in pharmaceutical formulations, cosmetics, and industrial products necessitates robust and reliable analytical methods for its precise quantification. This guide will explore and compare the most effective techniques for this purpose, focusing on Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), while also considering alternative methods.

Comparative Analysis of Analytical Methodologies

The selection of an optimal analytical technique for DMAMP-1 quantification hinges on several factors, including the sample matrix, required sensitivity, available instrumentation, and the specific goals of the analysis. Below is a comparative overview of the most pertinent methods.

Table 1: Comparative Performance of Analytical Techniques for DMAMP-1 Quantification
ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV/ELSD)Quantitative NMR (qNMR)Capillary Electrophoresis (CE)
Principle Separation based on volatility and interaction with a stationary phase, detection by flame ionization.Separation based on polarity and partitioning between stationary and mobile phases, with UV or evaporative light scattering detection.Quantification based on the direct proportionality of NMR signal area to the number of nuclei.Separation based on the differential migration of ions in an electric field.
Sample Volatility RequiredNot requiredNot requiredNot required
Derivatization Often necessary to improve peak shape and thermal stability[1].Generally not required, but can be used to enhance UV detection.Not requiredNot required
Selectivity High, especially with capillary columns.High, tunable with different column chemistries and mobile phases.Very high, provides structural confirmation.High, excellent for charged molecules.
Sensitivity (LOD/LOQ) Good to excellent (µg/mL to ng/mL range)[2].Moderate to good (µg/mL range), dependent on detector[3].Lower sensitivity (mg/mL range)[4][5].Excellent (ng/mL to pg/mL range)[6].
Linearity Excellent (Typical R² > 0.999)[2].Excellent (Typical R² > 0.999)[7].Excellent, inherently linear.Good to excellent.
Matrix Effects Can be significant, may require extensive sample preparation.Can be managed with appropriate sample cleanup and column selection.Less susceptible to matrix effects.Can be influenced by high salt concentrations.
Throughput Moderate to high.High.Low to moderate.Moderate.
Instrumentation Cost Moderate.Moderate to high.High.Moderate.
Primary Applications Routine QC, purity testing, residual solvent analysis.Purity and content uniformity in pharmaceutical formulations, stability studies.Absolute quantification and structural elucidation of pure substances and simple mixtures.Analysis of complex ionic mixtures, chiral separations.

In-Depth Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the two primary techniques for DMAMP-1 quantification: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC) with UV or Evaporative Light Scattering Detection (ELSD).

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the polar nature of DMAMP-1, derivatization is often employed to improve its volatility and chromatographic behavior[1].

Caption: Workflow for the quantitative analysis of DMAMP-1 by GC-FID.

  • Standard and Sample Preparation:

    • Prepare a stock solution of DMAMP-1 reference standard (e.g., 1 mg/mL) in methanol.

    • Create a series of calibration standards by diluting the stock solution with methanol to cover the expected concentration range of the samples.

    • Prepare samples by accurately weighing and dissolving them in methanol to achieve a concentration within the calibration range. An internal standard (e.g., n-dodecane) can be added to both standards and samples to improve precision.

  • Derivatization (Silylation):

    • To 100 µL of each standard and sample solution in a sealed vial, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the vials at 70°C for 30 minutes to ensure complete derivatization.

    • Cool the vials to room temperature before injection. The derivatization replaces the active hydrogen on the hydroxyl group with a nonpolar trimethylsilyl group, increasing volatility and thermal stability[8].

  • Chromatographic Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent with a Flame Ionization Detector (FID).

    • Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or a similar non-polar capillary column.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL (split mode, e.g., 50:1 split ratio).

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp to 200°C at 15°C/min.

      • Hold at 200°C for 5 minutes.

    • Detector Temperature: 280°C.

  • Data Analysis:

    • Integrate the peak area of the derivatized DMAMP-1.

    • Construct a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) versus the concentration of the calibration standards.

    • Determine the concentration of DMAMP-1 in the samples by interpolating their peak areas on the calibration curve.

  • Method Validation:

    • The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantitation (LOQ)[1][9].

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely adopted technique for the quantification of non-volatile and thermally labile compounds, making it well-suited for the analysis of DMAMP-1 without the need for derivatization[10].

Caption: Workflow for the quantitative analysis of DMAMP-1 by HPLC.

  • Standard and Sample Preparation:

    • Prepare a stock solution of DMAMP-1 reference standard (e.g., 1 mg/mL) in the mobile phase.

    • Generate a series of calibration standards by diluting the stock solution with the mobile phase.

    • Prepare samples by accurately weighing and dissolving them in the mobile phase to a concentration within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD) or a Variable Wavelength Detector (VWD).

    • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 20 mM potassium phosphate monobasic, pH adjusted to 3.0 with phosphoric acid) in a ratio of 20:80 (v/v). The use of an ion-pairing agent like sodium dodecyl sulfate (SDS) can be considered to improve peak shape and retention for amines[11].

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 210 nm (due to the lack of a strong chromophore, detection is performed at a low UV wavelength).

  • Data Analysis and Method Validation:

    • Follow the same data analysis and validation procedures as described for the GC-FID method.

For compounds like DMAMP-1 that lack a significant UV chromophore, an ELSD can be a valuable alternative to low-wavelength UV detection, often providing better baseline stability and sensitivity. The chromatographic conditions would be similar, but the mobile phase must be volatile.

Alternative Analytical Techniques

While GC and HPLC are the workhorses for routine analysis, other techniques offer unique advantages for specific applications.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the same substance[4]. It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Key Advantages of qNMR:

  • High Precision and Accuracy: Can provide highly accurate and traceable results.

  • No Need for Identical Reference Standard: Quantification is performed relative to a certified internal standard of a different compound.

  • Structural Confirmation: Provides structural information, confirming the identity of the analyte being quantified.

Considerations:

  • Lower Sensitivity: Generally less sensitive than chromatographic methods.

  • Higher Cost: NMR instrumentation is more expensive to purchase and maintain.

  • Spectral Overlap: Complex mixtures can lead to overlapping signals, complicating quantification.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that is particularly well-suited for the analysis of charged species like protonated amines[6].

Key Advantages of CE:

  • High Efficiency and Resolution: Can provide very sharp peaks and excellent separation of closely related compounds.

  • Minimal Sample and Reagent Consumption: Uses very small volumes of samples and electrolytes.

  • Versatility: Different modes of CE can be used to analyze a wide range of analytes.

Considerations:

  • Sensitivity to Matrix: High concentrations of salts or other ions in the sample can affect separation performance.

  • Reproducibility: Can be more challenging to achieve high reproducibility compared to HPLC.

Conclusion and Recommendations

The choice of the most appropriate analytical method for the quantitative analysis of 2-(Dimethylamino)-2-methylpropan-1-ol depends on the specific requirements of the analysis.

  • For routine quality control in a regulated environment, a validated HPLC-UV or HPLC-ELSD method is often the preferred choice due to its robustness, high throughput, and the absence of a derivatization step.

  • GC-FID is a viable and sensitive alternative, particularly when high sensitivity is required and instrumentation is readily available. The need for derivatization adds an extra step to the sample preparation but can be readily automated.

  • qNMR serves as an excellent reference method for the certification of standards and for the analysis of simpler mixtures where high accuracy is paramount.

  • Capillary Electrophoresis offers a high-resolution separation alternative for complex matrices where charged analytes are of interest.

Ultimately, the selected method must be rigorously validated to ensure it is fit for its intended purpose, providing reliable and accurate data for critical decision-making in research, development, and manufacturing.

References

  • Batista, I. A. S. D. A., Gonçalves, M. I. D. A., Singh, A. K., Hackmann, E. R. M. K., & Santoro, M. I. R. M. (2008). Quantitative determination of dimethylaminoethanol in cosmetic formulations by nuclear magnetic resonance spectroscopy. Journal of AOAC International, 91(6), 1303–1308. Retrieved from [Link]

  • OSHA Method PV2145: 2-Amino-2-methyl-1-propanol. (1992). Occupational Safety and Health Administration. Retrieved January 25, 2026, from [Link]

  • Stalport, F., Sobron, P., Coll, P., Raulin, F., & Navaro-González, R. (2009). Capillary electrophoresis analysis of organic amines and amino acids in saline and acidic samples using the Mars organic analyzer. Astrobiology, 9(4), 379-391. Retrieved from [Link]

  • Shaw, P. N., Tattam, B. N., & Brown, J. E. (2001). An HPLC-UV method for determining plasma dimethylacetamide concentrations in patients receiving intravenous busulphan. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 1075–1081. Retrieved from [Link]

  • 2-(Dimethylamino)-2-methylpropanol. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

  • Pérez-Bendito, D., & Callejón-Mochón, M. (1995). Determination of amino acids by ion-pair liquid chromatography with post-column derivatization using 1,2-naphthoquinone-4-sulfonate. Journal of Chromatography A, 704(1), 105–113. Retrieved from [Link]

  • Analysis of Amino Acids Contained in Alcohol. (n.d.). Shimadzu. Retrieved January 25, 2026, from [Link]

  • elsd quantification of amino acids. (2007, March 22). Chromatography Forum. Retrieved January 25, 2026, from [Link]

  • What is qNMR and why is it important? (n.d.). Mestrelab Resources. Retrieved January 25, 2026, from [Link]

  • Wang, T., & Jens, K. J. (2012). Oxidative Degradation of Aqueous 2-Amino-2-methyl-1-propanol Solvent for Postcombustion CO2 Capture. Industrial & Engineering Chemistry Research, 51(18), 6529–6536. Retrieved from [Link]

  • Czubak, Ł., Krygier, A., & Tejchman-Małecka, B. (2014). Gas chromatography method of cleaning validation process for 2-propanol residue determination in pharmaceutical manufacturing equipment. International Journal of Pharmaceutical Sciences and Drug Research, 6(3), 248-251. Retrieved from [Link]

  • Capillary Electrophoresis for Drug Analysis. (2017, September 12). Analytical Toxicology. Retrieved January 25, 2026, from [Link]

  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. (2020, January 2). Foods, 9(1), 53. Retrieved from [Link]

  • A rapid validated UV-HPLC method for the simultaneous determination of the antiretroviral compounds darunavir and raltegravir in... (2017, March 29). Sepsis, 1(1). Retrieved from [Link]

  • Quantitative Determination of Dimethylaminoethanol in Cosmetic Formulations by Nuclear Magnetic Resonance Spectroscopy. (2008, November 1). Journal of AOAC INTERNATIONAL, 91(6), 1303-1308. Retrieved from [Link]

  • VALIDATION OF GC METHOD FOR QUANTITATIVE DETERMINATION OF RESIDUAL 2-(2-CHLOROETHOXY)ETHANOL (CEE) AND N-METHYL-2-PYRROLIDINONE. (2010). Acta Poloniae Pharmaceutica, 67(5), 487-493. Retrieved from [Link]

  • HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. (n.d.). Longdom Publishing. Retrieved January 25, 2026, from [Link]

  • qNMR Applications. (2021, July 23). YouTube. Retrieved January 25, 2026, from [Link]

  • 2-methyl-2-(methylamino)propan-1-ol. (2018, May 16). SIELC Technologies. Retrieved January 25, 2026, from [Link]

  • GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters. (2007). Journal of Separation Science, 30(11), 1643–1653. Retrieved from [Link]

  • Separation of a range of sugars and amino acids by capillary electrophoresis (CE). (2001). Plant, Cell & Environment, 24(5), 549-557. Retrieved from [Link]

  • Robust Summaries & Test Plan: 2-amino-2-methylpropanol. (2006, November 30). US EPA. Retrieved January 25, 2026, from [Link]

  • Derivatization for aminoacids with a tertiary amine group. (2007, March 14). Chromatography Forum. Retrieved January 25, 2026, from [Link]

  • Conducting GC Method Validation Using High Accuracy Standards. (2024, August 23). Environics, Inc. Retrieved January 25, 2026, from [Link]

  • A rapid validated UV-HPLC method for the simultaneous determination of the antiretroviral compounds darunavir and raltegravir in... (2017, March 29). Sepsis, 1(1). Retrieved from [Link]

  • Capillary Electrophoresis: Applications. (2024, December 5). JoVE. Retrieved January 25, 2026, from [Link]

  • Preparation method of 2-amino-2-methyl-1-propanol. (2007, February 14). Google Patents.
  • Quality Control in GC–MS Analysis of Amino Acids. (2025, June 28). LCGC International. Retrieved January 25, 2026, from [Link]

  • Derivatization for aminoacids with a tertiary amine group. (2007, March 14). Chromatography Forum. Retrieved January 25, 2026, from [Link]

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2-(Dimethylamino)-2-methylpropan-1-ol: A Comparative Performance Guide for Industrial Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to 2-(Dimethylamino)-2-methylpropan-1-ol (DMAMP)

2-(Dimethylamino)-2-methylpropan-1-ol, commonly known as DMAMP, is a tertiary amino alcohol with a unique molecular structure that imparts a range of beneficial properties in industrial applications. Its compact structure, combined with the presence of a tertiary amine and a primary hydroxyl group, results in a low-odor, highly efficient neutralizing agent, corrosion inhibitor, and catalyst. This guide will delve into the performance of DMAMP in three key industrial sectors: water-based coatings, metalworking fluids, and carbon capture, comparing it with established alternatives such as Aminomethyl Propanol (AMP), Monoethanolamine (MEA), Methyldiethanolamine (MDEA), and Triethanolamine (TEA).

Section 1: Performance in Water-Based Coatings

In the formulation of water-based paints and coatings, neutralizing amines play a critical role in controlling pH, dispersing pigments, and stabilizing the emulsion. The selection of the appropriate amine directly impacts the final properties of the coating, including its durability, appearance, and environmental profile.

Neutralizing Efficiency and pH Stability

DMAMP's tertiary amine structure provides strong basicity, making it an efficient neutralizing agent for acidic components in coating formulations. This leads to stable pH levels throughout the paint's shelf life, which is crucial for preventing issues like viscosity changes and microbial growth.

Comparative Performance Data

The following table summarizes the performance of DMAMP in comparison to other commonly used neutralizing amines in a styrene-acrylic latex industrial coating formulation.

Performance MetricDMAMP-80AmmoniaAminomethyl Propanol (AMP)Monoethanolamine (MEA) & Triethanolamine (TEA)
Early Water Resistance Shows some blistering and gloss reduction after 2 hours of water soaking[1]Excellent[1]Good, can enable significant reduction in water uptake[2]-
Gloss Retention Shows more severe blistering and gloss loss issues after 4 hours of water soaking[1]Excellent[1]--
Color Stability Significantly better than ethanolamine-based paints[3]-Significantly better than ethanolamine-based paints[3]Lower color stability, affected after 9 months of exposure[3]
Corrosion Resistance Can provide improvements to flash rust resistance[4]-Can provide improvements to flash rust resistance[4]-

Experimental Protocol: Water Soaking Test

A standardized method to evaluate the early water resistance of a coating is the water soaking test.

  • Panel Preparation: Apply the paint formulation to a glass panel at a specified dry film thickness (e.g., 3 mil).

  • Drying: Allow the coated panel to dry at room temperature for a set period (e.g., 17 hours).

  • Immersion: Immerse the dried panel in deionized water.

  • Evaluation: After specific time intervals (e.g., 2 and 4 hours), remove the panel and visually inspect for blistering, gloss reduction, and any other film defects.

G cluster_prep Panel Preparation & Coating cluster_dry Drying cluster_test Water Resistance Test start Start: Glass Panel coat Apply Coating (3 mil) start->coat dry Dry at Room Temp (17 hrs) coat->dry soak Immerse in Water dry->soak eval Evaluate at 2 & 4 hrs soak->eval end end eval->end End: Performance Data

Caption: Experimental workflow for the water soaking test.

Causality Behind Experimental Choices: The use of a non-porous substrate like glass ensures that any observed film defects are solely due to the coating's interaction with water. The specified drying time and film thickness provide a consistent baseline for comparing different formulations.

Section 2: Application in Metalworking Fluids

Metalworking fluids (MWFs) are essential for cooling and lubricating in machining operations. The amine component in water-based MWFs is crucial for pH control, corrosion inhibition, and emulsion stability.

Corrosion Inhibition Mechanism

DMAMP, as a tertiary amino alcohol, contributes to corrosion inhibition by neutralizing acidic components in the fluid and forming a protective film on the metal surface. Its vapor phase corrosion inhibition is also a notable advantage in protecting parts not in direct contact with the fluid[2].

Comparative Performance Insights
Performance Aspect2-(Dimethylamino)-2-methylpropan-1-ol (DMAMP)Triethanolamine (TEA)
Corrosion Inhibition Expected to provide good corrosion protection for ferrous metals. Studies on the structurally similar N,N'-dimethylaminoethanol show effective inhibition on stainless steel[1].A commonly used corrosion inhibitor for ferrous metals in MWFs[5]. Can be part of synergistic corrosion inhibitor packages[6].
pH Buffering Efficient pH control due to its strong basicity[2].Good buffering capacity, often used in combination with other amines like MEA to balance cost and performance[5].
Microbial Resistance Generally, certain amines can enhance the performance of biocides. The specific impact of DMAMP requires further investigation.Susceptible to microbial attack[7].
Aluminum Staining The potential for staining on aluminum alloys is influenced by pH, amine type, and total alkalinity. Careful formulation is required[8].Can be formulated to minimize staining on aluminum alloys.

Experimental Protocol: Cast Iron Chip Test

This test is a standard method for evaluating the corrosion protection of a metalworking fluid.

  • Chip Preparation: Prepare fresh cast iron chips from a standardized machining operation.

  • Fluid Application: Place a small amount of the prepared MWF dilution onto a filter paper in a petri dish.

  • Chip Placement: Distribute the cast iron chips evenly on the fluid-wetted filter paper.

  • Incubation: Cover the petri dish and incubate at room temperature.

  • Evaluation: After a set period (e.g., 24 hours), observe the chips and the filter paper for any signs of rust or staining.

G cluster_prep Preparation cluster_test Test Setup cluster_eval Incubation & Evaluation A Prepare MWF Dilution C Saturate Filter Paper with MWF A->C B Generate Cast Iron Chips D Distribute Chips on Paper B->D C->D E Incubate for 24 hrs D->E F Observe for Rust/Staining E->F G G F->G Corrosion Rating

Caption: Workflow for the cast iron chip corrosion test.

Trustworthiness of the Protocol: This method provides a self-validating system by directly exposing a reactive metal surface to the formulated fluid under controlled conditions, allowing for a clear visual assessment of its corrosion-inhibiting properties.

Section 3: Potential in Carbon Capture Technologies

The search for more efficient and cost-effective solvents for post-combustion CO2 capture is a significant area of research. Alkanolamines are the current industry standard, with Monoethanolamine (MEA) being the benchmark. Tertiary amines like DMAMP and Methyldiethanolamine (MDEA) are being investigated as promising alternatives due to their potential for lower regeneration energy requirements.

Reaction Mechanism and Stoichiometry

Primary and secondary amines, such as MEA, react with CO2 to form stable carbamates, with a theoretical maximum loading of 0.5 moles of CO2 per mole of amine. In contrast, tertiary amines like DMAMP and MDEA do not form carbamates directly but act as a base to catalyze the hydration of CO2 to form bicarbonate, allowing for a theoretical maximum loading of 1.0 mole of CO2 per mole of amine.

G cluster_primary Primary/Secondary Amines (e.g., MEA) cluster_tertiary Tertiary Amines (e.g., DMAMP, MDEA) MEA 2 R2NH Carbamate R2NCOO- + R2NH2+ MEA->Carbamate + CO2_1 CO2 CO2_1->Carbamate + DMAMP R3N + H2O Bicarbonate HCO3- + R3NH+ DMAMP->Bicarbonate + CO2_2 CO2 CO2_2->Bicarbonate +

Caption: Reaction pathways for CO2 with different amine types.

Comparative Performance Data

The following table compares the key performance parameters of DMAMP (and similar tertiary amines) with conventional solvents for CO2 capture.

Performance MetricDMAMP / Tertiary AminesMonoethanolamine (MEA)Methyldiethanolamine (MDEA)
CO2 Loading Capacity (mol CO2/mol amine) Theoretically up to 1.0. A structurally similar amine, AMP, shows a loading of ~0.7 at 0.1 bar, reaching >1.0 at higher pressures[4].~0.5High, approaching 1.0
Absorption Rate Slower than primary/secondary amines.Fast.Slower than MEA.
Heat of Absorption (kJ/mol CO2) Generally lower. A blend of a DMAMP isomer (1DMA2P) with MEA showed a heat of absorption of -55.0 kJ/mol.Higher.Lower than MEA.
Regeneration Energy Potentially lower due to lower heat of absorption and higher CO2 loading. Blends of AMP and MDEA with DETA have shown 52.4-55.6% lower regeneration energy than MEA.High, a significant drawback.Lower than MEA.

Experimental Protocol: Vapor-Liquid Equilibrium (VLE) for CO2 Solubility

Determining the CO2 loading capacity of an amine solution is crucial for evaluating its potential as a carbon capture solvent.

  • Apparatus: A thermostatted glass equilibrium cell equipped with pressure and temperature sensors.

  • Procedure:

    • A known volume and concentration of the amine solution is introduced into the cell.

    • The cell is evacuated to remove air.

    • A known amount of CO2 is introduced into the cell.

    • The solution is stirred until equilibrium is reached (stable pressure reading).

    • The equilibrium pressure and temperature are recorded.

    • The amount of CO2 absorbed in the liquid phase is calculated based on the initial and final gas phase conditions.

  • Data Analysis: The experiment is repeated at different CO2 partial pressures to generate a CO2 solubility curve (loading vs. partial pressure).

Conclusion

2-(Dimethylamino)-2-methylpropan-1-ol (DMAMP) presents a compelling profile for various industrial applications.

  • In water-based coatings , it offers a favorable balance of properties, particularly in terms of color stability, though its early water resistance may require careful formulation compared to ammonia.

  • In metalworking fluids , its strong basicity and potential for corrosion inhibition make it a viable alternative to traditional amines, although more direct comparative data on its performance against TEA is needed.

  • In carbon capture , as a tertiary amine, it holds the promise of higher CO2 loading capacity and lower regeneration energy compared to the benchmark MEA. Further research to quantify its specific regeneration energy is warranted to fully assess its economic viability.

The selection of DMAMP over its alternatives will ultimately depend on the specific performance requirements, cost considerations, and environmental regulations of the target application. This guide provides the foundational data and experimental context to aid researchers and formulators in making informed decisions.

References

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  • A Novel Amine Neutralizer. (n.d.). Advancion. Retrieved from [Link]

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  • Improving Performance of Waterborne Industrial Coatings with Amino Alcohols. (n.d.). Advancion. Retrieved from [Link]

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  • Amino Alcohol Dispersants for Waterborne Metal Coatings. (2022, May 6). PCI Magazine. Retrieved from [Link]

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A Comprehensive Cost-Benefit Analysis of 2-(Dimethylamino)-2-methylpropan-1-ol (DMAMP) for Researchers and Formulators

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Neutralizing Amine Selection in High-Performance Formulations

In the intricate world of chemical formulations, the selection of a neutralizing amine is a critical decision that extends far beyond simple pH adjustment. It is a choice that profoundly impacts formulation stability, performance, and overall cost-effectiveness. This guide provides a detailed cost-benefit analysis of 2-(Dimethylamino)-2-methylpropan-1-ol (DMAMP), a tertiary amino alcohol, in comparison to other commonly used alkanolamines: 2-Amino-2-methyl-1-propanol (AMP), Dimethylaminoethanol (DMEA), and Triethanolamine (TEA).

This analysis moves beyond a superficial comparison of specifications, delving into the mechanistic nuances that govern performance in key applications such as coatings and cosmetics. By integrating experimental data, detailed protocols, and field-proven insights, this guide aims to empower researchers, scientists, and drug development professionals to make informed decisions in their formulation endeavors.

The Molecular Architecture: A Foundation for Functionality

The performance of an alkanolamine is intrinsically linked to its molecular structure. The degree of substitution on the amine group, the steric hindrance around the nitrogen atom, and the presence of hydroxyl groups all play a crucial role in determining properties such as basicity, volatility, and interaction with other formulation components.

cluster_DMAMP DMAMP cluster_AMP AMP cluster_DMEA DMEA cluster_TEA TEA DMAMP 2-(Dimethylamino)-2-methylpropan-1-ol (Tertiary Amine) DMAMP_str C(C)(N(C)C)CO AMP 2-Amino-2-methyl-1-propanol (Primary Amine) AMP_str C(C)(N)CO DMEA Dimethylaminoethanol (Tertiary Amine) DMEA_str CN(C)CCO TEA Triethanolamine (Tertiary Amine) TEA_str N(CCO)(CCO)CCO

Figure 1: Chemical structures of DMAMP and its alternatives.

DMAMP and DMEA are tertiary amines, meaning the nitrogen atom is bonded to three carbon atoms. This lack of N-H protons makes them less reactive in certain curing systems, such as those involving isocyanates, which can be a significant advantage. AMP, on the other hand, is a primary amine with two N-H protons, making it more reactive. TEA is also a tertiary amine, but its three hydroxyl groups increase its water solubility and hygroscopicity.

Performance Deep Dive: A Comparative Analysis

The selection of a neutralizing amine should be guided by its performance in critical formulation attributes. This section provides a comparative analysis of DMAMP and its alternatives across key performance metrics.

Neutralizing Efficiency and pH Stability

The primary function of a neutralizing amine is to elevate and maintain the pH of a formulation. This is crucial for the solubilization of acidic resins, activation of associative thickeners, and overall stability.

Mechanism: The basicity of an amine, quantified by its pKa value, determines its ability to accept a proton and thus neutralize an acidic species. A higher pKa generally indicates a stronger base.

AmineMolecular Weight ( g/mol )pKa (at 25°C)Theoretical Amount to Neutralize 1g of Acidic Resin (g)
DMAMP 117.1910.2~1.17
AMP 89.149.7~0.89
DMEA 89.149.2~0.89
TEA 149.197.8~1.49
Theoretical calculation based on a hypothetical acidic resin with an acid value of 50 mg KOH/g. Actual usage levels will vary depending on the specific resin and formulation.

Analysis:

  • DMAMP , with its high pKa, is a highly efficient neutralizer, requiring a relatively low amount to achieve a target pH.[1] Its strong basicity also contributes to excellent pH stability over time.

  • AMP is also an efficient neutralizer due to its lower molecular weight.[2]

  • DMEA has a lower pKa than DMAMP and AMP, making it a slightly weaker base.

  • TEA , with the lowest pKa among the compared amines, is the least efficient on a weight basis.

Pigment Dispersion

In pigmented systems, such as paints and cosmetics, achieving a fine and stable dispersion of pigment particles is paramount for properties like color development, gloss, and hiding power. Alkanolamines can act as co-dispersants, adsorbing onto the pigment surface and providing steric and electrostatic stabilization.

Mechanism: The amine group can anchor to the acidic sites on the pigment surface, while the alkyl and hydroxyl groups extend into the solvent phase, creating a barrier that prevents reagglomeration. The effectiveness of this stabilization is influenced by the amine's molecular structure and its affinity for the pigment surface.

AmineSteric HindrancePerformance as a Co-dispersant
DMAMP HighGood
AMP ModerateExcellent
DMEA LowModerate
TEA ModerateGood

Analysis:

  • AMP is widely recognized for its excellent co-dispersing properties. Its primary amine group provides a strong anchoring point, while its compact structure allows for efficient packing on the pigment surface.

  • DMAMP also performs well as a co-dispersant, with its branched structure providing good steric stabilization.

  • DMEA is generally considered a less effective co-dispersant compared to AMP and DMAMP.

  • TEA can be an effective co-dispersant, particularly for certain pigment types, due to its multiple hydroxyl groups which can interact with the pigment surface.

Corrosion Inhibition

In water-based formulations packaged in metal containers or applied to metal substrates, corrosion is a significant concern. Alkanolamines can provide corrosion inhibition by adsorbing onto the metal surface and forming a protective film.

Mechanism: The lone pair of electrons on the nitrogen atom can coordinate with the metal surface, forming a protective layer that inhibits the electrochemical reactions responsible for corrosion. The structure of the amine and its ability to pack densely on the surface influence the effectiveness of the protective film.

Experimental Data Snapshot: Salt Spray Fog Test (ASTM B117)

Amine NeutralizerScribe Creep (mm) after 500 hoursBlistering Rating (ASTM D714)
DMAMP-based formulation 1-29-10 (Few to no blisters)
Ammonia-based formulation 3-46-7 (Moderate blistering)
*Data is representative and synthesized from literature comparing multifunctional amines to ammonia.[3]

Analysis:

  • DMAMP is known for its excellent corrosion inhibition properties, particularly in providing in-can stability.[1]

  • Organic amines, in general, tend to offer better corrosion protection than ammonia.[3] The formation of a more cohesive and less permeable film contributes to this enhanced protection.

Volatility and Odor

The volatility of a neutralizing amine affects its odor profile and its retention in the dried film. Lower volatility amines have less odor but may remain in the film longer, potentially impacting water resistance.

AmineBoiling Point (°C)Vapor Pressure (mmHg at 20°C)Odor Profile
DMAMP 160~0.3Low
AMP 165<1Low
DMEA 135~4.7Moderate, fishy
TEA 335<0.01Low

Analysis:

  • DMAMP and AMP have relatively low volatility and low odor, which is desirable in many consumer and architectural applications.

  • DMEA is more volatile and has a characteristic fishy odor, which can be a significant drawback in low-odor formulations.

  • TEA has very low volatility, resulting in minimal odor.

Cost-Benefit Analysis: Beyond the Price Tag

A true cost-benefit analysis considers not only the raw material price but also the use level and the value-added performance benefits.

AminePrice Range (USD/kg)Relative Cost-in-Use (Neutralization)**Key Performance BenefitsKey Drawbacks
DMAMP $2.00 - $8.00ModerateExcellent pH stability, good corrosion inhibition, low odorHigher molecular weight than AMP and DMEA
AMP ~$16 (for 95% solution)LowExcellent co-dispersant, efficient neutralization, low odorPrimary amine reactivity can be an issue in some systems
DMEA $1.20 - $4.50LowLow cost, low molecular weightModerate odor, weaker base than DMAMP/AMP
TEA $1.00 - $1.80HighLow odor, low volatilityLow neutralizing efficiency, can contribute to water sensitivity
Price ranges are estimates based on publicly available data from various suppliers and are subject to change based on volume, purity, and market conditions.[3][4][5][6][7][8][9][10][11]
**Relative cost-in-use for neutralization is a qualitative assessment based on both price and neutralizing efficiency.

Analysis:

  • While TEA and DMEA are often the most economical on a per-kilogram basis, their lower neutralizing efficiency (especially TEA) can lead to higher usage levels, partially offsetting the initial price advantage.

  • DMAMP offers a good balance of performance and cost-in-use. Its higher efficiency and multifunctional benefits, such as corrosion inhibition, can justify a higher initial price in many applications.

  • AMP can be a cost-effective choice due to its high efficiency and excellent co-dispersing properties, which may reduce the need for other specialized additives.

cluster_cost Cost cluster_performance Performance TEA_Cost TEA (Lowest) TEA_Perf TEA (Moderate) TEA_Cost->TEA_Perf Lower efficiency DMEA_Cost DMEA (Low) DMEA_Perf DMEA (Good) DMEA_Cost->DMEA_Perf Odor can be an issue DMAMP_Cost DMAMP (Moderate) DMAMP_Perf DMAMP (Excellent) DMAMP_Cost->DMAMP_Perf Balanced cost-in-use AMP_Cost AMP (Highest) AMP_Perf AMP (Excellent) AMP_Cost->AMP_Perf High efficiency and co-dispersion

Figure 2: Cost vs. Performance of Neutralizing Amines.

Experimental Protocols for Performance Evaluation

To ensure the trustworthiness of this guide, the following are detailed, step-by-step methodologies for key experiments.

Protocol for Determining Neutralizing Efficiency

Objective: To determine the amount of amine required to reach a target pH in a standardized acidic solution.

Materials:

  • Amine to be tested (DMAMP, AMP, DMEA, TEA)

  • Standardized 0.1 N Hydrochloric Acid (HCl) solution

  • Deionized water

  • Calibrated pH meter

  • Burette

  • Magnetic stirrer and stir bar

Procedure:

  • Accurately weigh 1.0 g of the amine into a 250 mL beaker.

  • Add 100 mL of deionized water and stir until fully dissolved.

  • Place the beaker on the magnetic stirrer and immerse the calibrated pH electrode into the solution.

  • Record the initial pH.

  • Titrate the amine solution with the 0.1 N HCl solution, adding the acid in small increments (e.g., 0.5 mL).

  • Record the pH after each addition, allowing the reading to stabilize.

  • Continue the titration until the pH drops below 4.0.

  • Plot the pH versus the volume of HCl added to generate a titration curve.

  • Determine the equivalence point (the point of steepest inflection) to calculate the exact concentration of the amine solution.

  • From the titration curve, determine the amount of amine (in grams) required to neutralize a specific amount of acid to a target pH (e.g., 8.5).

Protocol for Evaluating Pigment Dispersion using a Hegman Gauge

Objective: To assess the degree of pigment dispersion in a formulation containing the neutralizing amine.

Materials:

  • Pigmented formulation containing the amine to be tested

  • Hegman gauge and scraper (e.g., 0-100 µm range)

  • Spatula

Procedure:

  • Prepare a series of pigment pastes, each containing a different neutralizing amine at a consistent concentration.

  • Ensure the pastes are thoroughly mixed according to a standardized procedure (e.g., using a high-speed disperser for a set time and speed).

  • Place a small amount of the pigment paste at the deep end of the Hegman gauge channel.

  • Hold the scraper with both hands at a perpendicular angle to the gauge and draw down the paste at a steady rate towards the shallow end.

  • Immediately (within 10 seconds), view the drawdown at an angle that catches the light.

  • Observe the point on the scale where the pigment particles or aggregates appear as distinct specks or lines.

  • Record the Hegman value at this point. A higher Hegman number indicates a finer dispersion.

  • Perform the test in triplicate for each sample and report the average value.

Protocol for Corrosion Inhibition Testing (Salt Spray)

Objective: To evaluate the corrosion protection of a coating formulated with the neutralizing amine on a metal substrate.

Materials:

  • Coated metal panels (e.g., cold-rolled steel) prepared with formulations containing the different amines.

  • Salt spray cabinet conforming to ASTM B117.

  • 5% NaCl solution.

  • Scribing tool.

  • Calipers or a ruler for measuring scribe creep.

Procedure:

  • Prepare the coated panels according to a standardized procedure, ensuring consistent film thickness.

  • Allow the panels to cure completely.

  • Scribe a single line through the center of each panel, ensuring the scribe penetrates the coating to the metal substrate.

  • Place the panels in the salt spray cabinet at the specified angle.

  • Operate the salt spray cabinet according to the conditions outlined in ASTM B117 for a predetermined duration (e.g., 500 hours).

  • At the end of the exposure period, gently rinse the panels with deionized water and allow them to dry.

  • Evaluate the panels for signs of corrosion, including:

    • Scribe Creep: Measure the maximum width of corrosion extending from the scribe line.

    • Blistering: Rate the size and density of blisters according to ASTM D714.

    • General Corrosion: Assess the degree of rusting on the panel surface.

Conclusion: A Strategic Approach to Amine Selection

The choice of a neutralizing amine is a multifaceted decision that requires a holistic understanding of its impact on formulation performance and cost. While there is no single "best" amine for all applications, this guide provides a framework for making an informed selection.

  • For applications where low odor and excellent long-term pH stability and corrosion resistance are paramount, DMAMP presents a compelling option with a balanced cost-in-use.

  • When superior pigment dispersion is the primary driver, and the reactivity of a primary amine is not a concern, AMP is an excellent choice.

  • For cost-sensitive formulations where a moderate odor is acceptable, DMEA can be a viable option.

  • TEA is best suited for applications where low odor and low volatility are critical, and its lower neutralizing efficiency can be accommodated.

Ultimately, the optimal choice will depend on the specific requirements of the formulation and the performance priorities of the end-use application. It is strongly recommended that formulators conduct their own ladder studies and performance testing to validate the best amine for their system.

References

  • Advancion. (n.d.). A Novel Amine Neutralizer. Retrieved from [Link]

  • IndiaMART. (n.d.). Amino methyl Propanol 95% AMP 95%. Retrieved from [Link]

  • IndiaMART. (n.d.). Dimethylaminoethanol DMAE. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Dimethylamino)-2-methylpropanol. Retrieved from [Link]

  • Advancion. (n.d.). DMAMP-80™ Multifunctional Amino Alcohol. Retrieved from [Link]

  • ANGUS Chemical Company. (n.d.). AMP-95®. Retrieved from [Link]

  • ASTM International. (n.d.). ASTM B117 - 19 Standard Practice for Operating Salt Spray (Fog) Apparatus. Retrieved from [Link]

  • Polymer Innovation Blog. (2019, March 25). Dispersion of Highly Filled Thermosets - Part Ten: Measuring Fineness of Grind Using a Hegman Gage. Retrieved from [Link]

  • Huntsman Corporation. (n.d.). Triethanolamine-99%, TEA-99. Retrieved from [Link]

  • Zauba. (n.d.). Amino methyl propanol import price. Retrieved from [Link]

  • Advancion. (n.d.). DMAMP-80™ Multifunctional Amino Alcohol. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Stereoselectivity in Asymmetric Catalysis Using Chiral Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Welcome to a detailed examination of stereoselectivity, focusing on the pivotal role of chiral amino alcohol catalysts. This guide is designed to provide both foundational understanding and actionable, field-proven insights into assessing and optimizing one of the most elegant transformations in organic chemistry: the creation of chiral molecules.

A crucial point of clarification is necessary from the outset. The compound 2-(dimethylamino)-2-methylpropan-1-ol, while structurally an amino alcohol, is achiral . Its central carbon atom, bonded to the dimethylamino and hydroxymethyl groups, is also attached to two identical methyl groups, precluding the existence of a stereocenter. Consequently, it cannot function as a chiral catalyst to induce stereoselectivity.

This guide will therefore pivot to its structurally related and highly effective chiral amino alcohol counterparts. These molecules are cornerstones of modern asymmetric synthesis, enabling the precise construction of enantiomerically pure compounds essential for pharmaceuticals and fine chemicals.[1] We will explore the principles, mechanisms, and experimental protocols for assessing the stereoselectivity of these powerful catalysts.

The Principle of Chirality Transfer with Amino Alcohol Ligands

The efficacy of chiral amino alcohols lies in their ability to act as bidentate ligands, coordinating to a metal center through both their Lewis basic amino and hydroxyl groups.[1] This coordination forms a rigid, well-defined chiral environment around the metal's active site. When a prochiral substrate (a molecule that can be converted into a chiral product) approaches this complex, the steric and electronic properties of the chiral ligand dictate the trajectory of the attack, favoring the formation of one enantiomer over the other. This process is known as chirality transfer.

A classic and well-studied example is the asymmetric addition of diethylzinc (Et₂Zn) to benzaldehyde, a benchmark reaction for testing new chiral catalysts. In the absence of a chiral ligand, this reaction produces a racemic mixture of (R)- and (S)-1-phenyl-1-propanol. However, in the presence of a catalytic amount of a chiral amino alcohol, the reaction can proceed with remarkable enantioselectivity.[2]

Mechanism of Stereoselection: A Closer Look

The precise mechanism of stereoselection has been the subject of extensive study. For the diethylzinc addition to aldehydes, a widely accepted model involves the formation of a dimeric zinc complex bridged by the chiral amino alcohol ligand.

Let's consider the catalyst (-)-DAIB (3-exo-(Dimethylamino)isoborneol), a highly effective chiral amino alcohol.

  • Catalyst Activation: The chiral amino alcohol reacts with diethylzinc to form a zinc alkoxide. This species then coordinates with another molecule of diethylzinc to form a chiral dinuclear zinc complex.

  • Substrate Coordination: The aldehyde (e.g., benzaldehyde) coordinates to one of the zinc atoms in the dinuclear complex. The chiral ligand's rigid structure forces the aldehyde to adopt a specific orientation, exposing one of its two prochiral faces.

  • Stereoselective Alkyl Transfer: An ethyl group is transferred from the other zinc atom to the coordinated aldehyde. The transition state that leads to one enantiomer is significantly lower in energy than the transition state leading to the other, due to minimized steric interactions with the chiral ligand.

  • Product Release & Catalyst Regeneration: The product, a zinc alkoxide of 1-phenyl-1-propanol, is released, and the chiral dinuclear zinc catalyst is regenerated to begin the next cycle.

The diagram below illustrates this proposed catalytic cycle, highlighting the key transition state that dictates the stereochemical outcome.

Catalytic_Cycle cluster_main Asymmetric Addition of Et₂Zn to Benzaldehyde Cat Chiral Zn Complex [L*-ZnEt]₂ TS Diastereomeric Transition State Cat->TS + PhCHO Benz Benzaldehyde (PhCHO) Et2Zn Diethylzinc (Et₂Zn) Et2Zn->Cat + Chiral Ligand (L*) Product_Zn Product-Zn Complex (L*-ZnO-CH(Et)Ph) TS->Product_Zn Et Transfer Product_Zn->Cat + Et₂Zn Product Chiral Alcohol (S)-1-phenyl-1-propanol Product_Zn->Product Workup (H⁺)

Caption: Proposed catalytic cycle for the DAIB-catalyzed addition of diethylzinc to benzaldehyde.

Experimental Guide: Assessing Catalyst Performance

A robust assessment of a catalyst's stereoselectivity requires a standardized experimental procedure followed by precise analytical measurement.

Protocol for a Model Asymmetric Addition Reaction

This protocol describes the addition of diethylzinc to benzaldehyde using a generic chiral amino alcohol ligand.

Causality Behind Choices:

  • Solvent (Toluene): A non-coordinating solvent like toluene is chosen to prevent interference with the metal-ligand complex. It is dried rigorously to avoid quenching the highly reactive organozinc reagent.

  • Inert Atmosphere (Nitrogen/Argon): Diethylzinc is pyrophoric and reacts violently with air and moisture. All manipulations must be performed under an inert atmosphere.

  • Temperature (0 °C to RT): Many asymmetric reactions show higher selectivity at lower temperatures, as this amplifies the small energy difference between the diastereomeric transition states. The reaction is typically started cold and allowed to warm.

  • Catalyst Loading (2 mol%): An effective catalyst should produce high yield and selectivity at low loadings, making the process more economical and simplifying purification.

Step-by-Step Procedure:

  • Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.

  • Catalyst Loading: In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve the chiral amino alcohol ligand (0.02 mmol, 2 mol%) in 5 mL of anhydrous toluene.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diethylzinc (1.0 M solution in hexanes, 2.2 mL, 2.2 mmol) dropwise via syringe. Stir the resulting solution for 30 minutes at 0 °C.

  • Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol, 102 µL) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of 5 mL of saturated aqueous ammonium chloride (NH₄Cl).

  • Workup: Transfer the mixture to a separatory funnel, add 15 mL of diethyl ether, and wash with 1 M HCl (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield pure 1-phenyl-1-propanol.

Protocol for Determining Enantiomeric Excess (ee%)

The most common and reliable method for determining the enantiomeric excess of the product is Chiral High-Performance Liquid Chromatography (HPLC).

Causality Behind Choices:

  • Chiral Stationary Phase (CSP): The HPLC column is packed with a chiral material (e.g., cellulose or amylose derivatives on a silica support). The two enantiomers of the product interact differently with this chiral environment, forming transient diastereomeric complexes with different binding energies.

  • Mobile Phase: The mobile phase (e.g., a mixture of hexane and isopropanol) is optimized to achieve good separation (resolution) between the peaks corresponding to the two enantiomers in a reasonable amount of time.

  • UV Detector: 1-phenyl-1-propanol contains a phenyl group, which is a strong chromophore, making it easily detectable by UV-Vis spectroscopy.

Step-by-Step Procedure:

  • Sample Preparation: Prepare a stock solution of the purified product in the HPLC mobile phase (e.g., 1 mg/mL). Prepare a standard racemic sample of 1-phenyl-1-propanol for reference.

  • Instrument Setup:

    • Column: Chiralcel OD-H or equivalent.

    • Mobile Phase: 95:5 Hexane:Isopropanol.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Temperature: 25 °C.

  • Analysis:

    • First, inject the racemic standard to determine the retention times of the (R) and (S) enantiomers. Two peaks of equal area should be observed.

    • Next, inject the sample obtained from the asymmetric reaction.

  • Calculation: Integrate the peak areas for both enantiomers in the sample chromatogram. Calculate the enantiomeric excess using the formula:

    • ee% = (|Area₁ - Area₂| / (Area₁ + Area₂)) x 100 [3]

HPLC_Workflow cluster_workflow Workflow for ee% Determination by Chiral HPLC Start Purified Product Dissolve Dissolve in Mobile Phase Start->Dissolve Inject Inject onto Chiral HPLC Column Dissolve->Inject Separate Separation of Enantiomers on CSP Inject->Separate Detect UV Detection (254 nm) Separate->Detect Chromatogram Generate Chromatogram (Two Peaks) Detect->Chromatogram Integrate Integrate Peak Areas (Area₁, Area₂) Chromatogram->Integrate Calculate Calculate ee% (|A₁-A₂|)/(A₁+A₂) * 100 Integrate->Calculate

Caption: Standard workflow for quantifying enantiomeric excess using Chiral HPLC.

Comparative Performance of Chiral Amino Alcohol Catalysts

The choice of chiral ligand is critical, as subtle structural changes can have a profound impact on stereoselectivity. While a multitude of ligands exist, this table compares the performance of several well-known chiral amino alcohols in the benchmark addition of diethylzinc to benzaldehyde.

Catalyst/LigandStructureYield (%)ee%Product Config.Reference
(-)-DAIB 3-exo-(Dimethylamino)isoborneol9798(S)
(1R,2S)-(-)-N-Methylephedrine 6148(R)
(S)-Leucinol ~5049(S)
(1S,2S)-(+)-Pseudoephedrine High>90 (as auxiliary)Varies
BINOL-based Amino Alcohol >9999(S)

Note: The performance of (1S,2S)-(+)-Pseudoephedrine is often as a covalently-bound chiral auxiliary rather than a catalyst, but it is included for its significance and high stereocontrol.[4]

Analysis of Results:

  • Steric Hindrance: The high selectivity of (-)-DAIB is attributed to its rigid, camphor-derived backbone, which creates a highly organized and sterically demanding transition state, effectively shielding one face of the aldehyde.

  • Ligand Structure: Simple acyclic ligands like (S)-Leucinol show moderate enantioselectivity. The conformational flexibility of these ligands leads to less defined transition states and, therefore, lower stereocontrol.

  • N-Substituents: The nature of the amine substituent (e.g., methyl vs. H) and other structural features play a critical role in optimizing the electronic and steric properties of the catalytic complex. The binaphthyl-based amino alcohol, with its N-triflated group and axial chirality, demonstrates that significant ligand design can lead to nearly perfect enantioselectivity.[5]

Conclusion

Assessing the stereoselectivity of a chiral catalyst is a systematic process that combines rational reaction design, meticulous experimental execution, and precise analytical validation. While the initially proposed 2-(dimethylamino)-2-methylpropan-1-ol is not a viable candidate for stereoselective catalysis due to its achiral nature, the vast library of its chiral analogues provides powerful tools for asymmetric synthesis.[6] Understanding the mechanistic basis of chirality transfer allows researchers to make informed decisions in catalyst selection. The performance of these catalysts, ultimately quantified by yield and enantiomeric excess, is rigorously determined through standard protocols like the one detailed here, with chiral HPLC remaining the gold standard for validation. The continued development of novel chiral amino alcohol ligands remains a vibrant area of research, driving progress in the efficient and selective synthesis of the complex molecules that underpin modern medicine and materials science.[7]

References

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry - ACS Publications. [Link]

  • New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University News. [Link]

  • Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry. [Link]

  • Stereoselective Synthesis of Amino Alcohols: Applications to Natural Product Synthesis. Diva-Portal.org. [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. [Link]

  • Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. Oreate AI Blog. [Link]

  • Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. PMC - NIH. [Link]

  • New enantioselective catalysts based on chiral amino alcohols. PolyU Electronic Theses. [Link]

  • (PDF) Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. ResearchGate. [Link]

  • Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols. Chemical Society Reviews (RSC Publishing). [Link]

  • Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. MDPI. [Link]

  • 2-(Dimethylamino)-2-methylpropanol | C6H15NO. PubChem. [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. [Link]

  • Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. MDPI. [Link]

  • Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.
  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]

  • Highly Enantioselective Additions of Diethylzinc to Aldehydes Using 2-Triflamido-methyl-2'-hydroxy-1,1'-binaphthyl. Organic Letters. [Link]

  • Chiral Purity (enantiomer excess) for HPLC. Physics Forums. [Link]

  • Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs). Accounts of Chemical Research. [Link]

  • Determination of Enantiomeric Excess by Solid-Phase Extraction Using a Chiral Metal-Organic Framework as Sorbent. MDPI. [Link]

  • A comparative study of reactivity and selectivity of chiral diamines and structurally analogous amino alcohol ligands in enantioselective alkylations with diethylzinc. ResearchGate. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(Dimethylamino)-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of innovation, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The handling of specialized chemicals like 2-(Dimethylamino)-2-methylpropan-1-ol demands a rigorous, knowledge-based approach, not just in its application, but through its entire lifecycle, culminating in its proper disposal. This guide moves beyond mere compliance, offering a framework for understanding the causality behind disposal protocols to ensure every step is a self-validating system of safety and responsibility.

Core Hazard Profile: Understanding the "Why"

2-(Dimethylamino)-2-methylpropan-1-ol (CAS No. 7005-47-2) is an amino alcohol with significant hazardous properties that dictate its handling and disposal.[1][2] A foundational understanding of these risks is non-negotiable, as it informs every procedural choice we make. The primary hazards are its corrosivity and combustibility.

  • Severe Corrosivity (pH 11.6): The molecule's amine group makes it a potent base. This alkalinity is the root cause of its classification as a Category 1 corrosive, capable of causing severe skin burns and serious eye damage, potentially leading to blindness.[3] Its corrosive nature also extends to the respiratory tract if vapors or aerosols are inhaled.

  • Combustibility: Classified as a combustible liquid with a flash point of 67°C (153°F), it can form explosive mixtures with air upon intense heating. This necessitates strict control of ignition sources during handling and storage.

These properties mean the chemical is regulated for transport as a corrosive substance (UN 2735, Class 8), underscoring the seriousness with which it must be managed.[1]

Hazard ClassificationGHS PictogramHazard StatementPrimary Risk & Rationale
Skin Corrosion/Irritation CorrosiveH314: Causes severe skin burns and eye damage.Chemical Burns: The high alkalinity can rapidly destroy skin and eye tissue upon contact.
Serious Eye Damage CorrosiveH314: Causes severe skin burns and eye damage.Risk of Blindness: Immediate and irreversible damage can occur to the cornea.
Flammable Liquids FlammableH227: Combustible liquid.Fire Hazard: Vapors are heavier than air and can travel to an ignition source. Requires storage away from heat and open flames.
Corrosive to Respiratory Tract Health Hazard / CorrosiveSupplementalInhalation Damage: Inhaled vapors or mists can cause severe irritation and damage to the mucosal linings of the respiratory system.

Pre-Disposal Safety: Your First Line of Defense

Before waste is even generated, safety protocols must be in place. Personal Protective Equipment (PPE) is not a suggestion but a critical barrier between you and the chemical's hazards. The selection of PPE must be directly correlated to the task and the associated risk.

SituationRequired Personal Protective Equipment (PPE)
Routine Handling & Weighing Nitrile or other chemical-resistant gloves, safety glasses with side shields, and a lab coat.
Generating Waste & Transfers Chemical-resistant gloves (e.g., butyl rubber), chemical splash goggles, face shield, and a chemical-resistant apron or lab coat. Work should be performed in a certified chemical fume hood.[3]
Small Spill Cleanup All PPE from "Generating Waste" plus respiratory protection (e.g., an air-purifying respirator with ABEK filter cartridges).
Large Spill / Emergency Full chemical-resistant suit and self-contained breathing apparatus (SCBA).

Causality in PPE Selection: The requirement for a face shield in addition to goggles during waste transfer is a direct response to the H314 hazard, protecting the entire face from splashes of this severely corrosive material. Similarly, respiratory protection is mandated by its known corrosivity to the respiratory tract.

Step-by-Step Disposal Protocol: A System of Integrity

The disposal of 2-(Dimethylamino)-2-methylpropan-1-ol must be treated as the management of hazardous waste from the moment it is deemed unusable. Disposal into sanitary sewer systems is strictly prohibited.[4]

Step 1: Waste Segregation and Containerization

This is the most critical control point to prevent dangerous reactions.

  • Designate a Specific Waste Container: Use a clearly marked, dedicated container for 2-(Dimethylamino)-2-methylpropan-1-ol waste. The container must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.

  • Do NOT Mix Wastes: Never mix this chemical with any other waste stream.[5] Its high pH means mixing it with acidic waste could cause a violent, heat-generating reaction. Mixing with unknown substances creates an unpredictable and dangerous cocktail.

  • Segregate Contaminated Materials: Any item that comes into direct contact with the chemical (e.g., pipette tips, gloves, absorbent pads) must be considered hazardous waste and placed in a designated solid waste container.

  • Keep Containers Closed: All hazardous waste containers must be kept tightly sealed except when adding waste.[4] This minimizes the release of vapors and prevents spills.

Step 2: Hazardous Waste Labeling

Proper labeling is a regulatory requirement and essential for the safety of all personnel.

  • Attach a Hazardous Waste Label: As soon as the container is designated for waste, label it.

  • Complete All Fields: The label must include:

    • The full chemical name: "Waste 2-(Dimethylamino)-2-methylpropan-1-ol"

    • The specific hazards: "Corrosive," "Combustible"

    • Appropriate GHS hazard pictograms (Corrosive and Flammable)

    • The accumulation start date (the date the first drop of waste is added)

    • The name of the principal investigator or lab group.

Step 3: On-Site Accumulation and Storage
  • Store in a Satellite Accumulation Area (SAA): The waste container should be kept at or near the point of generation, under the control of the lab personnel.

  • Ensure Safe Storage Conditions: Store the container in a well-ventilated area, away from heat, sparks, open flames, or other ignition sources.[6][7]

  • Use Secondary Containment: Place the waste container inside a larger, chemically compatible container (a secondary containment bin) to contain any potential leaks.

  • Maintain Incompatibility Segregation: Do not store the container near acids or strong oxidizing agents.

Step 4: Final Disposal
  • Engage a Professional Disposal Service: The final step is to arrange for pickup by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Do Not Attempt Neutralization for Disposal: While neutralizing agents are used for spill cleanup, you should not attempt to neutralize bulk waste as a means of disposal. This can be a dangerous reaction to control and does not negate the need for professional disposal under EPA regulations.[8]

  • Handle Empty Containers as Waste: The original, uncleaned containers of the chemical must be handled as the product itself and disposed of through the hazardous waste program. To be disposed of as regular trash, containers must be triple-rinsed with a suitable solvent (e.g., water or ethanol), with the rinsate collected as hazardous waste.[4]

Emergency Procedures for Spills and Contamination

Prompt and correct action during a spill is vital to mitigate harm.

Protocol for a Small Spill (<100 mL in a Fume Hood)
  • Alert Personnel: Immediately notify others in the lab.

  • Don Appropriate PPE: At a minimum, wear a lab coat, splash goggles, a face shield, and chemical-resistant gloves.

  • Contain the Spill: Use a neutralizing absorbent material designed for alkaline substances (e.g., Chemizorb® OH⁻) or a universal chemical absorbent. Cover the spill with the absorbent, working from the outside in.

  • Collect the Waste: Once absorbed, carefully scoop the material using non-sparking tools into a designated hazardous waste container.[3]

  • Decontaminate: Wipe the spill area with a damp cloth. All cleanup materials are considered hazardous waste.

  • Label and Dispose: Seal and label the waste container and manage it for professional disposal.

Protocol for a Large Spill (>100 mL or Outside a Fume Hood)
  • EVACUATE: Immediately evacuate the area. Do not attempt to clean it up yourself.

  • ALERT: Activate the nearest fire alarm and notify your institution's emergency response team (e.g., EHS, campus police) from a safe location. Provide them with the chemical name and spill location.

  • ISOLATE: Close the doors to the affected area to contain vapors.

  • DENY ENTRY: Prevent anyone from entering the spill area until emergency responders arrive.

Disposal Decision Workflow

The following diagram illustrates the logical pathway for managing waste generated from 2-(Dimethylamino)-2-methylpropan-1-ol, reinforcing the principle that all waste streams lead to controlled hazardous waste disposal.

G cluster_0 Source of Waste cluster_1 Waste Characterization cluster_2 Action: Segregation cluster_3 Waste Management & Disposal Pathway WasteGen Waste Generation Point (2-Dimethylamino-2-methylpropan-1-ol) Unused Unused or Expired Product WasteGen->Unused ContaminatedSolid Contaminated Solids (Gloves, Pipettes, Absorbents) WasteGen->ContaminatedSolid ContaminatedLiquid Aqueous Rinsate or Diluted Solutions WasteGen->ContaminatedLiquid SegregateLiquid Segregate into a dedicated LIQUID hazardous waste container Unused->SegregateLiquid SegregateSolid Segregate into a dedicated SOLID hazardous waste container ContaminatedSolid->SegregateSolid ContaminatedLiquid->SegregateLiquid Label Label Container Correctly (Name, Hazards, Date) SegregateLiquid->Label SegregateSolid->Label Store Store in Satellite Accumulation Area (Secondary Containment, Ventilated) Label->Store Keep container closed Dispose Arrange Pickup by Licensed Waste Contractor Store->Dispose When full or time limit reached

Sources

A Senior Application Scientist's Guide to Handling 2-(Dimethylamino)-2-methylpropan-1-ol: From Hazard Assessment to Disposal

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our work with novel chemical entities demands a foundational commitment to safety. Handling compounds like 2-(Dimethylamino)-2-methylpropan-1-ol, a versatile propanol amine derivative, requires more than just procedural knowledge; it necessitates a deep understanding of the material's characteristics and the rationale behind each safety protocol. This guide provides an operational framework for the safe handling of this compound, ensuring both personal safety and the integrity of your research.

Foundational Safety: Hazard Identification

Understanding the intrinsic hazards of a chemical is the critical first step in developing a robust safety plan. 2-(Dimethylamino)-2-methylpropan-1-ol is classified with multiple hazards that dictate our handling procedures.[1] It is not merely a liquid; it is a substance that demands respect and careful management.

The primary concerns are its flammability and its severe corrosive properties.[2] According to its Globally Harmonized System (GHS) classification, it can cause severe skin burns and serious eye damage.[1] Inhalation may also cause respiratory irritation, and ingestion is harmful.[3]

Table 1: GHS Hazard Profile for 2-(Dimethylamino)-2-methylpropan-1-ol

Hazard ClassGHS CategoryHazard StatementSource
Flammable LiquidsCategory 3 / 4H226: Flammable liquid and vapor / H227: Combustible liquid[2][4]
Skin CorrosionCategory 1BH314: Causes severe skin burns and eye damage[4]
Serious Eye DamageCategory 1H318: Causes serious eye damage[1][3]
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][4]
STOT - Single ExposureCategory 3H335: May cause respiratory irritation[3][5]

This profile dictates that our primary defense will involve robust engineering controls, supplemented by meticulously selected Personal Protective Equipment (PPE).

Engineering Controls: Your First Line of Defense

Before any PPE is selected, the work environment must be engineered to minimize exposure. The causality is simple: if the hazardous substance is contained, the risk of exposure is dramatically reduced.

  • Chemical Fume Hood: All handling of 2-(Dimethylamino)-2-methylpropan-1-ol must be conducted within a certified chemical fume hood.[6] This is non-negotiable. Its vapors are heavier than air and can accumulate in poorly ventilated spaces, creating both a respiratory and a fire hazard. A fume hood provides constant airflow to capture and exhaust these vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation. This provides a secondary layer of protection against fugitive emissions.[5]

  • Safety Stations: An eyewash station and an emergency shower must be immediately accessible in the work area.[5] The corrosive nature of this chemical means that immediate, high-volume water flushing is the most effective first aid for skin or eye contact.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the final barrier between you and the chemical. The selection of PPE must directly correspond to the hazards identified in Table 1.

Eye and Face Protection
  • Why: The highest risk of immediate and irreversible damage is to the eyes.[1][3] A simple splash can cause severe burns and permanent vision loss.

  • What to Wear:

    • Minimum Requirement: Chemical safety goggles that provide a complete seal around the eyes. Standard safety glasses are insufficient as they do not protect against splashes from the side, top, or bottom.

    • Best Practice: A full-face shield worn over chemical safety goggles, especially when handling larger quantities (>100 mL) or when there is a significant risk of splashing.

Skin and Body Protection
  • Why: This compound is corrosive and causes severe skin burns upon contact.[2] Contaminated clothing must be removed immediately to prevent prolonged skin exposure.[5]

  • What to Wear:

    • Gloves: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are generally recommended. Always inspect gloves for tears or pinholes before use.[5] Crucially, follow the proper glove removal technique to avoid contaminating your hands.[5]

    • Lab Coat: A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs is required. This protects your skin and personal clothing from incidental contact.

    • Additional Protection: For tasks with a higher risk of splashing, such as transferring large volumes, a chemical-resistant apron and arm sleeves should be worn over the lab coat.

Respiratory Protection
  • Why: Vapors can cause respiratory tract irritation.[3] While the fume hood is the primary control, respiratory protection may be necessary in specific situations.

  • What to Wear:

    • Standard Operations: When working within a properly functioning chemical fume hood, additional respiratory protection is typically not required.

    • Emergency Situations: In the event of a large spill or a failure of engineering controls, a respirator is required. A respirator with an ABEK-type filter is recommended, which is effective against organic vapors, inorganic vapors, acid gases, and ammonia. All respirator use must be in accordance with a formal respiratory protection program, including fit-testing and training.

Protocol: Donning and Doffing PPE

A self-validating safety system requires not just having the right equipment, but using it correctly. The order of donning and doffing is critical to prevent cross-contamination.

Step-by-Step Donning Procedure:

  • Lab Coat: Put on your flame-resistant lab coat and fasten all buttons.

  • Goggles/Face Shield: Don your chemical safety goggles, ensuring a snug fit. If required, place the face shield over the goggles.

  • Gloves: Select the appropriate chemical-resistant gloves. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves to create a seal.

Step-by-Step Doffing Procedure (The "Dirty to Clean" Principle):

  • Gloves: This is the most contaminated item. Remove the first glove by grasping the cuff and peeling it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out and enclosing the first glove. Dispose of them immediately in the designated waste container.

  • Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, by handling the strap. Avoid touching the front surfaces.

  • Lab Coat: Unbutton the lab coat. Remove it by rolling it down your arms, turning the sleeves inside out. Fold it so the contaminated exterior is contained within the fold.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.[5]

Emergency Response: Spill Management Workflow

In the event of a spill, a clear, pre-defined plan is essential to ensure a safe and effective response.

Spill_Response_Workflow A Spill Occurs B Alert Personnel & Evacuate Area A->B Immediate Action C Assess the Spill (Minor vs. Major) B->C D Major Spill (Fire/Injury/Large Volume) C->D Is it major? F Minor Spill (Contained, Small Volume) C->F Is it minor? E Call Emergency Response (e.g., EH&S) D->E L Document Incident E->L G Don Appropriate PPE (Gloves, Goggles, Respirator if needed) F->G H Contain & Neutralize Spill (Use inert absorbent material) G->H I Collect & Package Waste (Label as Hazardous Waste) H->I J Decontaminate Area & Equipment I->J K Dispose of Waste Properly J->K K->L

Caption: Workflow for responding to a chemical spill.

Disposal Plan

All waste generated from handling 2-(Dimethylamino)-2-methylpropan-1-ol, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Waste Collection: Use designated, clearly labeled, and sealed containers.

  • Segregation: Do not mix this waste with other waste streams.

  • Disposal: All waste must be disposed of through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[1][6] Adherence to national and local regulations is mandatory.

By integrating these principles of hazard assessment, engineering controls, proper PPE usage, and emergency preparedness into your daily workflow, you can handle 2-(Dimethylamino)-2-methylpropan-1-ol with confidence and safety, building a culture of trust and scientific integrity within your laboratory.

References

  • SAFETY DATA SHEET for 2-(Dimethylamino)-2-methylpropan-1-ol. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/423041]
  • Safety Data Sheet: 2-methylpropan-1-ol. Chemos GmbH & Co.KG. [URL: https://www.chemos.
  • SAFETY DATA SHEET for 1-Dimethylamino-2-propanol. Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC115870010&productDescription=1-DIMETHYLAMINO-2-PROPANOL%2C+99%25+1LT&countryCode=US&language=en]
  • 2-Methylpropan-1-ol - SAFETY DATA SHEET. Breckland Scientific Supplies Ltd. [URL: https://www.brecklandscientific.co.uk/sds/S3301225.pdf]
  • 2-(Dimethylamino)-2-methyl-1-propanol | 7005-47-2. TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/p/D1098]
  • 2-(dimethylamino)-2-methylpropan-1-ol Safety Data Sheet. Amitychem via ECHEMI. [URL: https://www.echemi.com/products/pd20160120-2-(dimethylamino)-2-methyl-1-propanol.html]
  • SAFETY DATA SHEET for 1-Dimethylamino-2-propanol. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/471526]
  • 2-DIMETHYLAMINO-2-METHYL-1-PROPANOL Chemical Properties,Uses,Production. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8737931.htm]

Sources

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